This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye widely utilized in biological research for labeling and imaging. It is specifically designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye widely utilized in biological research for labeling and imaging. It is specifically designed for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and applications in bioconjugation.
Core Structure and Functional Components
Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye functionalized with an azide group.[1] Its structure is engineered for high water solubility and specific covalent attachment to biomolecules. The key components are:
Cy5 Core: The cyanine 5 (Cy5) core is a polymethine dye that forms the chromophore, responsible for the molecule's distinct spectral properties in the far-red region of the spectrum.[2] This near-infrared fluorescence is advantageous for biological imaging due to reduced background autofluorescence from cells and tissues.[3]
Sulfonate Groups (Sulfo): The structure incorporates sulfonate (SO₃⁻) groups, which significantly increase the molecule's hydrophilicity.[1][4] This high water solubility allows for labeling reactions to be performed in aqueous buffers, which is crucial for maintaining the native conformation and function of sensitive biomolecules like proteins.[1]
Azide Group (-N₃): The terminal azide functional group is the reactive handle for "click chemistry."[5] It enables highly efficient and specific covalent bond formation with alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] The bioorthogonal nature of the azide group ensures that it does not react with native functional groups found in biological systems.[3]
Caption: Conceptual diagram of Sulfo-Cy5 azide's functional components.
Physicochemical and Spectroscopic Properties
The quantitative properties of Sulfo-Cy5 azide are critical for its application in fluorescence-based assays. The data below has been compiled from various suppliers.
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)[11]
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)[11]
Reducing Agent: Sodium Ascorbate (B8700270) (e.g., 300 mM in water, freshly prepared)[3][11]
Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[12]
1.5 mL microcentrifuge tubes
B. Experimental Workflow
Caption: Workflow for labeling biomolecules using CuAAC click chemistry.
C. Step-by-Step Procedure
Prepare Stock Solutions:
Dissolve Sulfo-Cy5 azide in anhydrous DMSO to a final concentration of 10 mM.[3]
Prepare a fresh solution of sodium ascorbate (e.g., 300 mM) in water immediately before use.[3][11] Oxygen will degrade the ascorbate solution over time.
Prepare Catalyst Premix:
Shortly before initiating the reaction, mix the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:2 (CuSO₄:THPTA).[11] Incubate for a few minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.[11]
Set Up the Reaction:
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
Add the Sulfo-Cy5 azide stock solution to the protein. A 5- to 10-fold molar excess of the azide over the protein is a typical starting point.[3]
Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[3]
Initiate and Incubate:
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]
Vortex the tube briefly to mix all components.
Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[11]
Purify the Conjugate:
After incubation, remove the unreacted dye and reaction components by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]
Elute the labeled protein using a suitable buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute first, while the smaller, unreacted dye molecules are retained.
Characterization and Storage:
The purified, labeled protein is now ready for use in downstream applications such as fluorescence microscopy, flow cytometry, or Western blotting.
Store the final conjugate according to the protein's recommended storage conditions, typically at 4°C for short-term use or -20°C/-80°C for long-term storage, protected from light.[5]
An In-depth Technical Guide to Sulfo-Cy5 Azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe. It details its spectral and physicoche...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe. It details its spectral and physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates its application in visualizing key cellular signaling pathways.
Core Properties of Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a bright and photostable cyanine (B1664457) dye functionalized with an azide group, rendering it suitable for "click chemistry" reactions. Its sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that could be detrimental to sensitive biological samples.[1][2][3] The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological specimens, leading to a higher signal-to-noise ratio in imaging experiments.[4]
Spectral and Physicochemical Data
The key quantitative data for Sulfo-Cy5 azide are summarized in the tables below, compiled from various suppliers. These values are crucial for designing and executing fluorescence-based experiments.
Sulfo-Cy5 azide is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to label alkyne-modified biomolecules. It can also participate in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[9]
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins
This protocol describes the labeling of a protein containing a terminal alkyne group with Sulfo-Cy5 azide.
Materials:
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Sulfo-Cy5 Azide: Dissolve Sulfo-Cy5 azide in DMSO to a final concentration of 10 mM.
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
Sodium Ascorbate: Prepare a fresh 300 mM solution in deionized water immediately before use.[10]
Reaction Setup:
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
Add the Sulfo-Cy5 azide stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[10]
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[10]
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is typically sufficient.[10]
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
Incubation:
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[10]
Purification:
Remove unreacted dye and catalyst components by purifying the labeled protein using a size-exclusion chromatography column.[10]
Analysis:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5 (around 646 nm).[10]
Protocol 2: Labeling Cell Surface Glycans
This protocol outlines the labeling of cell surface sialoglycans using metabolic glycoengineering followed by a click chemistry reaction with Sulfo-Cy5 azide.
Sulfo-Cy5 azide and click chemistry reagents (as in Protocol 1)
Procedure:
Metabolic Labeling:
Culture cells in the presence of Ac₄ManNAz for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[11]
Cell Harvesting and Washing:
Harvest the cells and wash them three times with cold PBS containing 1% BSA to remove unincorporated Ac₄ManNAz.[11]
Click Reaction:
Resuspend the washed cell pellet in PBS containing 1% BSA.[11]
Prepare the click reaction cocktail by adding the following to the cell suspension in order: Sulfo-Cy5 azide (final concentration 1-10 µM), CuSO₄ (final concentration 100 µM), THPTA (final concentration 500 µM), and freshly prepared sodium ascorbate (final concentration 5 mM).[11]
Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.[11]
Washing and Analysis:
Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.[11]
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualization of Signaling Pathways
Fluorescent probes like Sulfo-Cy5 azide are invaluable tools for visualizing and understanding complex cellular signaling pathways. By labeling specific proteins within a pathway, researchers can track their localization, interactions, and activation status in real-time.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer.[12][13] Single-molecule imaging using fluorescently labeled EGF has been instrumental in elucidating the initial steps of EGFR activation, including dimerization and autophosphorylation.[14][15]
Caption: Simplified EGFR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes.[16] The use of fluorescent biosensors has enabled the visualization of the spatial and temporal dynamics of MAPK activity in living cells.[17]
Caption: The core MAPK signaling cascade.
Experimental Workflow for Visualizing Protein-Protein Interactions
Fluorescent labeling with probes like Sulfo-Cy5 azide can be integrated into workflows to study protein-protein interactions, for example, using Förster Resonance Energy Transfer (FRET).
Caption: Workflow for FRET-based interaction studies.
In-Depth Technical Guide to the Molar Extinction Coefficient of Sulfo-Cy5 Azide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molar extinction coefficient and other key characteristics of Sulfo-Cy5 azide (B81097), a wate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient and other key characteristics of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe essential for various bio-conjugation applications. This document outlines the quantitative spectral properties, detailed experimental protocols for its use, and a standardized method for the experimental determination of its molar extinction coefficient.
Core Properties of Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a bright and photostable cyanine (B1664457) dye functionalized with an azide group, enabling its covalent attachment to biomolecules via "click chemistry". Its sulfonate groups confer high water solubility, making it ideal for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property is particularly advantageous for sensitive proteins prone to denaturation.
Quantitative Data Summary
The spectral properties of Sulfo-Cy5 azide are critical for its application in fluorescence-based assays. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter for quantitative studies. The following table summarizes the key quantitative data for Sulfo-Cy5 azide, with values compiled from various suppliers.
Property
Value
Unit
Molar Extinction Coefficient (ε)
250,000 - 271,000
M⁻¹cm⁻¹
Excitation Maximum (λex)
~646 - 648
nm
Emission Maximum (λem)
~662 - 671
nm
Quantum Yield (Φ)
~0.28
-
Correction Factor (CF₂₆₀)
~0.04
-
Correction Factor (CF₂₈₀)
~0.04
-
Note: The exact values for the molar extinction coefficient and excitation/emission maxima may vary slightly between different batches and suppliers.[1][2][3][4][5]
Experimental Protocols
I. Protocol for Determination of Molar Extinction Coefficient
This protocol describes a standardized method to experimentally verify the molar extinction coefficient of Sulfo-Cy5 azide using UV-Visible spectrophotometry, based on the Beer-Lambert law (A = εcl).
Accurately weigh a small amount (e.g., 1 mg) of Sulfo-Cy5 azide powder.
Dissolve the powder in a precise volume of DMSO or deionized water to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
Prepare Serial Dilutions:
Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations in the low micromolar range (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM). The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Measure Absorbance:
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Sulfo-Cy5 azide (~647 nm).
Use the same solvent as used for the dilutions as a blank to zero the spectrophotometer.
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
Calculate the Molar Extinction Coefficient:
Plot the measured absorbance at λmax against the corresponding molar concentration.
Perform a linear regression of the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
II. Protocol for Labeling of an Alkyne-Modified Protein with Sulfo-Cy5 Azide via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general workflow for the fluorescent labeling of a protein containing an alkyne group with Sulfo-Cy5 azide.
Materials:
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
Dissolve Sulfo-Cy5 azide in DMSO to a concentration of 10 mM.
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand in deionized water.
Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in deionized water immediately before use.
Reaction Setup:
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
Add the Sulfo-Cy5 azide stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.
Add the copper(I)-stabilizing ligand to the reaction mixture.
Add the CuSO₄ solution.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Incubation:
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing may be required.
Purification:
Remove the unreacted Sulfo-Cy5 azide and other reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Collect the protein-containing fractions. The labeled protein is now ready for downstream applications.
Mandatory Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the copper-catalyzed click chemistry (CuAAC) labeling of an alkyne-modified protein with Sulfo-Cy5 azide.
The Photophysical Core of Sulfo-Cy5 Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the quantum yield of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent probe essential for biomole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum yield of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent probe essential for biomolecular labeling and detection. Designed for professionals in research and drug development, this document outlines the critical photophysical properties, experimental methodologies for their determination, and the common application workflows, ensuring a comprehensive understanding of this vital research tool.
Quantitative Data Summary
The photophysical properties of Sulfo-Cy5 azide are critical for its application in fluorescence-based assays. The following table summarizes the key quantitative data for this dye.
High in water and polar organic solvents (DMF, DMSO)[2][6]
The sulfo- groups enhance water solubility, which is beneficial for biological applications.[7][8]
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of Sulfo-Cy5 azide is typically determined using a comparative method, referencing a standard with a known quantum yield.[9][10] This approach is widely accepted for its reliability and accessibility.
Objective: To determine the fluorescence quantum yield (Φ_F) of a sample (Sulfo-Cy5 azide) relative to a known standard.
Materials and Instrumentation:
Sulfo-Cy5 Azide: The sample of interest.
Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield in the far-red spectral region. Nile Blue (Φ = 0.27 in methanol) is a suitable standard.[11]
Spectroscopic Grade Solvent: A solvent in which both the sample and standard are soluble and that does not have significant absorption or fluorescence in the measurement range. Methanol or aqueous buffers are commonly used for cyanine (B1664457) dyes.[9][11]
UV-Vis Spectrophotometer: To measure absorbance spectra.
Spectrofluorometer: Equipped with a corrected emission spectrum to measure fluorescence spectra.
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
Procedure:
Preparation of Solutions:
Prepare a stock solution of Sulfo-Cy5 azide and the standard in the chosen solvent.
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[10][12]
Absorbance Measurements:
Record the absorbance spectra of the solvent (as a blank), and each dilution of the sample and standard.
For each solution, note the absorbance at the selected excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
Fluorescence Measurements:
Using the same excitation wavelength as in the absorbance measurements, record the fluorescence emission spectra for the solvent and all prepared solutions.
It is crucial to record the entire emission band for each sample.
Data Analysis:
Subtract the solvent's fluorescence spectrum from the sample and standard spectra to correct for background and Raman scattering.
Integrate the corrected fluorescence spectra to obtain the area under the emission curve, which represents the integrated fluorescence intensity (I).
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
The quantum yield of the unknown sample (Φ_unk) can be calculated using the following equation:
Grad_unk and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.
n_unk and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively. If the same solvent is used, this term becomes 1.
Signaling Pathways and Experimental Workflows
Sulfo-Cy5 azide is a key reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent labeling of biomolecules.[13][14][15] The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group of Sulfo-Cy5 reacts with an alkyne-modified biomolecule.[13][14]
An alternative, copper-free click chemistry approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. In this workflow, Sulfo-Cy5 azide reacts with a strained cyclooctyne-modified biomolecule.
Caption: Copper-free labeling of a protein with Sulfo-Cy5 azide via SPAAC.
The Aqueous Solubility of Sulfo-Cy5 Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the water solubility of Sulfo-Cy5 azide (B81097), a key fluorescent probe in bioconjugation and cellular imaging. Und...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the water solubility of Sulfo-Cy5 azide (B81097), a key fluorescent probe in bioconjugation and cellular imaging. Understanding its solubility characteristics is paramount for designing robust and reproducible experimental workflows, particularly in aqueous environments essential for biological studies. This document provides a comprehensive overview of its solubility, detailed protocols for its dissolution and application, and the fundamental principles governing its use.
Core Properties of Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a bright, far-red fluorescent dye engineered for high water solubility and biocompatibility.[1][2][3] Its structure incorporates sulfonate (SO₃⁻) groups, which significantly enhance its hydrophilicity compared to its non-sulfonated counterparts.[1][4] This modification is critical for its application in labeling sensitive biomolecules, such as proteins and nucleic acids, directly in aqueous buffers without the need for potentially denaturing organic co-solvents.[4][5][6]
While a precise quantitative value for the maximum solubility of Sulfo-Cy5 azide in water is not consistently published across manufacturers, it is widely characterized as having "very high" water solubility.[3][6][7] This high solubility prevents aggregation at typical working concentrations, a common issue with hydrophobic dyes that can lead to fluorescence quenching and unreliable experimental results.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo-Cy5 azide based on information from various suppliers.
Property
Typical Value
Molecular Weight
~833 g/mol (free acid)
Excitation Maximum (λ_abs_)
646 - 648 nm
Emission Maximum (λ_em_)
662 - 671 nm
Molar Extinction Coefficient
~250,000 - 271,000 cm⁻¹M⁻¹
Recommended Solvents
Water, DMSO, DMF
Purity (via HPLC)
≥90 - 95%
Storage Conditions
-20°C, protected from light
Experimental Protocols
Accurate and consistent preparation of Sulfo-Cy5 azide solutions is crucial for successful downstream applications. Below are detailed methodologies for stock solution preparation and a general protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction.
Preparation of a Sulfo-Cy5 Azide Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many labeling experiments.
Materials:
Sulfo-Cy5 azide powder
High-purity water (e.g., Milli-Q® or PCR-grade) or anhydrous dimethyl sulfoxide (B87167) (DMSO)
Microcentrifuge tubes
Vortex mixer
Pipettes
Methodology:
Weighing: Carefully weigh out the required amount of Sulfo-Cy5 azide powder in a microcentrifuge tube. For example, for 1 mg of Sulfo-Cy5 azide (MW ~833 g/mol ), the volume of solvent needed for a 10 mM solution is approximately 120 µL.
Dissolution: Add the appropriate volume of water or DMSO to the vial containing the dye.
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any visible particulates.
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the solution is stable for several months.
Diagram: Workflow for Sulfo-Cy5 Azide Stock Solution Preparation
Caption: A streamlined workflow for preparing a concentrated stock solution of Sulfo-Cy5 azide.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the labeling of an alkyne-modified biomolecule (e.g., protein or oligonucleotide) with Sulfo-Cy5 azide in an aqueous buffer.
Materials:
Alkyne-modified biomolecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
10 mM Sulfo-Cy5 azide stock solution (from the protocol above)
Catalyst/Ligand Premix:
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
THPTA (a water-soluble ligand) solution (e.g., 100 mM in water)
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the Sulfo-Cy5 azide stock solution in the desired molar ratio. The final concentration of the biomolecule and dye will depend on the specific application.
Catalyst Preparation: Shortly before use, prepare the catalyst premix by mixing the CuSO₄ solution and the THPTA ligand solution. A common molar ratio is 1:5 of CuSO₄ to THPTA.
Reaction Initiation:
a. Add the catalyst/ligand premix to the reaction tube containing the biomolecule and azide. A final copper concentration of 50-100 µM is often a good starting point.
b. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, ensuring it is protected from light.
Purification: After incubation, the labeled conjugate must be purified to remove unreacted dye, catalyst, and other reaction components. The appropriate purification method will depend on the biomolecule (e.g., size-exclusion chromatography for proteins, ethanol (B145695) precipitation for oligonucleotides).
Analysis: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).
Diagram: Logical Flow of a CuAAC Reaction
Caption: The key components and logical progression of a CuAAC "click chemistry" reaction.
An In-depth Technical Guide to the Mechanism of Action of Sulfo-Cy5 Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the use of Sulfo-Cy5 azid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the use of Sulfo-Cy5 azide (B81097) in click chemistry. Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe ideally suited for labeling and detecting biomolecules.[1][2] Its azide functional group allows for its participation in two primary types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them invaluable tools in biological research and drug development.[4][5][6]
Core Principles and Mechanisms of Action
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific.[6] The two main variants utilized with Sulfo-Cy5 azide are CuAAC and SPAAC, both of which result in the formation of a stable triazole linkage.
The CuAAC reaction involves the cycloaddition of an azide, such as Sulfo-Cy5 azide, with a terminal alkyne in the presence of a copper(I) catalyst.[7][] This reaction is highly efficient and proceeds readily in aqueous environments, making it suitable for bioconjugation.[7][9] The copper(I) catalyst is crucial for the reaction and is typically generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[10][11] To enhance the reaction rate and prevent copper-induced damage to biomolecules, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[7][11]
The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring.[12] This intermediate subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product.[][12]
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[3][][14] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a cytotoxic copper catalyst.[14][15] This makes SPAAC particularly well-suited for applications in living cells and whole organisms.[][14]
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne to directly form the triazole linkage.[14] The rate of the reaction is dependent on the specific structure of the cyclooctyne used.[9][15]
Quantitative Data
The efficiency and kinetics of click chemistry reactions are critical for experimental design. The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions.
In a microcentrifuge tube, prepare the alkyne-modified protein at the desired concentration in the reaction buffer.
Add the Sulfo-Cy5 Azide stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[9]
Prepare a catalyst/ligand premix by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[9]
Add the catalyst/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.[9]
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[9]
Purify the labeled protein from unreacted dye and catalyst components using a suitable purification method, such as size-exclusion chromatography.[9]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Glycans on Live Cells
Materials:
Cells with metabolically incorporated azido-sugars
Phosphate-Buffered Saline (PBS)
DBCO-functionalized molecule (if not directly labeling with Sulfo-Cy5 azide)
Sulfo-Cy5 Azide
Fluorescence microscope
Procedure:
Culture cells and supplement the medium with an appropriate azido-sugar (e.g., Ac₄ManNAz) for 24-72 hours to allow for metabolic incorporation.[14]
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[14]
Prepare a solution of the strained alkyne (e.g., DBCO-PEG-Sulfo-Cy5) or the molecule to be conjugated with Sulfo-Cy5 azide in a biocompatible buffer.
Add the strained alkyne-dye conjugate to the cells at a final concentration of 10-20 µM.[9]
Incubate the reaction for 1-2 hours at 37°C, protected from light.[9]
Wash the cells three times with PBS to remove unreacted dye.
Visualize the labeled cells using fluorescence microscopy with appropriate filter sets for Cy5.
Unveiling the Azide Group: A Technical Guide to Sulfo-Cy5 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the pivotal role of the azide (B81097) group in Sulfo-Cy5, a water-soluble, far-red fluorescent dye widely utilized i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the azide (B81097) group in Sulfo-Cy5, a water-soluble, far-red fluorescent dye widely utilized in the precise labeling of biomolecules. We delve into the chemical properties, reaction mechanisms, and detailed experimental protocols that empower researchers to effectively employ Sulfo-Cy5 azide in their scientific endeavors.
Core Concepts: The Power of the Azide Moiety
Sulfo-Cy5 azide is a derivative of the popular cyanine (B1664457) dye, Cy5, modified to be highly water-soluble due to the presence of sulfonate groups.[1] This hydrophilicity is advantageous for labeling delicate proteins and other biomolecules in aqueous environments without the need for organic co-solvents, which can cause denaturation.[1] The key to its functionality in bioconjugation lies in the terminal azide group (-N3). This small, bioorthogonal functional group is largely unreactive with most biological molecules, ensuring highly specific labeling.[2]
The azide group serves as a chemical handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Specifically, Sulfo-Cy5 azide participates in two primary types of click chemistry reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of Sulfo-Cy5 and a terminal alkyne on a target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule.[1][] The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[1][]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Sulfo-Cy5 azide and the kinetics of its primary reaction, SPAAC.
Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cy5 Azide. This table provides a summary of the key characteristics of the Sulfo-Cy5 azide molecule.
Cyclooctyne
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide
Table 2: Comparative Second-Order Rate Constants for Common Cyclooctynes in SPAAC. The reactivity of Sulfo-Cy5 azide is expected to be in a similar range to other aryl azides.
Experimental Protocols
Below are detailed methodologies for performing CuAAC and SPAAC reactions with Sulfo-Cy5 azide for the labeling of proteins.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
Materials:
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
Sulfo-Cy5 Azide
Anhydrous DMSO
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM in water)
Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )
Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column for purification[11]
Reaction tubes
Procedure:
Prepare Stock Solutions:
Dissolve Sulfo-Cy5 Azide in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.[4]
Ensure all other reagent stock solutions are prepared at the desired concentrations.
Reaction Setup:
In a reaction tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
Add the Sulfo-Cy5 Azide stock solution to achieve a 2- to 10-fold molar excess over the protein.[4]
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is common.[9] Let this catalyst/ligand premix incubate for a few minutes.[5]
Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[4][9]
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4][9]
Incubation:
Incubate the reaction for 1-4 hours at room temperature, protected from light, with gentle mixing.[9]
Purification of the Labeled Protein:
Remove unreacted dye and catalyst components using a size-exclusion chromatography column or a spin column equilibrated with the desired storage buffer (e.g., PBS).[11]
Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.[11]
Characterization:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~647 nm (for Sulfo-Cy5).[11]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein
Materials:
DBCO-modified protein in a suitable buffer (e.g., PBS)
Sulfo-Cy5 Azide
Anhydrous DMSO or water
Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column for purification[1]
Reaction tubes
Procedure:
Prepare Stock Solutions:
Prepare a 10 mM stock solution of Sulfo-Cy5 Azide in anhydrous DMSO or water. Store at -20°C, protected from light.[1]
Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).[1]
SPAAC Conjugation:
In a reaction tube, combine the DBCO-modified protein with Sulfo-Cy5 Azide. A 2- to 4-fold molar excess of the Sulfo-Cy5 Azide over the protein is a recommended starting point.[1]
Incubation:
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[1]
Purification of the Labeled Protein:
Remove the unreacted Sulfo-Cy5 Azide by size-exclusion chromatography or dialysis.[1]
Collect the fractions containing the labeled protein.
Characterization:
Confirm successful labeling by measuring the absorbance at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).[1]
Visualizing the Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction and experimental workflows.
Sulfo-Cy5 Azide: A Comprehensive Technical Guide for Advanced Bio-labeling
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core features, benefits, and applications of Sulfo-Cy5 azide (B81097), a water-soluble, near-infrared fluorescent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features, benefits, and applications of Sulfo-Cy5 azide (B81097), a water-soluble, near-infrared fluorescent probe. Designed for high-performance bioconjugation, this reagent has become an indispensable tool in molecular biology, drug development, and diagnostics. This document provides a detailed overview of its properties, experimental protocols for its use in click chemistry, and visualizations of key chemical processes.
Core Features and Benefits
Sulfo-Cy5 azide is a derivative of the popular Cy5 dye, modified with sulfonate groups and an azide functional group. This unique chemical structure imparts several advantageous properties for researchers.
The presence of sulfonate groups renders the molecule highly soluble in aqueous buffers, which is critical when working with sensitive biological samples like proteins that can be denatured by organic co-solvents.[1][2] This hydrophilicity also minimizes non-specific binding that can lead to background noise in imaging applications.[3]
Operating in the near-infrared spectrum, Sulfo-Cy5 azide offers significant advantages for biological imaging.[1] Its long excitation and emission wavelengths allow for deeper tissue penetration and result in reduced background autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio.[1][4] The dye also possesses a high molar extinction coefficient, contributing to its bright fluorescence and enabling sensitive detection of target molecules.[3]
The azide functional group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems.[1] This ensures highly specific labeling of molecules that have been modified to contain a complementary alkyne group. This specificity is leveraged in "click chemistry" reactions.[5][6]
Quantitative Data Summary
The photophysical and chemical properties of Sulfo-Cy5 azide and its variants are summarized in the table below for easy comparison. These values are critical for designing experiments and selecting appropriate instrumentation.
The primary application of Sulfo-Cy5 azide is the fluorescent labeling of biomolecules via click chemistry. This includes:
Labeling and imaging of RNA and other nucleic acids. [2][5]
Fluorescent labeling of proteins, peptides, and antibodies. [2][8]
In vitro and in vivo tracking of exosomes and other extracellular vesicles. [1]
Generation of targeted, pH-responsive polymeric nanoparticles for drug delivery. [11]
Development of bimodal theranostic agents for targeted cancer therapy and diagnosis. [12]
Experimental Protocols
Sulfo-Cy5 azide is most commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. Below is a detailed protocol for the fluorescent labeling of an alkyne-modified protein.
Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Protein
Materials:
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
Sulfo-Cy5 Azide: Dissolve Sulfo-Cy5 azide in DMSO to a final concentration of 10 mM.[1]
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[13]
THPTA Ligand: Prepare a 100 mM stock solution in water.[13]
Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.[13]
Reaction Setup:
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
Add the Sulfo-Cy5 azide stock solution to the protein solution. A 1.5 to 2-fold molar excess of the azide over the protein is a good starting point.[13]
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is common.[1][13]
Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[1][13]
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1][13]
Incubation:
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[1]
Purification:
Remove unreacted dye and other reaction components by a suitable purification method, such as size-exclusion chromatography.[1]
Visualizing the Chemistry
To better understand the processes involved in using Sulfo-Cy5 azide, the following diagrams illustrate the key chemical reaction and a troubleshooting workflow.
Caption: The roles and relationships of key reagents in the CuAAC reaction.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
An In-depth Technical Guide to Copper-Catalyzed Click Chemistry with Sulfo-Cy5 Azide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with a specific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with a specific focus on the application of Sulfo-Cy5 azide (B81097) for fluorescent labeling of biomolecules. This document details the underlying mechanism, provides structured data on the reagents, and offers detailed experimental protocols for practical implementation in the laboratory.
Introduction to Copper-Catalyzed Click Chemistry (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition is a cornerstone of bioconjugation, renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation that is significantly accelerated in the presence of a copper(I) catalyst—by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[2] A key advantage of CuAAC is its bioorthogonal nature; the azide and alkyne functional groups are largely unreactive within biological systems, ensuring that labeling is specific to the intended targets.[1] The reaction proceeds reliably in aqueous environments, over a broad pH range (4-12), and at room temperature, making it ideal for modifying sensitive biological samples.[1][2]
Sulfo-Cy5 Azide: A Near-Infrared Fluorophore for Click Chemistry
Sulfo-Cy5 azide is a water-soluble, near-infrared fluorescent probe designed for covalent labeling of alkyne-modified molecules via the CuAAC reaction.[3][4] Its key attributes make it an excellent choice for a variety of applications in molecular biology and drug development. The presence of sulfonate groups confers high water solubility, which is particularly advantageous for labeling delicate proteins and other biomolecules in purely aqueous buffers without the need for organic co-solvents that could cause denaturation.[1][5]
Operating in the near-infrared spectrum, Sulfo-Cy5 offers distinct advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence from endogenous molecules.[1][6] Its high molar extinction coefficient contributes to its brightness, enabling sensitive detection of labeled targets.[1]
Quantitative Data: Properties of Sulfo-Cy5 Azide
The photophysical and chemical properties of Sulfo-Cy5 azide are summarized in the table below for easy reference.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
The CuAAC reaction proceeds through a stepwise mechanism that ensures the specific formation of the 1,4-disubstituted triazole isomer.[2][7] The catalytic cycle is initiated by the in situ generation of the active Cu(I) species, typically by reducing a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270).[8][9]
The key steps of the mechanism are as follows:
Formation of a Copper-Acetylide Intermediate : The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[8][] This coordination increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation.[7]
Coordination with the Azide : The azide then coordinates to the copper acetylide complex.[2][11]
Cycloaddition : A stepwise cycloaddition occurs, leading to the formation of a six-membered metallacycle intermediate.[]
Ring Contraction and Protonation : This intermediate rearranges and is subsequently protonated to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.[]
To prevent the oxidation of the active Cu(I) catalyst and to minimize the generation of reactive oxygen species that can damage the fluorophore and biomolecules, a stabilizing ligand is often employed. For aqueous reactions, a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is highly recommended.[9]
Figure 1. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following section provides a detailed protocol for the fluorescent labeling of an alkyne-modified protein with Sulfo-Cy5 azide. This protocol can be adapted for other biomolecules.
Reagents and Materials
Alkyne-modified protein in a suitable buffer (e.g., PBS)
For successful bioconjugation, the concentrations of the reactants need to be carefully optimized. The following table provides recommended starting concentrations.
The following diagram illustrates the general workflow for labeling an alkyne-modified protein with Sulfo-Cy5 azide.
Figure 2. Experimental Workflow for Protein Labeling with Sulfo-Cy5 Azide.
Detailed Procedure:
Prepare Stock Solutions:
Sulfo-Cy5 Azide: Dissolve Sulfo-Cy5 azide in DMSO to a final concentration of 10 mM.[1]
Copper(II) Sulfate (CuSO₄): Prepare a stock solution of CuSO₄ in deionized water. The concentration will depend on the desired final reaction concentration.
THPTA: Prepare a stock solution of THPTA in deionized water.
Sodium Ascorbate: Prepare a fresh solution of sodium ascorbate in deionized water (e.g., 100 mM) immediately before use, as it is prone to oxidation.[9]
Prepare Catalyst/Ligand Premix: Shortly before initiating the reaction, mix the CuSO₄ and THPTA stock solutions. A common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.[1]
Reaction Setup:
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your chosen reaction buffer.
Add the Sulfo-Cy5 azide stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.[1]
Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[1]
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the reaction.[1][9]
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 4 hours, protected from light.[9] The optimal incubation time may need to be determined empirically.
Purification: Remove unreacted dye, catalyst, and other small molecules by purifying the labeled protein using a suitable method, such as a size-exclusion chromatography desalting column.[1]
Analysis:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5 (~678 nm).[1]
Confirm successful conjugation and assess the purity of the labeled protein using techniques like SDS-PAGE.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Reference(s)
Low or No Reaction Yield
Inactive catalyst
Ensure the sodium ascorbate solution is freshly prepared. Use deoxygenated buffers to minimize oxidation of Cu(I).
Copper-catalyzed click chemistry with Sulfo-Cy5 azide is a powerful and versatile tool for the fluorescent labeling of biomolecules. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can achieve high-efficiency labeling for a wide range of applications in biological imaging, diagnostics, and drug development. The near-infrared properties and high water solubility of Sulfo-Cy5 azide make it an particularly attractive choice for sensitive and in-depth biological studies.
A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Sulfo-Cy5 Azide
For Researchers, Scientists, and Drug Development Professionals Introduction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems without the need for cytotoxic copper catalysts.[1][2][] This powerful click chemistry technique relies on the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2] Sulfo-Cy5 azide is a highly water-soluble, far-red fluorescent dye that is ideal for these applications. Its spectral properties fall within the near-infrared (NIR) window, which minimizes background autofluorescence from biological samples and allows for deep tissue penetration.[1]
This technical guide provides an in-depth exploration of the principles of SPAAC, focusing on the use of Sulfo-Cy5 azide. It offers a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate the practical implementation of this technology in research and drug development.
Core Principles of SPAAC
The driving force behind SPAAC is the substantial ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[2][4] This inherent strain, approximately 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition with azides.[2] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH.[2][4] The azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring minimal off-target effects.[2][4]
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[2][5] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2][5]
Caption: General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Quantitative Data: Reaction Kinetics
The efficiency of a SPAAC reaction is critically dependent on the reaction kinetics, which are influenced by the choice of cyclooctyne, the azide, and the reaction conditions. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different systems. While specific kinetic data for Sulfo-Cy5 azide is not always published in direct comparative studies, its reactivity is expected to be similar to other aryl azides like benzyl (B1604629) azide.[1]
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents.[2]
pH and Buffer: Higher pH values (typically 7 to 8.5) generally increase SPAAC reaction rates.[2][7] HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS at the same pH.[1][7]
Temperature: Increasing the temperature, for instance, from room temperature to 37°C, can increase the reaction rate.[7]
Azide Electronics: The electronic properties of the azide can influence the reaction rate. Electron-deficient aryl azides can exhibit high reactivity with certain cyclooctynes.[5]
Experimental Protocols
Protocol 1: Labeling of a DBCO-Modified Protein with Sulfo-Cy5 Azide
This protocol details the labeling of a protein containing a strained alkyne, such as dibenzocyclooctyne (DBCO), with Sulfo-Cy5 Azide.[1]
Materials:
DBCO-modified protein solution (1-10 mg/mL)
Sulfo-Cy5 Azide stock solution (e.g., 10 mM in anhydrous DMSO or water)[1]
Reaction buffer (e.g., PBS pH 7.2-8.0, avoid buffers with primary amines like Tris)[8]
Reagent Preparation: Prepare a stock solution of Sulfo-Cy5 Azide in anhydrous DMSO or water and store it at -20°C, protected from light.[1]
SPAAC Conjugation:
In a reaction tube, combine the DBCO-modified protein with Sulfo-Cy5 Azide. A molar excess of 2-4 fold of the Sulfo-Cy5 Azide over the protein is recommended as a starting point.[1]
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[1]
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[1]
Monitoring the Reaction: The reaction progress can be monitored by SDS-PAGE (observing a shift in the fluorescent band) or mass spectrometry.[1]
Purification of the Labeled Protein:
Remove the unreacted Sulfo-Cy5 Azide by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[1]
Collect the fractions containing the labeled protein.
Confirmation of Labeling: The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5).[1]
Protocol 2: Live Cell Labeling and Imaging
This protocol describes the metabolic incorporation of an azide-containing molecule into cellular components, followed by fluorescent labeling with a DBCO-functionalized partner and detection of the Sulfo-Cy5 signal.[1]
Materials:
Cells cultured with an azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans)
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester to label a protein of interest, or a DBCO-tagged small molecule)
Sulfo-Cy5 Azide
Live-cell imaging buffer
PBS
Procedure:
Metabolic Labeling: Culture cells with the desired azide-containing metabolic precursor for 24-72 hours to allow for incorporation.[9]
Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azide precursor.[9]
SPAAC Reaction:
Prepare a stock solution of Sulfo-Cy5 Azide in water or PBS (e.g., 1-10 mM).[1]
Dilute the Sulfo-Cy5 Azide and the DBCO-functionalized molecule in pre-warmed live-cell imaging buffer to the desired final concentrations (e.g., 5-20 µM of each).[1]
Add the labeling solution to the azide-labeled cells.
Incubate for 30-60 minutes at 37°C, protected from light.[1]
Washing and Imaging:
Wash the cells three times with pre-warmed PBS to remove unbound dye and reagents.[1]
Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Ex: ~675 nm, Em: ~694 nm).[1]
Visualization of Experimental Workflow
Caption: Workflow for Protein Labeling using SPAAC with Sulfo-Cy5 Azide.
Conclusion
Strain-promoted alkyne-azide cycloaddition with Sulfo-Cy5 azide is a robust and versatile tool for the fluorescent labeling of biomolecules in a variety of contexts, from in vitro protein modification to live-cell imaging. Its bioorthogonality, rapid kinetics, and the favorable spectral properties of Sulfo-Cy5 make it an invaluable technique for researchers in biology and drug development. By understanding the core principles, optimizing reaction conditions, and following detailed protocols, scientists can effectively harness the power of SPAAC for their specific research needs.
The Role of Sulfo-Cy5 Azide in Biomolecule Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a superior fluorescent probe for the labeling of biomolecules. We will delve into...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a superior fluorescent probe for the labeling of biomolecules. We will delve into its chemical and physical properties, detailed experimental protocols for labeling proteins and nucleic acids, and its applications in advanced biological research.
Introduction to Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1] Its key features include a far-red emission spectrum, which minimizes background autofluorescence from biological samples, and a terminal azide group that enables covalent attachment to biomolecules via "click chemistry".[2][3] The presence of sulfonate groups imparts high water solubility, making it an ideal choice for labeling sensitive biomolecules like proteins and nucleic acids in their native aqueous environments without the need for organic co-solvents that can cause denaturation.[1]
The primary mechanism for labeling with Sulfo-Cy5 azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, forming a stable triazole linkage between the dye and the target biomolecule functionalized with an alkyne or a strained cyclooctyne (B158145) group, respectively.[2][3]
Core Properties of Sulfo-Cy5 Azide
A thorough understanding of the physicochemical and spectral properties of Sulfo-Cy5 azide is crucial for its effective use in labeling experiments.
The following sections provide detailed protocols for the labeling of proteins and oligonucleotides with Sulfo-Cy5 azide using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Labeling of Alkyne-Modified Antibodies
This protocol outlines the steps for labeling an antibody that has been pre-functionalized with a terminal alkyne group.
Materials:
Alkyne-modified antibody in an amine-free buffer (e.g., PBS)
Sulfo-Cy5 Azide Stock Solution (10 mM): Dissolve an appropriate amount of Sulfo-Cy5 azide in anhydrous DMSO to achieve a 10 mM concentration.
Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄ in deionized water to a final concentration of 20 mM.
THPTA Stock Solution (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.
Sodium Ascorbate Stock Solution (100 mM): Prepare a fresh 100 mM solution of sodium ascorbate in deionized water immediately before use.
Labeling Reaction:
In a reaction tube, dilute the alkyne-modified antibody with an appropriate buffer to a final concentration of 1-10 mg/mL.
Add the Sulfo-Cy5 azide stock solution to the antibody solution. A 5- to 20-fold molar excess of the dye over the antibody is recommended as a starting point.
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
Purification of the Labeled Antibody:
Purify the Sulfo-Cy5 azide-labeled antibody from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
Collect the fractions containing the labeled antibody, which will be visibly colored.
Characterization:
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
A_max is the absorbance at ~647 nm.
A_280 is the absorbance at 280 nm.
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[6]
ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~647 nm (~250,000 M⁻¹cm⁻¹).[2][5]
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5 dyes).[7]
Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification.
Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.[8][9]
Discard the supernatant and wash the pellet with acetone.[8][9]
Dry the pellet and resuspend in an appropriate buffer.
Further purification can be performed by RP-HPLC or PAGE if necessary.[8][9]
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving Sulfo-Cy5 azide.
Caption: Workflow for labeling an alkyne-modified antibody with Sulfo-Cy5 azide.
Caption: Indirect immunofluorescence workflow using a Sulfo-Cy5 azide labeled secondary antibody.
Caption: A simplified workflow for direct flow cytometry using a Sulfo-Cy5 azide labeled antibody.
Applications in Biomolecule Research
The bright and photostable nature of Sulfo-Cy5, combined with the specificity of click chemistry, makes Sulfo-Cy5 azide a versatile tool for a wide range of applications.
Fluorescence Microscopy: Labeled antibodies and other probes enable high-resolution imaging of specific proteins and structures within fixed or live cells.[11] The far-red emission is particularly advantageous for reducing background noise.
Flow Cytometry: Sulfo-Cy5 azide-labeled antibodies are used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[11][12]
In Vivo Imaging: The near-infrared properties of Cy5 dyes allow for deep tissue imaging with minimal autofluorescence, making it suitable for tracking labeled cells or molecules in living organisms.[11]
Protein and Nucleic Acid Analysis: Labeled biomolecules can be used in various assays, including ELISAs, Western blotting, and nucleic acid hybridization assays.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low Labeling Efficiency
Inactive catalyst (CuAAC)
Prepare fresh sodium ascorbate solution. Use deoxygenated buffers.[13]
Steric hindrance
Use a longer linker on the alkyne or azide. Perform the reaction under denaturing conditions if the protein structure allows.[13]
Insufficient dye concentration
Increase the molar excess of Sulfo-Cy5 azide.
High Background Fluorescence
Unreacted dye
Ensure thorough purification of the labeled biomolecule.[13]
Non-specific binding of the dye
While Sulfo-Cy5 is hydrophilic, for cellular imaging, ensure adequate blocking steps are included in the protocol.[13]
Precipitation During Reaction
Reagent insolubility
Ensure all components are fully dissolved. For proteins prone to aggregation, consider using a lower concentration or adding stabilizing agents.[13]
Conclusion
Sulfo-Cy5 azide stands out as a powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with highly specific click chemistry reactions make it an excellent choice for a wide array of applications in modern biological research and drug development. By following well-defined protocols and understanding its core properties, researchers can effectively harness the capabilities of Sulfo-Cy5 azide to gain deeper insights into complex biological systems.
Navigating the Matrix: A Technical Guide to Sulfo-Cy5 Azide Buffer Compatibility
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the compatibility of Sulfo-Cy5 azide (B81097) with various buffer systems commonly employ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the compatibility of Sulfo-Cy5 azide (B81097) with various buffer systems commonly employed in biological research and drug development. Understanding the interplay between this versatile fluorescent probe and its chemical environment is paramount for achieving robust and reproducible results in applications ranging from bio-conjugation and cellular imaging to high-throughput screening. This document summarizes key quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate critical concepts.
Introduction to Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is an invaluable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. The azide functional group allows for its covalent attachment to alkyne-modified targets through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). Its sulfonate groups impart excellent water solubility, making it ideal for use in aqueous biological systems without the need for organic co-solvents that can be detrimental to sensitive samples.
General Stability and Storage Recommendations
Proper handling and storage are critical to maintaining the integrity and reactivity of Sulfo-Cy5 azide.
The fluorescence of Sulfo-Cy5 is largely insensitive to pH in the range of 3 to 10.
Buffer Compatibility for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The choice of buffer is a critical determinant of the success of a CuAAC reaction. The catalytic copper(I) ion is prone to oxidation and can interact with buffer components, affecting reaction efficiency.
Buffer
Recommendation
Rationale
Citation
Phosphate-Buffered Saline (PBS)
Recommended.
Widely used and generally compatible. However, high concentrations of chloride ions (>0.2 M) should be avoided as they can compete for copper binding. Copper-phosphate complexes can be insoluble, but pre-mixing the copper source with a ligand can prevent precipitation.
Considered one of the best buffers for CuAAC. It is zwitterionic, has a pKa in the physiological range, and does not significantly interact with copper ions.
pH: The CuAAC reaction is generally efficient over a broad pH range of 4 to 12. For most bioconjugation applications, a pH of 7-8 is optimal.
Additives: The use of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended. The ligand accelerates the reaction and protects biomolecules from damage by reactive oxygen species that can be generated.[2][3]
Reducing Agents: A reducing agent, typically sodium ascorbate (B8700270), is required to maintain copper in its active Cu(I) oxidation state. Freshly prepared solutions of sodium ascorbate should always be used.
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein with Sulfo-Cy5 Azide
This protocol provides a starting point for the copper-catalyzed labeling of an alkyne-modified protein. Optimization may be required for specific applications.
Materials:
Alkyne-modified protein in a compatible buffer (e.g., 1x PBS, pH 7.4 or 100 mM HEPES, pH 7.4)
Sulfo-Cy5 azide
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
THPTA ligand stock solution (e.g., 100 mM in water)
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
DMSO (for dissolving Sulfo-Cy5 azide)
Size-exclusion chromatography column for purification
Procedure:
Prepare a stock solution of Sulfo-Cy5 azide: Dissolve the lyophilized Sulfo-Cy5 azide in anhydrous DMSO to a concentration of 10 mM.
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
Alkyne-modified protein (e.g., to a final concentration of 10-100 µM).
Sulfo-Cy5 azide stock solution (a 2- to 10-fold molar excess over the protein is a good starting point).
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a final 1:5 molar ratio of Cu:THPTA. Let this mixture stand for 1-2 minutes.
Add the catalyst: Add the catalyst premix to the reaction mixture containing the protein and azide. A final copper concentration of 50-100 µM is often sufficient.
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
Purify: Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography.
Workflow for Buffer Selection in CuAAC
The following decision tree can guide the selection of an appropriate buffer for your CuAAC experiment.
Caption: Decision tree for selecting a suitable buffer for CuAAC reactions.
Visualizing the CuAAC Reaction Workflow
The following diagram illustrates the general experimental workflow for a copper-catalyzed click chemistry reaction.
Caption: General experimental workflow for CuAAC labeling.
Conclusion
The selection of an appropriate buffer is a critical parameter for the successful application of Sulfo-Cy5 azide in click chemistry. While the fluorescence of the Sulfo-Cy5 core is robust across a wide pH range, the efficiency of the copper-catalyzed reaction is highly dependent on the buffer composition. HEPES and PBS are generally the recommended buffers, with a strong caution against the use of Tris-based buffers. By following the guidelines and protocols outlined in this guide, researchers can optimize their experimental conditions to achieve reliable and reproducible labeling of their target biomolecules with Sulfo-Cy5 azide.
A Technical Guide to the Storage and Handling of Sulfo-Cy5 Azide Powder
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential storage and handling conditions for Sulfo-Cy5 azide (B81097) powder, a water-soluble, far-red fluo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage and handling conditions for Sulfo-Cy5 azide (B81097) powder, a water-soluble, far-red fluorescent probe widely utilized in bioconjugation and cellular imaging applications through click chemistry. Adherence to these guidelines is critical for ensuring the stability, performance, and safety of this reagent.
Core Concepts: Properties and Applications
Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye, a modification that confers high water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that could be detrimental to sensitive samples like proteins.[1] Its azide functional group allows for covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click" reactions.[2][3] The bright and photostable fluorescence of Sulfo-Cy5, with excitation and emission maxima in the far-red spectrum, is well-suited for various fluorescence-based detection methods, including microscopy and plate readers, benefiting from the low autofluorescence of biological samples in this spectral region.[2][4]
Storage and Stability
Proper storage of Sulfo-Cy5 azide powder is paramount to maintain its chemical integrity and fluorescence properties. The following conditions are recommended by manufacturers:
Temperature: The powder should be stored at -20°C for long-term stability.[1][4][5][6] Some suppliers suggest that storage at -80°C is also acceptable for solutions.[3][7]
Light: It is crucial to protect the dye from light to prevent photobleaching.[1][4] The vial should be stored in the dark.
Moisture: The powder should be kept in a desiccated environment to prevent degradation.[8]
Shelf Life: When stored correctly in its powdered form, Sulfo-Cy5 azide is stable for 12 to 24 months upon receipt.[1][4][5][8]
Transportation of the powder can typically be done at ambient temperatures for up to three weeks without compromising its quality.[1][4][8]
Handling and Solution Preparation
Sulfo-Cy5 azide is supplied as a dark blue crystalline powder that is generally easy to handle.[4][9] When preparing solutions, the following guidelines should be observed:
Solubility: The "sulfo" groups impart excellent solubility in water.[1][2] It is also soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][5][6]
Stock Solutions: To prepare a stock solution, the powder can be dissolved in high-purity, anhydrous DMSO or water.[7][10] It is recommended to prepare concentrated stock solutions (e.g., 10 mM in DMSO) to minimize the volume added to aqueous reactions.
Solution Storage: Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C in the dark.[3][7] The stability of solutions is more limited than the powder; some sources recommend using the solution within one to six months.[3] Freshly prepared solutions are always recommended for optimal performance.[7]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for Sulfo-Cy5 azide powder:
Sulfo-Cy5 Azide Stock (10 mM): Dissolve the appropriate amount of Sulfo-Cy5 azide powder in anhydrous DMSO.
Copper(II) Sulfate Stock (20-50 mM): Dissolve CuSO₄ in water.
Ligand Stock (100 mM THPTA or TBTA): Dissolve the ligand in water (for THPTA) or DMSO (for TBTA).
Sodium Ascorbate Stock (300 mM): Prepare a fresh solution of sodium ascorbate in water immediately before use.
Labeling Reaction Workflow
Caption: Workflow for CuAAC labeling of proteins.
Labeling Procedure
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.
Add the 10 mM Sulfo-Cy5 azide stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[10]
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is often used.[10] Let this mixture stand for a few minutes.
Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-100 µM is typically sufficient.[10]
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
Gently mix the reaction and incubate at room temperature for 30-60 minutes, ensuring the reaction is protected from light.[10]
Following incubation, purify the labeled protein from unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography.
Logical Relationship of Click Chemistry Components
The success of the CuAAC reaction depends on the coordinated action of several key components.
Caption: Key components of the CuAAC reaction.
This diagram illustrates that the reducing agent (sodium ascorbate) converts the copper(II) sulfate to the active copper(I) catalytic species. The ligand then stabilizes this active form, preventing its oxidation and improving its solubility, which in turn efficiently catalyzes the cycloaddition reaction between the alkyne-modified protein and Sulfo-Cy5 azide to form the final fluorescently labeled product.
A Comprehensive Technical Guide to the Safe Handling of Sulfo-Cy5 Azide
For researchers, scientists, and drug development professionals, the integration of fluorescent probes is a cornerstone of modern molecular analysis. Sulfo-Cy5 azide (B81097), a water-soluble and far-red fluorescent dye,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the integration of fluorescent probes is a cornerstone of modern molecular analysis. Sulfo-Cy5 azide (B81097), a water-soluble and far-red fluorescent dye, is a valuable tool for "click chemistry" applications. While its utility is significant, a thorough understanding of its safety profile is paramount for secure and effective laboratory use. This guide provides an in-depth overview of the safety data sheet (SDS) information for Sulfo-Cy5 azide, alongside experimental protocols and handling workflows.
Chemical and Physical Properties
Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye, a modification that confers high water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] This property is advantageous for working with delicate proteins that may be prone to denaturation.[2] The sulfonate groups also help to reduce the fluorescence quenching that can occur from dye-dye interactions.[2]
Store at -20°C in the dark for up to 24 months.[1][2] It can be transported at room temperature for up to 3 weeks.[1][2] Stock solutions should be stored at -20°C or -80°C and used within 1 to 6 months.[5]
Hazard Identification and Safety Precautions
While many suppliers state that Sulfo-Cy5 azide is not classified as a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with caution as the hazards may not have been thoroughly investigated.[6][7][8]
Safety glasses with side-shields are recommended.[6]
Hand Protection
Wear impervious gloves. Gloves must be inspected prior to use and disposed of properly after use.[6][8]
Skin/Body Protection
Lightweight protective clothing should be worn.[6]
Respiratory
Respiratory protection is generally not required, but if nuisance levels of dust are present, a type N95 (US) or type P1 (EN 143) dust mask can be used.[8]
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken.
Exposure Route
First-Aid Procedure
Inhalation
Move the individual to fresh air.[6][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[9]
Skin Contact
Rinse the affected area with plenty of water.[6][7] If symptoms arise, seek medical advice.[6]
Eye Contact
Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Assure adequate flushing by separating the eyelids with fingers.[7] If symptoms persist, consult a physician.[6]
Ingestion
If swallowed, wash out the mouth with water if the person is conscious.[7] Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Seek medical advice if you feel unwell.[6] It is not expected to present a significant ingestion hazard under normal use.[6]
Handling and Storage Workflow
Proper handling and storage are critical to maintaining the integrity of Sulfo-Cy5 azide and ensuring laboratory safety.
Caption: Workflow for safe handling and use of Sulfo-Cy5 azide.
Experimental Protocols
Sulfo-Cy5 azide is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5]
General Protocol for Click Reaction in Solution
This is a generalized protocol and may require optimization for specific applications.
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for Cu(I) stabilization)
Phosphate-buffered saline (PBS)
Anhydrous DMSO (for stock solution)
Procedure:
Prepare Sulfo-Cy5 Azide Stock Solution: Dissolve Sulfo-Cy5 azide in anhydrous DMSO to a stock concentration of 10 mM. Store this solution at -20°C or -80°C in the dark.[10]
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the click reaction mixture. The final concentrations may need to be optimized, but a starting point is:
0.1 mM CuSO₄
5 mM Sodium ascorbate
100 µM Sulfo-Cy5 azide
(Optional) 128 µM TBTA
Your alkyne-containing molecule at the desired concentration
Bring to the final volume with PBS.
Reaction Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
Purification: Purify the labeled product from excess reagents using appropriate methods such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.[11]
Protocol for Labeling Live Cells
This protocol is an example for labeling bacterial cells and should be adapted for specific cell types and experimental goals.
Procedure:
Cell Preparation: Grow and prepare cells as required for your experiment. For example, incubate Yersinia pseudotuberculosis in a specific medium to induce the expression of the target for labeling.[10]
Prepare Working Solution: Dilute the Sulfo-Cy5 azide stock solution to a working concentration (e.g., 100 µM) in a pre-warmed, serum-free cell culture medium or PBS.[10] This working solution should be prepared fresh.
Click Reaction in Cells:
Wash the cells with PBS.
Prepare the click reaction mixture containing 0.1 mM CuSO₄, 128 µM TBTA, 5 mM Sodium ascorbate, and 100 µM Sulfo-Cy5 azide in PBS.[10]
Incubate the cells with the reaction mixture for a designated time (e.g., 60 minutes) to allow for the conjugation reaction to occur.[10]
Washing: Remove the excess reagents by washing the cells multiple times with PBS.[10]
Imaging: The labeled cells can then be imaged using a fluorescence microscope with appropriate filters for the Cy5 dye.
Prevent further leakage or spillage if it is safe to do so.[6]
Soak up the spill with an inert absorbent material and dispose of it as hazardous waste.[6]
Disposal:
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]
Contaminated packaging should be disposed of in the same manner as the product.[8]
Always adhere to local, state, and federal regulations for chemical waste disposal.
By adhering to these safety guidelines and experimental protocols, researchers can confidently and safely utilize Sulfo-Cy5 azide in their scientific endeavors.
Sulfo-Cy5 Azide: Application Notes and Protocols for Protein Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction Sulfo-Cy5 azide (B81097) is a water-soluble, near-infrared fluorescent dye ideal for labeling proteins and other biomolecules through a highly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, near-infrared fluorescent dye ideal for labeling proteins and other biomolecules through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1] Its sulfonate groups enhance water solubility, making it particularly suitable for labeling delicate proteins in aqueous environments without the need for organic co-solvents that could lead to denaturation.[2] The azide functional group allows for covalent attachment to alkyne-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry celebrated for its rapid kinetics, high yield, and compatibility with biological systems.[3]
This document provides detailed protocols for labeling alkyne-containing proteins with Sulfo-Cy5 azide, methods for purification of the resulting conjugate, and procedures for characterizing the labeled protein.
Key Features of Sulfo-Cy5 Azide
High Water Solubility: Enables reactions in purely aqueous buffers, which is beneficial for sensitive proteins.[2]
Near-Infrared Fluorescence: Exhibits excitation and emission maxima in the near-infrared spectrum (Ex: ~646 nm, Em: ~662 nm), which minimizes background autofluorescence from biological samples.
High Molar Extinction Coefficient: Contributes to the brightness of the fluorophore, allowing for sensitive detection.
Biocompatibility: The azide group is bioorthogonal and does not react with native functional groups in biological systems, ensuring specific labeling of alkyne-modified targets.
Data Presentation
Photophysical and Chemical Properties of Sulfo-Cy5 Azide
Property
Value
Excitation Maximum (λex)
~646 nm
Emission Maximum (λem)
~662 nm
Molar Extinction Coefficient (ε)
~250,000 cm⁻¹M⁻¹
Molecular Weight
~833 g/mol
Solubility
Water, DMSO, DMF
Recommended Reagent Concentrations for CuAAC Labeling
For successful labeling, the protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, including the incorporation of unnatural amino acids bearing an alkyne moiety (e.g., L-Azidohomoalanine) during protein expression or by post-translational modification of the purified protein with an alkyne-containing reagent.
Buffer Considerations: Ensure the protein is in an amine-free buffer such as PBS, MES, or HEPES at a pH of 7.0-7.5. Buffers containing primary amines (e.g., Tris) or sodium azide will interfere with some labeling chemistries and should be removed by dialysis or buffer exchange.[4][5] For optimal labeling efficiency, the recommended protein concentration is 2-10 mg/mL.[4][5]
This protocol is a starting point and may require optimization for your specific protein.
Materials:
Alkyne-modified protein in an appropriate buffer
Sulfo-Cy5 Azide
Anhydrous DMSO or nuclease-free water
Copper (II) Sulfate (CuSO₄)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Sodium Ascorbate
Reaction buffer (e.g., PBS, pH 7.4)
Microcentrifuge tubes
Procedure:
Prepare Stock Solutions:
Sulfo-Cy5 Azide: Prepare a 10 mM stock solution in anhydrous DMSO or nuclease-free water.
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
Sodium Ascorbate:Prepare fresh a 100 mM stock solution in nuclease-free water. This solution is prone to oxidation.[6]
Reaction Setup (for a 100 µL final volume):
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 100 µM).
Add reaction buffer to bring the volume to 85 µL.
Add 1 µL of 10 mM Sulfo-Cy5 Azide for a final concentration of 100 µM.
In a separate tube, premix the catalyst by adding 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA.
Add the 6 µL of the premixed catalyst to the reaction tube.
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[6]
Gently mix the reaction by pipetting or brief vortexing.
Incubation:
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may vary depending on the protein and reactant concentrations.
Purification of the Labeled Protein
It is crucial to remove unreacted Sulfo-Cy5 azide after the labeling reaction to prevent high background fluorescence. Size-exclusion chromatography is a common and effective method for this.
Equilibrate the size-exclusion column with the desired elution buffer.
Load the reaction mixture onto the column.
Elute the protein with the equilibration buffer.
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5). The first peak to elute will contain the labeled protein, while the smaller, unconjugated dye will elute later.[7]
Characterization of the Labeled Protein: Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.
Procedure:
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, ~646 nm (A₆₄₆).
Calculate the Protein Concentration:
Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05 for Cy5 dyes).[8]
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
Calculate the Degree of Labeling (DOL):
DOL = A₆₄₆ / (ε_dye × Protein Concentration (M))
ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (~250,000 M⁻¹cm⁻¹).
Application Notes and Protocols for Labeling RNA with Sulfo-Cy5 Azide
For Researchers, Scientists, and Drug Development Professionals Introduction The precise labeling of ribonucleic acid (RNA) with fluorescent dyes is a cornerstone of modern molecular biology, enabling the visualization a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of ribonucleic acid (RNA) with fluorescent dyes is a cornerstone of modern molecular biology, enabling the visualization and quantification of RNA localization, trafficking, and dynamics within cells. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for conjugating molecules. This protocol details the step-by-step process for labeling alkyne-modified RNA with Sulfo-Cy5 azide (B81097), a water-soluble and bright far-red fluorescent dye. The sulfonate groups on the Cy5 dye enhance its water solubility, preventing aggregation and minimizing the need for organic co-solvents that could compromise RNA structure.[] This method is applicable to a wide range of research areas, including fluorescence in situ hybridization (FISH), single-molecule tracking, and the development of RNA-based therapeutics.
The overall workflow involves two key stages: the incorporation of alkyne functionalities into the RNA molecule, typically during in vitro transcription, followed by the copper-catalyzed click reaction with Sulfo-Cy5 azide.
Principle of the Method
The labeling strategy is based on the highly specific and efficient copper(I)-catalyzed reaction between a terminal alkyne and an azide, forming a stable triazole linkage.
Preparation of Alkyne-Modified RNA: An alkyne-modified nucleoside triphosphate (e.g., 5-ethynyl-UTP or 5-ethynyl-CTP) is incorporated into the RNA transcript during in vitro transcription using a T7, T3, or SP6 RNA polymerase. The extent of alkyne incorporation can be controlled by adjusting the ratio of alkyne-modified NTP to its natural counterpart.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-containing RNA is then reacted with Sulfo-Cy5 azide in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270). A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial to enhance reaction efficiency and protect the RNA and dye from oxidative damage.[2][3]
Materials and Reagents
For In Vitro Transcription of Alkyne-Modified RNA:
Linearized DNA template with a T7, T3, or SP6 promoter
T7, T3, or SP6 RNA Polymerase
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
5-Ethynyl-UTP (or other alkyne-modified NTP)
Transcription buffer
RNase inhibitor
DNase I (RNase-free)
Nuclease-free water
RNA purification kit or reagents for ethanol (B145695) precipitation
For Sulfo-Cy5 Azide Labeling (Click Reaction):
Alkyne-modified RNA
Sulfo-Cy5 azide
Copper(II) sulfate (CuSO₄)
Sodium ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
RNA spin columns or size-exclusion chromatography columns
Denaturing polyacrylamide gel electrophoresis (PAGE) system
UV-Vis spectrophotometer (e.g., NanoDrop)
Fluorescence imaging system
Experimental Protocols
Protocol 1: In Vitro Transcription of Alkyne-Modified RNA
This protocol is a general guideline and may require optimization based on the specific template and desired transcript length.
Transcription Reaction Setup:
Thaw all components on ice.
Prepare a reaction mix in a nuclease-free microcentrifuge tube. The final concentration of NTPs will need to be optimized, with a typical starting point being a 1:3 to 1:1 ratio of 5-ethynyl-UTP to UTP.
A representative 20 µL reaction is as follows:
Component
Final Concentration
5X Transcription Buffer
1X
100 mM DTT
10 mM
ATP, GTP, CTP
1 mM each
UTP
0.25 mM
5-Ethynyl-UTP
0.75 mM
Linearized DNA Template
0.5-1 µg
RNase Inhibitor
20 units
T7 RNA Polymerase
2 µL
| Nuclease-free water | to 20 µL |
Incubation:
Mix the components gently by pipetting and centrifuge briefly.
Incubate at 37°C for 2-4 hours.
DNase Treatment:
Add 1 µL of RNase-free DNase I to the reaction mixture.
Incubate at 37°C for 15-30 minutes.
Purification of Alkyne-Modified RNA:
Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation.
For ethanol precipitation:
Add 2.5 volumes of 100% ethanol and 0.1 volumes of 3 M sodium acetate to the reaction.
Incubate at -20°C for at least 30 minutes.
Centrifuge at >12,000 x g for 20 minutes at 4°C.
Carefully discard the supernatant.
Wash the pellet with 500 µL of cold 70% ethanol.
Centrifuge at >12,000 x g for 5 minutes at 4°C.
Air-dry the pellet for 5-10 minutes.
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Quantification and Quality Control:
Determine the concentration and purity of the alkyne-modified RNA using a UV-Vis spectrophotometer.
Assess the integrity of the transcript by running an aliquot on a denaturing polyacrylamide or agarose (B213101) gel.
Protocol 2: Labeling of Alkyne-RNA with Sulfo-Cy5 Azide via CuAAC
Important: Perform all steps involving Sulfo-Cy5 azide in the dark or in a tube protected from light. Prepare fresh solutions of sodium ascorbate for each experiment.
Preparation of Stock Solutions:
Sulfo-Cy5 azide: Prepare a 10 mM stock solution in nuclease-free water or DMSO. Store at -20°C, protected from light.[4]
Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
THPTA ligand: Prepare a 100 mM stock solution in nuclease-free water.
Sodium ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
Click Reaction Setup:
The following is a protocol for a 50 µL reaction. The amounts can be scaled as needed. A molar excess of the dye is recommended to ensure efficient labeling.
In a nuclease-free microcentrifuge tube, combine the following in order:
Component
Final Concentration
Volume
Alkyne-modified RNA (e.g., 100 µM)
20 µM
10 µL
Nuclease-free water
-
to 35 µL
100 mM THPTA
10 mM
5 µL
| 20 mM CuSO₄ | 2 mM | 5 µL |
Vortex the mixture briefly.
To initiate the reaction, add:
Component
Final Concentration
Volume
10 mM Sulfo-Cy5 azide
1 mM (5-fold excess)
5 µL
| 300 mM Sodium Ascorbate | 30 mM | 5 µL |
Incubation:
Mix gently by flicking the tube and centrifuge briefly.
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[3]
Purification of Labeled RNA:
It is critical to remove unreacted Sulfo-Cy5 azide, copper catalyst, and ligand.
Ethanol Precipitation:
Add 2.5 volumes of 100% ethanol and 0.1 volumes of 3 M sodium acetate.
Incubate at -20°C for at least 1 hour.
Centrifuge at >12,000 x g for 30 minutes at 4°C.
Carefully remove the supernatant.
Wash the pellet twice with cold 70% ethanol.
Air-dry the pellet and resuspend in nuclease-free water.
Spin Column Purification: Use a commercially available RNA cleanup spin column with a suitable molecular weight cutoff to remove small molecules. Follow the manufacturer's protocol.
Denaturing PAGE: For the highest purity, the labeled RNA can be purified by denaturing polyacrylamide gel electrophoresis. The labeled RNA will migrate slower than the unlabeled RNA. The band can be visualized by fluorescence scanning and then excised, crushed, and eluted.
Protocol 3: Quantification and Analysis of Labeled RNA
Spectrophotometric Analysis:
Measure the absorbance of the purified, labeled RNA at 260 nm (for RNA) and ~647 nm (for Sulfo-Cy5).
The concentration of the RNA can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for RNA at 260 nm is approximately 25 (µg/mL)⁻¹cm⁻¹.
The concentration of Sulfo-Cy5 can be calculated using its extinction coefficient (ε ≈ 251,000 M⁻¹cm⁻¹ at 647 nm).
Calculating the Degree of Labeling (DoL):
The Degree of Labeling (moles of dye per mole of RNA) can be calculated using the following formula:
DoL = (A_dye / ε_dye) / (A_RNA / ε_RNA)
Where:
A_dye is the absorbance of the dye at its maximum wavelength.
ε_dye is the molar extinction coefficient of the dye.
A_RNA is the absorbance of the RNA at 260 nm.
ε_RNA is the molar extinction coefficient of the RNA.
Gel Electrophoresis:
Analyze the purified labeled RNA on a denaturing polyacrylamide gel.
Visualize the gel using a fluorescence scanner to confirm the presence of the Sulfo-Cy5 label on the RNA. A parallel stain (e.g., SYBR Gold) can be used to visualize all RNA species.
Data Presentation
Table 1: Reagent Concentrations for CuAAC Labeling of RNA
Reagent
Stock Concentration
Final Concentration (Recommended Range)
Purpose
Alkyne-modified RNA
10-200 µM
1-50 µM
Substrate for labeling
Sulfo-Cy5 azide
10 mM
50-500 µM (2-10 fold molar excess over RNA)
Fluorescent label
Copper(II) Sulfate (CuSO₄)
20 mM
50-500 µM
Catalyst precursor
Sodium Ascorbate
300 mM (freshly prepared)
1-5 mM
Reducing agent to generate Cu(I)
THPTA Ligand
100 mM
0.25-2.5 mM (5:1 ratio to CuSO₄)
Stabilizes Cu(I) and protects RNA/dye
Table 2: Troubleshooting Guide for Sulfo-Cy5 Azide RNA Labeling
Problem
Possible Cause
Suggested Solution
Low Labeling Efficiency
Inefficient incorporation of alkyne-NTPs
Optimize the ratio of alkyne-NTP to natural NTP during in vitro transcription.
Degraded sodium ascorbate solution
Always use a freshly prepared solution of sodium ascorbate.
Oxidation of Cu(I) catalyst
Ensure a sufficient excess of the THPTA ligand is used. Degas solutions if necessary.
Steric hindrance around the alkyne group
Consider using a longer linker on the alkyne-NTP.
High Background Fluorescence
Incomplete removal of unreacted dye
Perform a second round of purification (e.g., ethanol precipitation followed by a spin column). Denaturing PAGE offers the highest purity.
Degradation of RNA
RNase contamination
Use nuclease-free water, tips, and tubes. Work in an RNase-free environment.
Copper-mediated RNA cleavage
Minimize reaction time and use the lowest effective copper concentration. Ensure the presence of a protective ligand like THPTA.
Precipitation during reaction
Low solubility of reagents
Ensure all components are fully dissolved. Sulfo-Cy5 azide is highly water-soluble, but if other components precipitate, gentle warming may be required.[2]
Application Notes: Sulfo-Cy5 Azide for Live Cell Imaging
Introduction Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye ideal for bioorthogonal labeling and imaging of live cells.[1][2][3] Its high water solubility, bright fluorescence, and photostability ma...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye ideal for bioorthogonal labeling and imaging of live cells.[1][2][3] Its high water solubility, bright fluorescence, and photostability make it a robust tool for researchers in cell biology and drug development.[2][3][4] The azide group enables covalent attachment to alkyne-modified biomolecules through "click chemistry," a highly specific and efficient bioorthogonal reaction.[5] This allows for the precise labeling of target molecules, such as proteins, glycans, and nucleic acids, within their native cellular environment with minimal perturbation.[6][7]
Sulfo-Cy5 azide is compatible with two main types of click chemistry for live-cell applications: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] While CuAAC offers fast reaction kinetics, SPAAC avoids the use of a potentially toxic copper catalyst, making it particularly well-suited for long-term live-cell imaging studies.[6][7]
Key Features and Applications
High Water Solubility: The sulfonate groups enhance water solubility, allowing for labeling in aqueous buffers without the need for organic co-solvents, which is beneficial for maintaining the integrity of delicate proteins.[1][2]
Bright Far-Red Fluorescence: With excitation and emission maxima around 646 nm and 662 nm, respectively, Sulfo-Cy5 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[8][9]
Bioorthogonal Labeling: The azide moiety does not react with native functional groups in cells, ensuring highly specific labeling of alkyne-tagged biomolecules.[6][10]
Versatile Applications:
Metabolic Labeling: Visualize newly synthesized proteins, glycans, or lipids by incorporating alkyne-bearing metabolic precursors.
Pulse-Chase Experiments: Track the dynamics and turnover of biomolecules over time.
High-Resolution Microscopy: Suitable for various imaging techniques, including confocal microscopy and super-resolution microscopy.
The general workflow for live-cell imaging with Sulfo-Cy5 azide involves two main stages: metabolic incorporation of an alkyne-modified substrate and subsequent labeling with Sulfo-Cy5 azide via click chemistry.
General workflow for labeling and imaging.
Protocols
Protocol 1: Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is recommended for long-term imaging studies where copper-induced cytotoxicity is a concern.[6][7] It involves the metabolic labeling of cells with an alkyne-containing molecule (e.g., a cyclooctyne-modified amino acid) followed by reaction with Sulfo-Cy5 azide.
Materials
Cells of interest cultured on glass-bottom dishes suitable for microscopy.
Cell culture medium (phenol red-free medium recommended for imaging).
Alkyne-modified metabolic precursor (e.g., a DBCO-functionalized molecule).
Sulfo-Cy5 azide.
Anhydrous DMSO.
Phosphate-Buffered Saline (PBS).
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES).
Fluorescence microscope with appropriate filter sets for Cy5 (Ex: ~640 nm, Em: ~670 nm).
Procedure
Metabolic Labeling:
Seed cells on glass-bottom dishes and allow them to adhere overnight.
Replace the culture medium with a medium containing the desired concentration of the alkyne-modified metabolic precursor (e.g., 25-50 µM of an alkyne-modified amino acid).
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to allow for incorporation of the alkyne tag into biomolecules.
Preparation of Sulfo-Cy5 Azide Stock Solution:
Prepare a 1-10 mM stock solution of Sulfo-Cy5 azide in anhydrous DMSO.
Store the stock solution in aliquots at -20°C, protected from light.[8]
SPAAC Reaction:
After metabolic labeling, gently wash the cells two to three times with pre-warmed PBS to remove the unincorporated precursor.[12]
Prepare the labeling solution by diluting the Sulfo-Cy5 azide stock solution in a pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.[12]
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12] The optimal incubation time may vary depending on the cell type and the specific alkyne used.
Washing and Imaging:
Wash the cells three times with pre-warmed PBS to remove any unbound dye.[12]
Replace the PBS with a fresh live-cell imaging buffer.
Image the cells immediately using a fluorescence microscope equipped with a Cy5 filter set.[12]
Protocol 2: Live Cell Imaging using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for applications where rapid labeling kinetics are required and short-term copper exposure is tolerable. Special care must be taken to minimize copper-induced cytotoxicity.[13][14]
Materials
Cells of interest cultured on glass-bottom dishes.
Perform metabolic labeling as described in Protocol 1, Step 1, using a terminal alkyne-modified precursor (e.g., HPG).
Preparation of Stock Solutions:
Prepare a 1-10 mM stock solution of Sulfo-Cy5 azide in anhydrous DMSO.
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).
CuAAC Reaction:
After metabolic labeling, wash the cells twice with pre-warmed PBS.
Prepare the click reaction mixture immediately before use. For 1 mL of labeling medium, add the components in the following order, vortexing gently after each addition:
Sulfo-Cy5 azide to a final concentration of 10-50 µM.
CuSO₄ to a final concentration of 100 µM.
THPTA to a final concentration of 500 µM (maintaining a 5:1 ligand-to-copper ratio is recommended).[13]
Sodium ascorbate to a final concentration of 2.5-5 mM.[8][13]
Add the click reaction mixture to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[13] Incubation times should be minimized to reduce cytotoxicity.
Washing and Imaging:
Remove the reaction mixture and wash the cells three to four times with PBS to eliminate all traces of copper and unbound dye.
High Background: Insufficient washing or non-specific binding of the dye can lead to high background fluorescence. Increase the number and duration of wash steps. The inclusion of a small amount of serum (e.g., 1%) in the wash buffer can sometimes help reduce non-specific binding.
Low Signal: This may result from inefficient metabolic labeling or a suboptimal click reaction. Optimize the concentration of the metabolic precursor and the dye, as well as the incubation times. For CuAAC, ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
Cell Toxicity (CuAAC): Copper is toxic to cells.[7] To mitigate this, always use a chelating ligand like THPTA, minimize the incubation time and copper concentration, and perform thorough washing after the reaction.[13][14] For sensitive cell lines or long-term experiments, SPAAC is the preferred method.
Photostability: While Cy5 is relatively photostable, intense or prolonged exposure to excitation light will cause photobleaching.[15][16] Use the lowest laser power necessary for imaging and minimize exposure times. The use of anti-fade reagents in the imaging medium can also improve photostability, but their compatibility with live cells should be verified.
Sulfo-Cy5 Azide in Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological research, particularly in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological research, particularly in the field of flow cytometry.[1][2] Its utility stems from the presence of a bioorthogonal azide group, which allows for highly specific covalent labeling of target molecules through "click chemistry" reactions.[3] This application note provides detailed protocols and quantitative data for the use of Sulfo-Cy5 azide in various flow cytometry applications, including the analysis of cell surface and intracellular markers.
The core principle behind the use of Sulfo-Cy5 azide in cellular analysis involves a two-step process. First, a bioorthogonal reactive group, typically an alkyne, is introduced into the cellular component of interest. This can be achieved through metabolic labeling, where cells are fed unnatural sugars or amino acids bearing an alkyne group, or by using antibodies or other targeting molecules conjugated to an alkyne. Subsequently, the cells are treated with Sulfo-Cy5 azide, which specifically and efficiently reacts with the alkyne-modified targets via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] The resulting fluorescently labeled cells can then be readily analyzed by flow cytometry.
The far-red emission of Sulfo-Cy5 minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] Its high water solubility prevents aggregation and ensures efficient labeling in aqueous buffers.[2]
Protocol 1: Cell Surface Glycan Labeling using Metabolic Glycoengineering and Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of cell surface sialoglycans by metabolically incorporating an azide-modified sugar (Ac4ManNAz) into the glycan structures, followed by a CuAAC reaction with Sulfo-Cy5 azide.
Resuspend the cell pellet in PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL.
Prepare the click reaction cocktail by adding the following reagents sequentially to the cell suspension:
Sulfo-Cy5 azide to a final concentration of 1-10 µM.
Copper(II) Sulfate (CuSO₄) to a final concentration of 50-100 µM.
THPTA to a final concentration of 250-500 µM.
Freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.
Gently mix the components.
Incubate the cells for 10-30 minutes at room temperature, protected from light.
Washing and Flow Cytometry Analysis:
Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA).
Analyze the cells using a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Cy5.
Protocol 2: Intracellular Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for labeling an intracellular protein that has been modified to contain a strained alkyne (e.g., DBCO), followed by a SPAAC reaction with Sulfo-Cy5 azide.
Materials:
Cells expressing the DBCO-modified protein of interest
PBS
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)
Sulfo-Cy5 azide
Flow cytometer
Procedure:
Cell Preparation:
Harvest and wash the cells as described in Protocol 1.
Fixation and Permeabilization:
Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
Wash the cells twice with PBS.
Resuspend the cell pellet in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[11]
Application Notes and Protocols: Sulfo-Cy5 Azide Labeling in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the fluorescent labeling of alkyne-modified biomolecules in fixed cells using Sulfo-Cy5 azide (B...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of alkyne-modified biomolecules in fixed cells using Sulfo-Cy5 azide (B81097). This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] Sulfo-Cy5 is a bright, water-soluble, and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (excitation/emission maxima ~647/663 nm), which helps to minimize autofluorescence from biological samples.[4][5][6][7] This protocol is applicable for visualizing a wide range of biomolecules, including proteins, glycans, and nucleic acids, that have been metabolically, enzymatically, or chemically tagged with an alkyne group.
The workflow typically involves two main stages: the incorporation of an alkyne-containing precursor into the biomolecule of interest within the cell, followed by cell fixation and the specific "click" reaction with Sulfo-Cy5 azide to attach the fluorescent label.[4] The water-soluble nature of Sulfo-Cy5 azide makes it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[6][8]
Data Presentation
The following table summarizes the recommended concentrations and conditions for the key reagents used in the Sulfo-Cy5 azide labeling protocol. Optimization may be required depending on the specific cell type, the abundance of the target molecule, and the imaging system used.
Reagent
Stock Solution Concentration
Final Concentration
Key Considerations
Sulfo-Cy5 Azide
1 mM in DMSO
1-10 µM
Titration is recommended to achieve the optimal signal-to-noise ratio. Protect from light.
Copper(II) Sulfate (CuSO₄)
10-20 mM in sterile water
100 µM
Should be premixed with the ligand before adding to the cell sample.[1][2]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
50-100 mM in sterile water
500 µM
A water-soluble ligand that stabilizes the Cu(I) ion and protects cells from copper toxicity.[1][9] A 5:1 ligand to copper ratio is common.[10]
Sodium Ascorbate
100-300 mM in sterile water
2.5-5 mM
Must be prepared fresh immediately before use to act as a reducing agent.[1] Add to the reaction mixture last to initiate the click reaction.[2]
Experimental Protocols
This protocol provides a step-by-step guide for labeling alkyne-modified molecules in fixed, permeabilized cells.
Materials
Sulfo-Cy5 azide
Copper(II) Sulfate (CuSO₄)
THPTA ligand
Sodium Ascorbate
Dimethyl Sulfoxide (DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4
Paraformaldehyde (PFA) for fixation (e.g., 4% solution in PBS)
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
Wash Buffer (e.g., PBS containing 1% BSA)
Nuclease-free water
Cells grown on coverslips or imaging plates, containing alkyne-modified biomolecules.
Protocol
Cell Fixation and Permeabilization:
a. Wash cells twice with PBS.
b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
c. Wash the cells three times with PBS for 5 minutes each.
d. Permeabilize the cells by incubating with a permeabilization buffer for 10-15 minutes at room temperature.
e. Wash the cells three times with PBS for 5 minutes each.
Preparation of Click Reaction Cocktail:
Important: Prepare the Sodium Ascorbate solution fresh and add it to the cocktail immediately before use. The reagents should be added in the specified order to ensure proper complex formation.[2]
a. In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order:
i. 875 µL of PBS
ii. 10 µL of 100 mM THPTA solution (final concentration: 1 mM, however 500 µM is also commonly used)
iii. 10 µL of 20 mM CuSO₄ solution (final concentration: 200 µM, however 100 µM is also commonly used)
iv. Vortex the mixture briefly.
v. 5 µL of 1 mM Sulfo-Cy5 azide stock solution (final concentration: 5 µM; this can be optimized between 1-10 µM)
b. Immediately before adding to the cells, add 100 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM, however 5mM is also commonly used). Mix gently by pipetting.
Labeling Reaction:
a. Remove the final PBS wash from the cells.
b. Add the freshly prepared click reaction cocktail to the cells, ensuring the entire surface is covered.
c. Incubate for 10-30 minutes at room temperature, protected from light.[4]
Washing:
a. Remove the click reaction cocktail.
b. Wash the cells three times with Wash Buffer for 5 minutes each to remove unreacted reagents.[4]
c. (Optional) A final wash with PBS can be performed.
Counterstaining and Imaging:
a. (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
b. Mount the coverslips onto microscope slides with an appropriate mounting medium.
c. Image the cells using a fluorescence microscope or confocal microscope with the appropriate filter sets for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~663 nm) and any counterstains used.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Sulfo-Cy5 azide labeling in fixed cells.
Generalized Signaling Pathway Visualization
Caption: Visualizing receptor internalization via Sulfo-Cy5 labeling.
Sulfo-Cy5 Azide: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals Introduction Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that is an invaluable tool for the specific labeling of biomolecules in aq...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that is an invaluable tool for the specific labeling of biomolecules in aqueous environments.[1][2] Its azide functional group allows for its covalent attachment to alkyne-modified molecules via a highly efficient and bioorthogonal click chemistry reaction.[3] This specificity, combined with the dye's exceptional photophysical properties, makes it an ideal probe for a variety of fluorescence microscopy applications, including the imaging of cells and tissues.[1][4] The sulfonate groups enhance its water solubility, which is advantageous for labeling sensitive biological samples like proteins and for in vivo imaging with minimal background interference.[1][] Sulfo-Cy5 is a bright and photostable dye with a high molar extinction coefficient, ensuring a strong fluorescent signal for sensitive detection.[2][]
This document provides detailed application notes and experimental protocols for the use of Sulfo-Cy5 azide in fluorescence microscopy, with a focus on cell and tissue labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Data Presentation
The photophysical and chemical properties of Sulfo-Cy5 azide and the related Sulfo-Cy5.5 azide are summarized in the table below for easy comparison. These properties are critical for designing fluorescence microscopy experiments and selecting the appropriate instrumentation.
Labeling of Cell Surface Glycans via Metabolic Glycoengineering and Click Chemistry
This protocol describes a two-step method for fluorescently labeling cell surface glycans. First, cells are metabolically engineered to incorporate an unnatural sugar containing an azide group into their surface glycans. Subsequently, the azide-modified glycans are labeled with an alkyne-functionalized Sulfo-Cy5 dye via a click chemistry reaction. A similar workflow can be adapted for labeling with Sulfo-Cy5 azide by using an alkyne-modified sugar.[9]
Materials:
Cell line of interest
Cell culture medium and supplements
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for metabolic labeling
Fluorescence microscope with appropriate filter sets for Sulfo-Cy5
Procedure:
Metabolic Labeling:
Culture cells to the desired confluency.
Incubate the cells with Ac4ManNAz in the culture medium for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[9] The optimal concentration of Ac4ManNAz should be determined empirically for each cell line.
Preparation for Click Chemistry:
Harvest the cells and wash them three times with cold PBS containing 1% BSA.
Resuspend the cells in PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL.[9]
Stock Solution Preparation:
Prepare a 10 mM stock solution of Sulfo-Cy5 azide in DMSO.[10]
Prepare a 20 mM stock solution of CuSO₄ in sterile water.[10]
Prepare a 100 mM stock solution of THPTA in sterile water.[10]
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in sterile water immediately before use. [9][10]
Click Chemistry Reaction:
In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume, add the reagents in the following order:
Cell suspension
Sulfo-Cy5 azide to a final concentration of 1-10 µM.[9]
Premix of CuSO₄ and THPTA. A final copper concentration of 50-100 µM is often sufficient, with a 1:5 molar ratio of CuSO₄ to THPTA being a common starting point.[10][11]
Freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[9][11]
Gently mix the components.
Incubate the reaction for 10-30 minutes at room temperature, protected from light.[9]
Washing and Imaging:
Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.[9]
Resuspend the cells in an appropriate imaging buffer.
Mount the cells on a microscope slide and image using a fluorescence microscope equipped with filters suitable for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~663 nm).[6]
Immunofluorescence Staining of Tissue Sections
This protocol provides a general workflow for the immunofluorescent staining of tissue sections using a primary antibody followed by a secondary antibody conjugated to Sulfo-Cy5.
Materials:
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on microscope slides
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
Primary antibody specific to the target antigen
Secondary antibody conjugated to Sulfo-Cy5
Nuclear counterstain (e.g., DAPI) (optional)
Antifade mounting medium
Procedure:
Deparaffinization and Rehydration (for FFPE sections):
Immerse slides in xylene to remove paraffin.
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.[12]
Antigen Retrieval:
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath.[12]
Allow the slides to cool to room temperature.
Permeabilization and Blocking:
If targeting an intracellular antigen, permeabilize the sections with a buffer containing Triton X-100.[12]
Incubate the sections with blocking buffer for at least 1 hour at room temperature to block non-specific antibody binding.
Primary Antibody Incubation:
Dilute the primary antibody in the blocking buffer to its optimal concentration.
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
Secondary Antibody Incubation:
Wash the slides three times with wash buffer.
Dilute the Sulfo-Cy5-conjugated secondary antibody in the blocking buffer.
Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
Labeling Oligonucleotides with Sulfo-Cy5 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of appli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of applications from in vitro diagnostics to in vivo imaging. Sulfo-Cy5 azide (B81097) is a water-soluble, bright, far-red fluorescent dye ideally suited for labeling oligonucleotides. Its azide functional group allows for highly specific and efficient conjugation to alkyne-modified oligonucleotides via "click chemistry," a bioorthogonal reaction that proceeds with high yield under mild, aqueous conditions. This document provides detailed protocols for labeling oligonucleotides with Sulfo-Cy5 azide, purification of the conjugate, and its application in studying protein-DNA interactions.
Sulfo-Cy5 exhibits strong absorption and emission in the red and far-red region of the spectrum, minimizing background fluorescence from biological samples. The sulfonate groups enhance its water solubility, making it compatible with biological buffers and reducing the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.
This section details the protocols for labeling an alkyne-modified oligonucleotide with Sulfo-Cy5 azide using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by purification and characterization of the labeled product.
Alkyne-Oligonucleotide Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
Sulfo-Cy5 Azide Stock Solution: Dissolve Sulfo-Cy5 azide in anhydrous DMSO to a final concentration of 10 mM. Store in the dark at -20°C.
Copper(II) Sulfate Stock Solution: Prepare a 100 mM solution of CuSO₄ in nuclease-free water.
Ligand Stock Solution (THPTA or TBTA): Prepare a 100 mM solution of the chosen ligand in nuclease-free water (for THPTA) or DMSO (for TBTA).
Sodium Ascorbate Stock Solution: Freshly prepare a 1 M solution of sodium ascorbate in nuclease-free water immediately before use.
Labeling Reaction Procedure:
In a microcentrifuge tube, combine the following reagents in the order listed:
Nuclease-free water to bring the final reaction volume to 100 µL.
10 µL of 1 mM alkyne-oligonucleotide.
20 µL of 2 M TEAA buffer, pH 7.0.
1.5 µL of 10 mM Sulfo-Cy5 azide stock solution (1.5-fold molar excess).
Vortex the mixture gently.
Prepare the catalyst premix in a separate tube:
1 µL of 100 mM CuSO₄ stock solution.
5 µL of 100 mM ligand stock solution.
Vortex the catalyst premix and add it to the reaction mixture.
Initiate the reaction by adding 5 µL of freshly prepared 1 M sodium ascorbate.
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.
Application Notes and Protocols for Sulfo-Cy5 Azide in Click Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sulfo-Cy5 azide (B81097) in click chemistry reactions. Sulfo-Cy5 azide is a water-solubl...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sulfo-Cy5 azide (B81097) in click chemistry reactions. Sulfo-Cy5 azide is a water-soluble, near-infrared (NIR) fluorescent probe ideal for labeling biomolecules.[1] Its azide group allows for covalent conjugation to molecules containing either a terminal alkyne through a copper-catalyzed reaction or a strained cyclooctyne (B158145) in a copper-free reaction.[2]
The two primary click chemistry approaches for Sulfo-Cy5 azide are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that joins an azide with a terminal alkyne to form a stable triazole linkage.[1][3] This reaction is known for its rapid kinetics and high yields but requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[6][7] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the ring strain.[6][8]
Data Presentation
The following tables summarize the key properties of Sulfo-Cy5 azide and provide a comparison of the click chemistry modalities.
Table 1: Photophysical and Chemical Properties of Sulfo-Cy5 Azide
| Storage | -20°C, protected from light |[2][9][12] |
Table 2: Comparison of Click Chemistry Reaction Kinetics
Reaction Type
Reactants
Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Key Features
CuAAC
Terminal Alkyne + Azide
10¹ - 10⁴
Requires a copper(I) catalyst; reaction rate is influenced by the choice of ligand.[1][7]
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | ~0.6 - 1.0 (for DBCO with Benzyl Azide) | Catalyst-free, driven by ring strain; ideal for live-cell applications.[6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol details the labeling of a protein containing a terminal alkyne with Sulfo-Cy5 azide using a copper catalyst.
Materials:
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
Sulfo-Cy5 Azide
Anhydrous DMSO
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM in water)
Sodium Ascorbate (freshly prepared 100 mM solution in water)
Purification column (e.g., size-exclusion chromatography desalting column like Sephadex G-25)
Procedure:
Prepare Stock Solutions:
Dissolve Sulfo-Cy5 Azide in anhydrous DMSO to a final concentration of 10 mM.[1] Store at -20°C, protected from light.
Ensure all other solutions are prepared and readily available. A fresh solution of sodium ascorbate is critical for efficient reaction.[4]
Reaction Setup (Example for 100 µL final volume):
In a microcentrifuge tube, combine the following in order:
Alkyne-modified protein (e.g., to a final concentration of 100 µM).
Reaction Buffer (e.g., PBS) to bring the volume to 80 µL.
2 µL of 10 mM Sulfo-Cy5 Azide (for a 2-fold molar excess, final concentration: 200 µM). The optimal ratio may need to be determined empirically, but a 1.5 to 2-fold molar excess is a good starting point.[4]
In a separate tube, premix the catalyst and ligand. A 1:5 molar ratio of CuSO₄ to THPTA is common.[1]
0.5 µL of 20 mM CuSO₄
2.5 µL of 100 mM THPTA
Add the 3 µL of the premixed catalyst/ligand solution to the reaction tube. A final copper concentration of 50-100 µM is often sufficient.[1]
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[4]
Mix gently by pipetting.
Incubation:
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[1] Reaction times can range from 30 minutes to 4 hours depending on reactant concentrations.[4]
Purification:
Remove unreacted Sulfo-Cy5 azide and catalyst components by purifying the labeled protein using a size-exclusion desalting column.[1]
Analysis:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Sulfo-Cy5).[1]
Table 3: Recommended Reaction Conditions for CuAAC with Sulfo-Cy5 Azide
Component
Recommended Concentration Range
Notes
Copper (CuSO₄)
50 - 250 µM
Start at the lower end to minimize potential dye degradation.[4]
Ligand (THPTA)
5-fold molar excess over copper
Protects the Cu(I) catalyst and minimizes dye/biomolecule damage.[4][5]
Prepare a stock solution of Sulfo-Cy5 Azide in anhydrous DMSO or water (e.g., 10 mM).[6] Store at -20°C, protected from light.
Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).[6]
SPAAC Conjugation:
In a reaction tube, combine the DBCO-modified protein with Sulfo-Cy5 Azide. A 2- to 4-fold molar excess of the Sulfo-Cy5 Azide over the protein is recommended as a starting point.[6]
If DMSO is used for the azide stock, ensure the final concentration in the reaction mixture is kept below 10% to avoid protein denaturation.[6]
Incubation:
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[6]
Purification of the Labeled Protein:
Remove the unreacted Sulfo-Cy5 Azide by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[6]
Collect the fractions containing the labeled protein.
Analysis:
Confirm the success of the labeling by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5).[6] The reaction progress can also be monitored by SDS-PAGE, observing a shift in the fluorescent band.[6]
Table 4: Recommended Reaction Conditions for SPAAC with Sulfo-Cy5 Azide
Component
Recommended Value
Notes
Reactant Partner
DBCO-modified biomolecule
Other strained alkynes like BCN or DIBO can also be used.[6]
Sulfo-Cy5 Azide
2 to 4-fold molar excess over DBCO-biomolecule
An equimolar ratio or slight excess can also be used, especially in cellular labeling.[6]
Temperature
4°C to 37°C
Reaction can be performed at room temperature, 4°C for extended periods, or 37°C for cellular applications.[6]
| Reaction Time | 2 - 4 hours (protein) or 30-60 min (cells) | Can be extended overnight at 4°C for protein labeling.[6] |
Caption: General experimental workflow for SPAAC labeling.
Protocol 3: SPAAC Labeling of Metabolically-Labeled Live Cells
This protocol describes the fluorescent labeling of live cells that have incorporated an azide-containing sugar into their surface glycans. Labeling is achieved using a DBCO-functionalized Sulfo-Cy5 dye.
Materials:
Cells seeded in a suitable culture vessel (e.g., glass-bottom dishes)
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
PBS (Phosphate-Buffered Saline)
Fluorescence microscope with appropriate filter sets for Cy5.5
Procedure:
Metabolic Labeling:
One day after seeding cells, add an azide-containing sugar (e.g., Ac₄ManNAz) to the culture medium at a final concentration of 10-50 µM.[6]
Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for the incorporation of the azido sugar into cell surface glycans.[6]
SPAAC Reaction (Live Cell Staining):
Wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.
Prepare the labeling solution by diluting DBCO-Sulfo-Cy5 in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.
Add the labeling solution to the azide-labeled cells.
Incubate for 30-60 minutes at 37°C, protected from light.[6]
Washing and Imaging:
Wash the cells three times with pre-warmed PBS to remove unbound dye.[6]
Add fresh imaging buffer to the cells.
Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[6]
Caption: Principle of bioorthogonal click chemistry labeling.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Reference(s)
Low or No Reaction Yield (CuAAC)
Inactive catalyst (oxidized sodium ascorbate or Cu(I)).
Use freshly prepared sodium ascorbate solution. Use deoxygenated buffers.
Dye degradation by reactive oxygen species (ROS) in CuAAC.
Use a sufficient excess of a protective ligand like THPTA (e.g., 5:1 ligand-to-copper ratio). Minimize reaction time and use the lowest effective copper concentration.
Illuminating Biology in Real-Time: Sulfo-Cy5 Azide for In Vivo Imaging
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Sulfo-Cy5 azide (B81097) is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo imaging. Its azide functional group allows for highly specific and stable labeling of biomolecules through "click chemistry," a bioorthogonal reaction that does not interfere with native biological processes. The sulfonated nature of the dye enhances its water solubility, making it ideal for use in physiological environments and reducing non-specific binding. With an excitation maximum around 646 nm and an emission maximum around 662 nm, Sulfo-Cy5's fluorescence falls within the NIR window, enabling deep tissue penetration and minimizing autofluorescence from biological tissues. This makes it an excellent candidate for a variety of in vivo applications, including cell tracking, tumor imaging, and monitoring the biodistribution of therapeutic agents.
This document provides detailed protocols for utilizing Sulfo-Cy5 azide in in vivo imaging applications, guidance on data interpretation, and a summary of its key characteristics.
Key Properties of Sulfo-Cy5 Azide
A thorough understanding of the physicochemical and spectral properties of Sulfo-Cy5 azide is crucial for designing and executing successful in vivo imaging experiments.
This protocol describes the labeling of cells with Sulfo-Cy5 azide via metabolic glycoengineering and subsequent in vivo imaging. This is a common strategy to track the migration and fate of cells, such as immune cells or cancer cells, within a living animal.
Visualizing Glycans with Sulfo-Cy5 Azide: A Detailed Guide for Researchers
Application Notes and Protocols for the fluorescent labeling and visualization of glycans, providing researchers, scientists, and drug development professionals with a robust methodology for studying the glycocalyx. The...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for the fluorescent labeling and visualization of glycans, providing researchers, scientists, and drug development professionals with a robust methodology for studying the glycocalyx.
The cell surface is decorated with a complex and dynamic layer of glycans, known as the glycocalyx, which plays a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses.[1] Alterations in glycosylation are frequently associated with various disease states, making the study of glycans a critical area of research. This document provides a detailed guide to visualizing glycans using Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye.[1]
The methodology involves a two-step process: first, the metabolic incorporation of an unnatural azido (B1232118) sugar into the cellular glycans, and second, the specific labeling of these azide-modified glycans with Sulfo-Cy5 azide via a bioorthogonal click chemistry reaction.[1][2] This approach allows for the sensitive and specific detection of glycans using fluorescence microscopy and flow cytometry.[1]
Core Principles: A Two-Step Bioorthogonal Approach
Metabolic labeling with azido sugars leverages the cell's own biosynthetic machinery to incorporate sugar analogs containing an azide group into glycoconjugates.[2][3][4] The azide group is small and biologically inert, ensuring minimal perturbation to the biological system.[2] Once incorporated, these azide-modified glycans can be selectively and covalently tagged with a probe, such as Sulfo-Cy5 azide, which contains a complementary functional group for a "click chemistry" reaction.[2][5][6]
The most common click chemistry reactions used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][6][7]
Experimental Protocols
This section details the protocols for metabolic labeling of cell surface sialoglycans using peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and subsequent labeling with Sulfo-Cy5 azide via CuAAC or SPAAC.
I. Metabolic Labeling of Cells with Ac4ManNAz
This protocol utilizes the cell's metabolic pathway to incorporate N-azidoacetylsialic acid (SiaNAz) into cell surface sialoglycans.[1][2]
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.
Metabolic Labeling: Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration should be determined for each cell line to balance labeling efficiency and potential toxicity.[1]
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). Longer incubation times generally lead to higher incorporation of the azido sugar.[1]
Cell Harvesting:
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
Suspension cells: Pellet the cells by centrifugation.
Washing: Wash the harvested cells three times with PBS containing 1% BSA to remove any unincorporated Ac4ManNAz.
II. Labeling of Azide-Modified Glycans with Sulfo-Cy5 Azide
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.
Prepare a 10 mM stock solution of CuSO4 in sterile water.
Prepare a 50 mM stock solution of THPTA in sterile water.
Prepare a 100 mM stock solution of sodium ascorbate in sterile water. Note: This solution must be made fresh immediately before use.[1]
Prepare a 1 mM stock solution of Sulfo-Cy5 alkyne in DMSO.
Cell Resuspension: Resuspend the washed cell pellet in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.[1]
Prepare Click Reaction Cocktail: In a microcentrifuge tube, add the reagents to the cell suspension in the following order:
Sulfo-Cy5 alkyne to a final concentration of 1-10 µM.
CuSO4 to a final concentration of 100 µM.
THPTA to a final concentration of 500 µM.
Sodium ascorbate to a final concentration of 5 mM.
Gently mix the components.[1]
Incubation: Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.[1]
Washing: After incubation, wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
SPAAC offers a copper-free alternative, which can be advantageous for live-cell imaging as it avoids copper-induced cytotoxicity.[6]
Materials:
Azide-labeled cells from Protocol I
DBCO-Sulfo-Cy5
PBS with 1% BSA
Protocol:
Cell Resuspension: Resuspend the washed cell pellet in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
SPAAC Reaction: Add DBCO-Sulfo-Cy5 to the cell suspension to a final concentration of 10-50 µM. Titration is recommended to find the optimal concentration.[1]
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[1]
Washing: After incubation, wash the cells three times with PBS containing 1% BSA to remove the unreacted probe.
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the successful labeling of cell surface glycans. Optimal conditions may vary depending on the cell type and experimental goals.
Table 1: Metabolic Labeling with Ac4ManNAz
Parameter
Recommended Range
Notes
Ac4ManNAz Concentration
25-50 µM
Higher concentrations may lead to toxicity. Optimal concentration should be determined for each cell line.[1]
Incubation Time
1-3 days
Longer incubation times generally result in higher incorporation of the azido sugar.[1]
Titration is recommended to find the optimal balance between signal and background.[1]
Incubation Time
30-60 minutes
Shorter incubation times are a key advantage of the rapid kinetics of SPAAC.[1]
Visualizations
The following diagrams illustrate the key processes involved in visualizing glycans with Sulfo-Cy5 azide.
A diagram illustrating the two-stage workflow for labeling cell surface glycans.
A simplified diagram of the metabolic pathway for Ac4ManNAz incorporation.
Conclusion
The use of Sulfo-Cy5 azide in conjunction with metabolic glycoengineering provides a powerful and versatile tool for the visualization and analysis of glycans. The far-red fluorescence of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] Careful optimization of labeling and reaction conditions is essential for achieving high-quality, reproducible results, which will enable a deeper understanding of the complex world of the glycocalyx.
Application Notes and Protocols for Sulfo-Cy5 Azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye, for the super-resoluti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye, for the super-resolution imaging of biological structures. Its primary application lies in the precise labeling of biomolecules via "click chemistry," enabling their visualization with nanoscale resolution using techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Introduction to Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a bright and photostable fluorescent dye featuring an azide moiety. This functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and bioorthogonal click chemistry reaction. The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling in aqueous environments with minimal use of organic co-solvents, which can be crucial for maintaining the native conformation of proteins.[1] Its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, are advantageous for cellular imaging due to reduced autofluorescence from biological samples.[2]
Key Properties:
High Water Solubility: The presence of sulfo-groups ensures excellent solubility in aqueous buffers, minimizing non-specific binding.[3]
Bioorthogonal Labeling: The azide group facilitates highly specific covalent labeling of alkyne-modified targets via click chemistry.[2][4]
Bright and Photostable: Sulfo-Cy5 is a bright fluorophore with a high extinction coefficient and good quantum yield, making it suitable for demanding imaging applications like super-resolution microscopy.[1][3]
Compatibility: Its spectral characteristics are similar to the widely used Cy5 dye, ensuring compatibility with standard fluorescence microscopy and super-resolution imaging systems.[3]
Data Presentation: Photophysical and dSTORM Performance
Table 1: Photophysical Properties of Sulfo-Cy5 Azide
A low duty cycle is essential to ensure that only a sparse subset of fluorophores is active at any given time, allowing for individual molecule localization.
Blinking Buffer Requirement
Thiol-containing buffer (e.g., MEA or BME) with an oxygen scavenging system (e.g., GLOX)
Induces the stochastic blinking of the fluorophore, which is the basis of dSTORM.
Experimental Protocols
The following protocols provide a detailed methodology for labeling and imaging cellular targets with Sulfo-Cy5 azide for super-resolution microscopy.
Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne-Modified Amino Acid
This protocol describes the incorporation of an alkyne-bearing non-canonical amino acid into newly synthesized proteins, which can then be labeled with Sulfo-Cy5 azide.
Materials:
Cells of interest cultured on high-precision glass coverslips suitable for microscopy.
Methionine-free cell culture medium.
L-Homopropargylglycine (HPG) or other alkyne-modified amino acid.
Phosphate-buffered saline (PBS).
Fixative solution (e.g., 4% paraformaldehyde in PBS).
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
Blocking buffer (e.g., 3% BSA in PBS).
Procedure:
Cell Culture: Culture cells on coverslips to the desired confluency.
Methionine Starvation: Replace the normal growth medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete the intracellular pool of methionine.
Metabolic Labeling: Replace the starvation medium with methionine-free medium containing the alkyne-modified amino acid (e.g., 50 µM L-Homopropargylglycine) and incubate for the desired labeling period (e.g., 1-4 hours).
Washing: Wash the cells three times with warm PBS to remove unincorporated amino acids.
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Washing: Wash the cells three times with PBS.
Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 30 minutes.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling with Sulfo-Cy5 Azide
This protocol details the "click" reaction to covalently attach Sulfo-Cy5 azide to the alkyne-modified proteins.
10 µL of a 10 mM Sulfo-Cy5 azide solution in DMSO.
50 µL of 100 mM sodium ascorbate solution (freshly prepared).
Note: The final concentrations can be optimized. A common starting point is 100-200 µM CuSO₄, 500-1000 µM THPTA (if used), 1-5 mM sodium ascorbate, and 2-10 µM Sulfo-Cy5 azide.
Labeling Reaction: Add the Click-iT® reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
Washing: Wash the cells three times with PBS to remove unreacted labeling reagents.
Post-fixation (Optional but Recommended): To further stabilize the labeled structures, you can post-fix the cells with 4% PFA for 10 minutes.
Final Washes: Wash the cells thoroughly with PBS. The sample is now ready for imaging.
Protocol 3: dSTORM Imaging
This protocol outlines the general procedure for acquiring dSTORM data from cells labeled with Sulfo-Cy5 azide.
Materials:
dSTORM imaging buffer (see below for composition).
A super-resolution microscope equipped for dSTORM.
dSTORM Imaging Buffer Composition:
A common and effective dSTORM buffer for cyanine dyes consists of a reducing agent and an oxygen scavenging system.
Buffer Base: PBS or a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0).
Reducing Agent: 100 mM β-mercaptoethylamine (MEA) or 10-50 mM β-mercaptoethanol (BME).
Oxygen Scavenging System (GLOX):
Glucose Oxidase (e.g., 0.5 mg/mL).
Catalase (e.g., 40 µg/mL).
10% (w/v) Glucose.
Note: The optimal buffer composition can vary depending on the specific experimental conditions and should be optimized.
Imaging Procedure:
Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the dSTORM imaging buffer. Seal the coverslip to prevent oxygen re-entry.
Locate Cells: Using a low laser power, locate the cells of interest.
Induce Blinking: Increase the 647 nm laser power to a high intensity (e.g., 1-10 kW/cm²) to drive most of the Sulfo-Cy5 molecules into a dark state.
Image Acquisition: Acquire a time series of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz). The stochastic blinking of individual Sulfo-Cy5 molecules will be recorded.
Image Reconstruction: Process the acquired image stack using a single-molecule localization algorithm to reconstruct the super-resolved image.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from metabolic labeling to super-resolution imaging.
Experimental workflow for super-resolution imaging with Sulfo-Cy5 azide.
Conceptual Signaling Pathway Diagram
This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be investigated using Sulfo-Cy5 azide labeling and super-resolution microscopy to visualize receptor clustering and internalization.
Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy5 Azide for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals Introduction Immunofluorescence (IF) is a powerful technique for visualizing the distribution and localization of proteins and other antigens within cells a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the distribution and localization of proteins and other antigens within cells and tissues. The choice of fluorophore and the method of antibody conjugation are critical for achieving high-quality, reproducible results. Sulfo-Cy5, a bright and photostable far-red fluorescent dye, is an excellent choice for immunofluorescence, particularly for multiplexing experiments, due to its minimal overlap with other common fluorophores and lower autofluorescence in biological samples.[1][2]
This document provides detailed application notes and protocols for labeling antibodies with Sulfo-Cy5 azide (B81097) using copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction offers a highly specific and efficient method for antibody conjugation, forming a stable triazole linkage under mild, aqueous conditions.[3] We will cover methods for introducing azide functionalities into antibodies, the labeling reaction with a DBCO-functionalized Sulfo-Cy5, and a comprehensive protocol for subsequent immunofluorescence staining.
Principle of Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The labeling strategy is based on the reaction between an azide-modified antibody and a dibenzocyclooctyne (DBCO)-functionalized Sulfo-Cy5 dye. The inherent ring strain of the DBCO group allows it to react spontaneously with an azide without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.[3]
Experimental Workflow Overview
The overall process involves three main stages: introduction of azide groups into the antibody, conjugation with DBCO-Sulfo-Cy5, and finally, the use of the labeled antibody in an immunofluorescence protocol.
Fig 1. Overall experimental workflow.
Part 1: Preparation of Azide-Modified Antibodies
The introduction of azide groups into an antibody is the first critical step. This can be achieved through either site-specific or random modification methods. Site-specific methods are generally preferred as they result in a more homogeneous product and are less likely to interfere with the antigen-binding site of the antibody.[3][4]
Protocol 1A: Site-Specific Antibody Modification via Glycan Engineering (Recommended)
This method targets the N-linked glycans on the Fc region of the antibody, away from the antigen-binding Fab fragments.
Materials:
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
Endo-S2 enzyme
GalT(Y289L) enzyme
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5
Procedure:
Deglycosylation: Incubate the antibody (1-5 mg/mL) with Endo-S2 enzyme at 37°C for 2-4 hours to remove the bulk of the glycan structure, leaving the core GlcNAc.
Azide Installation: To the same reaction mixture, add GalT(Y289L) enzyme and an excess of UDP-GalNAz. Incubate at 30°C for 18-24 hours.
Purification: Purify the azide-modified antibody using Protein A affinity chromatography or size-exclusion chromatography (SEC) to remove the enzymes and excess reagents. The buffer should be exchanged to PBS, pH 7.4.
Protocol 1B: Random Antibody Modification via Lysine (B10760008) Residues
This method is simpler but will label lysine residues randomly across the antibody surface, which may potentially affect antigen binding.
Materials:
Purified antibody in PBS, pH 8.0-8.5
Azide-PEG4-NHS ester (or similar amine-reactive azide linker)
Anhydrous DMSO
Desalting column (e.g., Sephadex G-25)
Procedure:
Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in PBS, pH 8.0-8.5.
Linker Preparation: Immediately before use, dissolve the Azide-PEG4-NHS ester in DMSO to a concentration of 10 mM.
Reaction: Add a 10-20 fold molar excess of the azide linker to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
Purification: Remove excess, non-reacted linker using a desalting column equilibrated with PBS, pH 7.4.
Part 2: Labeling of Azide-Modified Antibody with DBCO-Sulfo-Cy5
This protocol describes the copper-free click chemistry reaction to conjugate the azide-modified antibody with a DBCO-functionalized Sulfo-Cy5 dye.
Materials:
Azide-modified antibody (from Part 1)
DBCO-Sulfo-Cy5
Anhydrous DMSO
PBS, pH 7.4 (must be free of sodium azide)
Desalting column or dialysis cassette
Procedure:
Dye Preparation: Dissolve DBCO-Sulfo-Cy5 in DMSO to a concentration of 10 mM.
Conjugation Reaction: Add a 3-10 fold molar excess of DBCO-Sulfo-Cy5 to the azide-modified antibody (1-5 mg/mL in PBS, pH 7.4).
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
Purification: Remove the unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against PBS, pH 7.4.
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C.
Part 3: Characterization of Labeled Antibody
It is essential to characterize the conjugate by determining the Degree of Labeling (DOL).
Protocol 3A: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule and can be determined using UV-Vis spectrophotometry.[5][6][7] An optimal DOL for most antibodies is typically between 2 and 8.[6][8][9]
Procedure:
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5 (~646 nm, A_max).
ε_prot = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[6]
ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (~250,000 M⁻¹cm⁻¹).
CF280 = Correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max of dye). For Sulfo-Cy5, this is approximately 0.05.
Parameter
Value
Molar Extinction Coefficient of IgG (ε_prot)
210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Sulfo-Cy5 (ε_dye)
250,000 M⁻¹cm⁻¹
Correction Factor for Sulfo-Cy5 (CF280)
0.05
Table 1. Constants for DOL Calculation.
Labeling Method
Molar Ratio (Dye:Ab)
Typical DOL
Potential Impact on Affinity
Site-Specific (Glycan)
5:1
2-3
Minimal
Random (Lysine)
10:1
3-5
Moderate
Random (Lysine)
20:1
6-8
Higher risk of reduced affinity
Table 2. Representative Degree of Labeling (DOL) for Different Labeling Strategies.
Part 4: Immunofluorescence Protocol
This protocol provides a general guideline for immunofluorescence staining of cultured cells with your Sulfo-Cy5 labeled antibody.
Fig 2. Immunofluorescence staining workflow.
Materials:
Cells grown on coverslips
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
Permeabilization Buffer: 0.25% Triton X-100 in PBS
Blocking Buffer: 5% normal goat serum (or serum from the species of the secondary antibody if one were used) and 0.1% Triton X-100 in PBS.[10][11][12]
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
Sulfo-Cy5 labeled primary antibody
DAPI or other nuclear counterstain (optional)
Antifade mounting medium
Procedure:
Cell Preparation: Wash cells briefly with PBS.
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
Washing: Wash three times with PBS for 5 minutes each.
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes. (This step is not necessary for cell surface antigens).
Washing: Wash three times with PBS for 5 minutes each.
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[10]
Primary Antibody Incubation: Dilute the Sulfo-Cy5 labeled primary antibody to the desired concentration (typically 1-10 µg/mL) in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
Washing: Wash three times with PBST for 5 minutes each, protected from light.
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
Final Wash: Wash twice with PBS for 5 minutes each.
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm).
Parameter
Recommended Range
Notes
Antibody Concentration
1-10 µg/mL
Titration is necessary for optimal signal-to-noise.
Incubation Time (Primary Ab)
1-2 hours at RT or overnight at 4°C
Longer incubation at 4°C may improve signal.
Blocking Buffer
5% Normal Serum in PBST
Serum should match the host of the secondary antibody if used.
Wash Buffer
PBS + 0.1% Tween-20
Adequate washing is crucial to reduce background.
Table 3. Key Parameters for Immunofluorescence Protocol.
Troubleshooting
Issue
Possible Cause
Suggested Solution
High Background
Antibody concentration too high.
Titrate the antibody to a lower concentration.[13]
Insufficient blocking.
Increase blocking time or try a different blocking agent (e.g., BSA).[11][13]
Inadequate washing.
Increase the number and duration of wash steps.[13]
Autofluorescence.
Use appropriate controls and consider spectral unmixing if available. Sulfo-Cy5 is in the far-red, which should minimize this.[14]
Weak or No Signal
Low antibody concentration.
Increase antibody concentration.
Inefficient labeling (low DOL).
Re-evaluate the labeling protocol and DOL calculation.
Photobleaching.
Minimize light exposure; use an antifade mounting medium.[15]
Antibody activity compromised.
Use a lower DOL or a site-specific labeling method.[8]
Table 4. Troubleshooting Guide for Immunofluorescence.
Signaling Pathway Example: EGFR Signaling
Sulfo-Cy5 labeled antibodies can be used to visualize key components of signaling pathways. For example, an antibody against the Epidermal Growth Factor Receptor (EGFR) can be used to study its localization and trafficking upon ligand binding.
Fig 3. Simplified EGFR signaling pathway.
By using a Sulfo-Cy5 labeled anti-EGFR antibody, researchers can visualize the receptor on the cell surface and track its internalization into endosomes following EGF stimulation, providing insights into receptor downregulation and signaling dynamics.
Application Notes: Sulfo-Cy5 Azide in Neuroscience Research
Introduction Sulfo-Cy5 azide (B81097) is a highly water-soluble, far-red fluorescent dye that is a key tool for bioorthogonal labeling in complex biological systems, including neuroscience research.[1][2] Its azide funct...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Sulfo-Cy5 azide (B81097) is a highly water-soluble, far-red fluorescent dye that is a key tool for bioorthogonal labeling in complex biological systems, including neuroscience research.[1][2] Its azide functional group allows it to be covalently attached to alkyne-modified biomolecules through a highly specific and efficient reaction known as click chemistry.[3] The sulfonated nature of the dye ensures excellent solubility in aqueous buffers, which is critical for experiments involving sensitive cells and proteins that could be damaged by organic co-solvents.[2]
In the context of neuroscience, the far-red spectral properties of Sulfo-Cy5 (excitation ~646 nm, emission ~662 nm) are particularly advantageous.[1] This region of the spectrum minimizes background autofluorescence common in biological tissues and allows for deeper tissue penetration, making it ideal for high-contrast imaging of cellular structures in the brain.[1][4] These features enable researchers to visualize, track, and quantify specific populations of biomolecules in neurons and other neural cells with high precision.
Core Applications in Neuroscience
The primary application of Sulfo-Cy5 azide in neuroscience is to visualize biomolecules that have been metabolically tagged with an alkyne group. This two-step strategy allows for the specific labeling of newly synthesized molecules within cells.
Metabolic Labeling of Nascent Proteomes
Understanding which proteins are synthesized in response to stimuli is crucial for studying processes like synaptic plasticity and memory. By introducing non-canonical amino acids containing an alkyne group (e.g., L-homopropargylglycine, HPG) to neurons, researchers can tag newly made proteins.[5][6] These alkyne-modified proteins can then be fluorescently labeled by reacting them with Sulfo-Cy5 azide via click chemistry. This technique has been used to label and analyze nascent proteins in specific neuron types, such as excitatory principal neurons and Purkinje neurons, both in vitro and in vivo.[5][6] This approach allows for the isolation and quantification of cell-type-specific proteomes and their dynamics in healthy and diseased tissues.[5][6][7][8]
Visualization of Glycans in Neural Tissue
Glycans, the complex sugar structures on proteins and lipids, play vital roles in neural development, cell signaling, and synaptic function.[9][10] Their composition can change in response to physiological conditions and in neurodegenerative diseases.[10][11] Metabolic oligosaccharide engineering (MOE) allows researchers to introduce alkyne-modified sugars into cellular glycan pathways.[9][12] Once incorporated into glycoproteins and glycolipids on the surface of neurons and glial cells, these alkyne tags serve as handles for covalent conjugation with Sulfo-Cy5 azide.[13] This enables powerful imaging of glycan distribution and dynamics on single cells and within brain tissue.[9][12]
Protocol 1: Visualization of Nascent Proteins in Cultured Neurons
This protocol describes the metabolic incorporation of an alkyne-containing amino acid into newly synthesized proteins in cultured neurons, followed by fluorescent labeling with Sulfo-Cy5 azide using copper-catalyzed click chemistry (CuAAC).
A. Materials and Reagents
Cells: Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
Imaging Medium: PBS or appropriate mounting medium
B. Experimental Workflow
Metabolic Labeling:
Culture neurons to the desired confluency.
To begin labeling, replace the standard culture medium with pre-warmed methionine-free medium containing 25-50 µM HPG.
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the protein synthesis rates of the specific cell type and the experimental goal.
Cell Fixation and Permeabilization:
Remove the labeling medium and wash the cells twice with ice-cold PBS.
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
Wash the cells three times with Wash Buffer (PBS + 3% BSA).
Click Reaction (CuAAC):
Important: Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume:
Add 1-5 µL of 10 mM Sulfo-Cy5 Azide stock solution (for a final concentration of 10-50 µM).
Vortex the mixture briefly.
Remove the Wash Buffer from the cells.
Add 10 µL of 300 mM sodium ascorbate to the 990 µL cocktail to initiate the reaction, vortex immediately, and add the final 1 mL cocktail to the cells.[14]
Incubate for 30-60 minutes at room temperature, protected from light.
Washing and Counterstaining:
Remove the click reaction cocktail and wash the cells three times with Wash Buffer.
(Optional) If nuclear staining is desired, incubate with DAPI solution for 5 minutes.
Wash the cells a final three times with PBS.
Imaging:
Add PBS or mounting medium to the cells.
Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for Cy5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).
Tracking Single Molecules with Sulfo-Cy5 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of Sulfo-Cy5 azide (B81097) in single-molecule tracking (SMT) experiments on liv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo-Cy5 azide (B81097) in single-molecule tracking (SMT) experiments on live cells. Sulfo-Cy5 azide is a bright, water-soluble, and photostable fluorescent dye ideal for bioorthogonal labeling of biomolecules through click chemistry.[1] Its far-red emission minimizes cellular autofluorescence, making it an excellent choice for sensitive single-molecule detection.
Introduction to Single-Molecule Tracking with Sulfo-Cy5 Azide
Single-molecule tracking is a powerful technique that allows for the real-time observation of individual molecules, providing insights into their dynamic behavior, interactions, and localization within living cells. By labeling a protein of interest with a bright and photostable fluorophore like Sulfo-Cy5 azide, researchers can monitor its movement and stoichiometry, elucidating complex biological processes that are averaged out in ensemble measurements.
The labeling strategy typically involves a two-step process:
Metabolic or Genetic Incorporation of a Bioorthogonal Handle: A small chemical group, such as a non-canonical amino acid (ncAA) containing an alkyne or a strained cyclooctyne, is introduced into the target protein. This can be achieved through genetic code expansion or metabolic labeling.
Click Chemistry Reaction: The azide group on the Sulfo-Cy5 molecule reacts specifically and efficiently with the incorporated alkyne handle, resulting in a covalently labeled protein. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes. For live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst.
A prime example of a biological question that can be addressed with this technique is the study of membrane receptor dynamics, such as the Epidermal Growth Factor Receptor (EGFR). Tracking individual EGFR molecules can reveal mechanisms of ligand-induced dimerization, diffusion changes upon activation, and interactions with other signaling partners, providing a deeper understanding of signal transduction pathways.
Quantitative Data
The selection of a suitable fluorophore is critical for successful single-molecule tracking experiments. The following tables summarize the key properties of Sulfo-Cy5 azide and provide typical parameters for single-molecule imaging.
Shorter exposure times are necessary to capture the motion of fast-diffusing molecules.
Photostability
Photobleaching Lifetime
Seconds to tens of seconds
Highly dependent on laser power, oxygen concentration, and imaging buffer composition. The use of oxygen scavenging systems can significantly prolong the lifetime.
Experimental Protocols
This section provides a detailed protocol for labeling a cell-surface receptor, such as EGFR, with Sulfo-Cy5 azide using a non-canonical amino acid (ncAA) and SPAAC for subsequent single-molecule tracking.
Protocol 1: Site-Specific Labeling of a Cell-Surface Receptor
This protocol describes the introduction of a strained alkyne, bicyclo[6.1.0]nonyne (BCN), into the protein of interest via genetic code expansion, followed by labeling with Sulfo-Cy5 azide.
Materials:
Mammalian cell line (e.g., U2OS or A549)
Plasmid encoding the protein of interest (e.g., EGFR) with an amber stop codon (TAG) at the desired labeling site
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the ncAA
BCN-lysine (non-canonical amino acid)
Cell culture medium and supplements
Transfection reagent
Sulfo-Cy5 azide
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
Procedure:
Cell Culture and Transfection:
Plate cells on glass-bottom dishes suitable for microscopy.
Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
In a separate dish, transfect cells with a plasmid encoding a fluorescent protein (e.g., GFP) as a transfection control.
Incorporation of the Non-Canonical Amino Acid:
24 hours post-transfection, replace the medium with fresh medium supplemented with 10-50 µM BCN-lysine.
Incubate the cells for 24-48 hours to allow for expression and incorporation of the ncAA into the target protein.
Labeling with Sulfo-Cy5 Azide (SPAAC):
Prepare a 1 mM stock solution of Sulfo-Cy5 azide in sterile water or DMSO.
Wash the cells twice with pre-warmed live-cell imaging buffer.
Dilute the Sulfo-Cy5 azide stock solution in live-cell imaging buffer to a final concentration of 1-10 µM.
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
Protocol 2: Single-Molecule Imaging and Tracking
This protocol outlines the procedure for acquiring and analyzing single-molecule data using TIRF microscopy.
Materials:
Labeled cells from Protocol 1
TIRF microscope equipped with a high-power 640 nm laser, a sensitive EMCCD or sCMOS camera, and appropriate filter sets for Cy5.
Image analysis software for single-particle tracking (e.g., TrackMate in Fiji/ImageJ, or custom MATLAB scripts).
Procedure:
Microscope Setup:
Mount the dish with labeled cells on the microscope stage.
Use a temperature and CO₂-controlled environmental chamber to maintain cell viability during imaging.
Adjust the TIRF angle to achieve optimal signal-to-noise for molecules on the cell membrane.
Image Acquisition:
Excite the Sulfo-Cy5 azide with the 640 nm laser at a power density of 0.1-1 kW/cm².
Acquire a time-lapse series of images with an exposure time of 20-50 ms per frame for several thousand frames.
Adjust the laser power and exposure time to achieve a sparse distribution of fluorescent spots, allowing for accurate localization and tracking of individual molecules.
Data Analysis:
Localization: Use a 2D Gaussian fitting algorithm to determine the precise coordinates of each fluorescent spot in every frame with sub-pixel accuracy.
Tracking: Link the localized positions of the same molecule in consecutive frames to generate trajectories. This is typically done using algorithms that consider proximity and intensity.
Analysis of Trajectories:
Mean Squared Displacement (MSD): Calculate the MSD as a function of time lag to determine the diffusion coefficient and mode of motion (e.g., free diffusion, confined diffusion, or directed motion).
Stoichiometry: Analyze the initial intensity of fluorescent spots and the number of photobleaching steps to determine the number of labeled proteins in a complex.
Residence Time: Measure the duration a molecule remains within a specific region of interest.
Visualizations
Experimental Workflow
Caption: Workflow for single-molecule tracking using Sulfo-Cy5 azide.
EGFR Signaling Pathway
Caption: EGFR signaling and insights from single-molecule tracking.
How to reduce background fluorescence with Sulfo-Cy5 azide
Welcome to the Technical Support Center for Sulfo-Cy5 Azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Sulfo-Cy5 Azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing Sulfo-Cy5 azide while minimizing background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and what are its primary applications?
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye. Its sulfonate groups enhance its hydrophilicity, which helps to reduce non-specific binding in aqueous environments.[1][2][3] It is commonly used for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions.[4][5] Its emission in the far-red spectrum is advantageous as it minimizes interference from the natural autofluorescence of biological tissues.[1]
Q2: What are the main causes of high background fluorescence when using Sulfo-Cy5 azide?
High background fluorescence can stem from several sources:
Unreacted Sulfo-Cy5 azide: Insufficient removal of the unbound dye after the labeling reaction is a common cause of diffuse background.[1]
Non-specific binding: The dye or the labeled biomolecule can adhere to unintended cellular components or surfaces.[1][6] Cyanine (B1664457) dyes, in general, have a known tendency to bind non-specifically to immune cells like monocytes and macrophages.[1]
Cellular autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and flavins.[1]
Fixation-induced autofluorescence: Aldehyde fixatives, such as paraformaldehyde, can react with cellular components to create fluorescent products.[1]
Suboptimal reagent concentrations: Using too high a concentration of Sulfo-Cy5 azide can lead to increased non-specific binding.[1]
Q3: How can I reduce non-specific binding of Sulfo-Cy5 azide?
To reduce non-specific binding, consider the following strategies:
Optimize dye concentration: Titrate the Sulfo-Cy5 azide concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Use blocking agents: Incubate your sample with a blocking buffer before introducing the fluorescent probe. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[1]
Thorough washing: Increase the number and duration of washing steps after incubation with the dye to remove unbound molecules. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1]
Use of specialized blockers: For experiments involving immune cells, consider using commercial cyanine dye blockers or Fc receptor blockers.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
Potential Cause
Recommended Solution
Excess unbound Sulfo-Cy5 azide
Increase the number and duration of wash steps post-incubation (e.g., 3-4 washes of 5-10 minutes each).[1] Add a mild detergent (e.g., 0.05% Tween-20) to your wash buffer to help remove unbound dye.[7] Ensure thorough purification of your labeled conjugate using methods like size-exclusion chromatography if you are preparing it yourself.[8]
Non-specific binding of the dye
Optimize the concentration of Sulfo-Cy5 azide by performing a titration to find the lowest concentration that gives a good signal.[1] Use an appropriate blocking buffer (see Table 1) for at least 1 hour before adding the dye or labeled antibody.[1]
Autofluorescence
If possible, image in the near-infrared range where autofluorescence is typically lower.[1] For in vivo imaging in rodents, switch to a chlorophyll-free diet for at least a week before imaging to reduce gut autofluorescence.[1] For fixed samples, consider a photobleaching step prior to staining or use a chemical quenching agent like Sudan Black B.[9]
Suboptimal Imaging Settings
Use an unstained control sample to set the baseline for background fluorescence and adjust the detector gain or exposure time accordingly. Avoid excessively high gain settings which amplify both signal and noise.[1]
Issue 2: Speckled or Punctate Background Staining
Potential Cause
Recommended Solution
Aggregation of Sulfo-Cy5 azide conjugate
Centrifuge the dye-conjugate solution before use to pellet any aggregates. Prepare fresh dilutions of the conjugate for each experiment.
Particulates in blocking buffer
Filter the blocking buffer, especially if using BSA which can sometimes contain particulates.
Precipitation of reagents during click chemistry
Ensure all components in the click reaction cocktail are fully dissolved. If using organic co-solvents, ensure compatibility and solubility at the reaction temperature.
Data Presentation
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
Blocking Agent
Typical Concentration
Incubation Time & Temperature
Considerations
Bovine Serum Albumin (BSA)
1-5% (w/v) in PBS or TBS
30-60 minutes at Room Temperature
A widely used general blocking agent. Ensure it is free of immunoglobulins that could cross-react with your antibodies.[10]
Normal Serum
5-10% (v/v) in PBS or TBS
30-60 minutes at Room Temperature
Use serum from the same species as the secondary antibody to prevent cross-reactivity.[1]
Non-fat Dry Milk
3-5% (w/v) in TBS
1 hour at Room Temperature
Cost-effective, but may not be suitable for all applications, especially those involving phospho-specific antibodies or biotin-avidin systems.[11]
Commercial Cyanine Dye Blockers
As per manufacturer's instructions
As per manufacturer's instructions
Specifically designed to reduce the non-specific binding of cyanine dyes, particularly to immune cells.[1]
Protein-free Blockers
As per manufacturer's instructions
As per manufacturer's instructions
Useful for assays where protein-based blockers may interfere, and to eliminate cross-reactivity issues.[11]
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with a Sulfo-Cy5 Conjugated Secondary Antibody
Sample Preparation: Grow cells on coverslips to 70-80% confluency. Wash twice with 1X Phosphate Buffered Saline (PBS).
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS for 5 minutes each.
Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS for 5 minutes each.
Blocking: Incubate cells in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.[1]
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C.
Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.[1]
Secondary Antibody Incubation: Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature, protected from light.
Final Washes: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by a final wash in PBS.[1]
Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Biomolecules
Technical Support Center: Optimizing Sulfo-Cy5 Azide to Protein Labeling
Welcome to the technical support center for optimizing the labeling of proteins with Sulfo-Cy5 azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing the labeling of proteins with Sulfo-Cy5 azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal labeling ratios and successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of Sulfo-Cy5 azide to protein for initial experiments?
A1: For initial optimization, a molar excess of Sulfo-Cy5 azide to the alkyne-modified protein is recommended. A good starting point is a 2- to 10-fold molar excess of the azide dye over the protein.[1] However, the optimal ratio can vary depending on the protein and the number of alkyne groups available. It is advisable to test a range of ratios to determine the best conditions for your specific experiment.
Q2: What are the critical components for a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A2: A successful CuAAC reaction for labeling proteins with Sulfo-Cy5 azide requires the following key components:
An alkyne-modified protein.
Sulfo-Cy5 azide.
A copper(I) catalyst, typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).
A reducing agent, most commonly freshly prepared sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2]
A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[2]
Q3: My labeling efficiency is low. What are the potential causes and how can I troubleshoot this?
A3: Low labeling efficiency can stem from several factors. Here are some common causes and troubleshooting steps:
Potential Cause
Troubleshooting Steps
Inactive Catalyst
Ensure your sodium ascorbate solution is freshly prepared, as it readily oxidizes. Use deoxygenated buffers to minimize the oxidation of the Cu(I) catalyst.[2]
Suboptimal Reagent Concentrations
Optimize the concentrations of your alkyne-modified protein and Sulfo-Cy5 azide. A higher excess of the azide dye may be necessary, especially for proteins at low concentrations.[2]
Copper Sequestration
If your protein has residues that can chelate copper (e.g., histidines), it may inhibit the reaction. Consider increasing the copper and ligand concentration.[2]
Steric Hindrance
The alkyne group on your protein may not be easily accessible. Consider engineering a longer linker on your alkyne modification.[2]
Q4: I am observing a decrease in the fluorescence of my labeled protein. What could be the reason?
A4: A decrease in fluorescence can be due to the degradation of the Sulfo-Cy5 dye. The copper catalyst in the CuAAC reaction can generate reactive oxygen species (ROS) that can damage the cyanine (B1664457) dye. To mitigate this, it is crucial to use a protective, water-soluble ligand like THPTA in sufficient excess (a 5:1 ligand-to-copper ratio is common) and use the lowest effective copper concentration.[2]
Q5: How do I remove unreacted Sulfo-Cy5 azide and catalyst from my labeled protein sample?
A5: Purification of the labeled protein is essential to remove excess dye and reaction components. Size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), is a common and effective method.[1] The larger labeled protein will elute first, followed by the smaller, unreacted dye molecules and catalyst components.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with Sulfo-Cy5 azide.
Materials:
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
Sulfo-Cy5 azide
Copper(II) sulfate (CuSO₄)
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
Sodium Ascorbate
Anhydrous DMSO or water for stock solutions
Deoxygenated buffer (e.g., PBS, pH 7.4)
Purification column (e.g., desalting column)
Stock Solutions:
Reagent
Concentration
Solvent
Notes
Sulfo-Cy5 Azide
10 mM
DMSO or Water
Prepare fresh or store at -20°C, protected from light.
Copper(II) Sulfate (CuSO₄)
20 mM
Water
Stable at 4°C.
THPTA
100 mM
Water
Stable at 4°C.
Sodium Ascorbate
100 mM
Water
Must be prepared fresh before each reaction.
Reaction Procedure:
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order, ensuring to gently mix after each addition:
Your alkyne-modified protein to the desired final concentration in deoxygenated buffer.
Sulfo-Cy5 azide stock solution to achieve the desired molar excess (e.g., 2-10 fold).
THPTA stock solution (to a final concentration that is 5 times the final copper concentration).
CuSO₄ stock solution (a final concentration of 50-100 µM is a good starting point).[2]
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the click reaction.
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
Purification: Purify the labeled protein from unreacted dye and catalyst using a desalting column equilibrated with your desired storage buffer. Collect the fractions containing the labeled protein.
Protocol 2: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[3]
Procedure:
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy5 (~675 nm, A₆₇₅).
Calculate Protein and Dye Concentrations:
Protein Concentration (M):
Where:
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
ε_protein is the molar extinction coefficient of the protein at 280 nm.
Dye Concentration (M):
Where:
ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~675 nm.
Calculate DOL:
Quantitative Data Summary:
Parameter
Typical Value
Reference
Molar Extinction Coefficient of IgG at 280 nm (ε_protein)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Sulfo-Cy5 azide (B81097) clic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Sulfo-Cy5 azide (B81097) click reactions.
1. Why is my Sulfo-Cy5 azide click reaction showing low or no fluorescence?
Low or absent fluorescence is a common issue that can arise from several factors, from reagent quality to reaction conditions.
Possible Cause 1: Reagent Degradation. Sulfo-Cy5 azide is sensitive to light and moisture. Improper storage can lead to degradation and loss of reactivity. The alkyne-containing molecule may also be unstable.
Solution: Ensure all reagents are stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. Before the experiment, allow reagents to warm to room temperature before opening to prevent condensation. It is also advisable to use freshly prepared solutions.
Possible Cause 2: Inefficient Copper Catalyst. The Cu(I) catalyst is essential for the click reaction and is prone to oxidation to the inactive Cu(II) state.
Solution: Use a freshly prepared solution of a copper(I) source, such as CuBr or CuSO4 with a reducing agent. Common reducing agents include sodium ascorbate, THPTA, or BTTAA. Ensure the reducing agent is in excess of the copper sulfate. For oxygen-sensitive reactions, degassing the reaction buffer can be beneficial.
Possible Cause 3: Incorrect Reagent Concentrations. The stoichiometry of the reactants is crucial for a successful click reaction.
Solution: Optimize the concentrations of the azide, alkyne, copper catalyst, and ligand. A typical starting point is a slight excess of the fluorescent azide probe relative to the alkyne-modified molecule.
Possible Cause 4: pH of the Reaction Buffer. The optimal pH for copper-catalyzed click chemistry is typically between 7 and 8.5.
Solution: Verify the pH of your reaction buffer and adjust if necessary. Buffers such as phosphate-buffered saline (PBS) are commonly used.
2. Why am I observing high background fluorescence or non-specific labeling?
High background can obscure your specific signal and lead to false-positive results.
Possible Cause 1: Excess Unreacted Sulfo-Cy5 Azide. Insufficient removal of the unreacted fluorescent probe after the click reaction is a primary cause of high background.
Solution: Implement a thorough purification step after the reaction. Size exclusion chromatography (e.g., spin columns or gels) or dialysis are effective methods for removing small molecules like unreacted azide from larger labeled biomolecules.
Possible Cause 2: Non-specific Binding of the Dye. The Sulfo-Cy5 dye may non-specifically adhere to your biomolecule or support matrix.
Solution: Include blocking agents, such as bovine serum albumin (BSA), in your buffers. Adding a small amount of a non-ionic detergent like Tween-20 can also help to reduce non-specific binding. Ensure your washing steps are stringent and of sufficient duration.
Possible Cause 3: Copper-Mediated Protein Aggregation. High concentrations of copper can sometimes lead to protein aggregation, which can trap the fluorescent dye and contribute to background.
Solution: Use a copper-chelating ligand, such as THPTA or BTTAA, to stabilize the Cu(I) catalyst and prevent its precipitation and interaction with proteins.
3. My click reaction is slow or incomplete. How can I improve the reaction efficiency?
Incomplete reactions result in lower signal and can complicate downstream analysis.
Possible Cause 1: Suboptimal Reaction Time or Temperature. The kinetics of the click reaction can be influenced by time and temperature.
Solution: Increase the reaction time (e.g., from 1 hour to 4 hours or overnight). While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) can sometimes improve the reaction rate, provided your biomolecule is stable at that temperature.
Possible Cause 2: Presence of Inhibitors. Components in your sample or buffer could be inhibiting the copper catalyst.
Solution: Ensure your sample is free of chelating agents like EDTA, which will sequester the copper catalyst. If necessary, perform a buffer exchange to remove any potential inhibitors prior to the click reaction.
Possible Cause 3: Low Reactivity of Alkyne or Azide. Steric hindrance around the alkyne or azide functional groups can reduce their reactivity.
Solution: If possible, consider redesigning your alkyne-modified molecule to include a less sterically hindered alkyne. Using a terminal alkyne is generally more efficient than an internal one.
Quantitative Data Summary
Parameter
Typical Range
Notes
Sulfo-Cy5 Azide Concentration
10 - 100 µM
A 2-5 fold molar excess over the alkyne is often a good starting point.
Alkyne-modified Molecule Conc.
1 - 50 µM
Dependent on the specific application and molecule.
CuSO4 Concentration
50 - 500 µM
Should be in a 1:5 to 1:10 ratio with the reducing agent.
Reducing Agent (e.g., Sodium Ascorbate)
0.5 - 5 mM
A significant excess is required to maintain the copper in its Cu(I) state.
Copper Ligand (e.g., THPTA)
100 µM - 1 mM
Typically used at a concentration equal to or slightly higher than the CuSO4.
Reaction pH
7.0 - 8.5
Optimal for catalyst activity.
Reaction Time
30 min - 4 hours
Can be extended overnight for difficult reactions.
Reaction Temperature
4°C - 37°C
Room temperature is common; adjust based on biomolecule stability.
Experimental Protocols
Protocol: On-Bead Click Reaction for Labeled Protein
This protocol describes the labeling of an alkyne-modified protein captured on affinity beads.
Bead Preparation: Wash 25 µL of affinity beads slurry with your protein of interest bound with 3x 500 µL of PBS containing 0.1% Tween-20.
Prepare Click-&-Go™ Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction cocktail immediately before use:
34 µL PBS
10 µL of 10X Click-&-Go™ Reaction Buffer
2.0 µL of 10 mM Copper (II) Sulfate (CuSO4)
2.0 µL of 50 mM Sulfo-Cy5 Azide stock solution
2.0 µL of 500 mM Click-&-Go™ Reducing Agent (e.g., Sodium Ascorbate)
Labeling Reaction: Add the 50 µL of the freshly prepared reaction cocktail to the washed beads.
Incubation: Incubate the reaction mixture for 30 minutes at room temperature on a rotator or shaker.
Washing: After incubation, centrifuge the beads and discard the supernatant. Wash the beads extensively:
3x 500 µL with PBS containing 0.5% Triton X-100.
3x 500 µL with PBS.
Analysis: The labeled protein on the beads is now ready for downstream analysis, such as on-bead digestion for mass spectrometry or elution for SDS-PAGE analysis.
Visualizations
Caption: A logical workflow for troubleshooting failed Sulfo-Cy5 azide click reactions.
Caption: The core mechanism of the Sulfo-Cy5 azide click reaction.
Optimization
How to improve the signal-to-noise ratio of Sulfo-Cy5 azide
Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio (SNR...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio (SNR) in experiments utilizing this fluorophore.
Q1: What is Sulfo-Cy5 azide and why is a high signal-to-noise ratio important?
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye designed for bioconjugation via "click chemistry".[1] It contains an azide group that can react with alkyne-modified molecules in a highly specific manner, such as through copper-catalyzed (CuAAC) or copper-free (SPAAC) cycloaddition reactions.[2][3] Its key advantages include high water solubility, which is beneficial for labeling sensitive biomolecules like proteins, and fluorescence emission in the far-red spectrum (~662-671 nm), which minimizes background autofluorescence from biological samples.[1][4]
A high signal-to-noise ratio (SNR) is critical for obtaining reliable and reproducible data. It ensures that the specific signal from your labeled target is clearly distinguishable from non-specific background noise, which is essential for accurate quantification and localization in imaging and flow cytometry experiments.[5][6]
Store at -20°C in the dark for up to 24 months.[7] Stock solutions can be stored at -20°C or -80°C.[9]
Q2: My background signal is very high. What are the common causes and how can I fix it?
High background is one of the most common issues and can obscure your specific signal. The primary causes are typically non-specific binding of the dye, residual unbound dye, and sample autofluorescence.
Troubleshooting guide for high background fluorescence.
Troubleshooting Steps:
Non-Specific Binding: Cyanine dyes are known to bind non-specifically to certain cell types like monocytes and macrophages, potentially through interactions with Fc receptors.[10][11]
Solution: Implement a robust blocking step. Use buffers containing Bovine Serum Albumin (BSA) or normal serum from the species of your secondary antibody.[12][13] For flow cytometry, specialized commercial reagents like Cyanine TruStain™ Buffer can effectively block this non-specific binding.[10] Titrating your primary and secondary antibody concentrations to the lowest effective level can also reduce off-target binding.[13][14]
Incomplete Removal of Unbound Dye: Residual, unreacted Sulfo-Cy5 azide is a major source of diffuse background fluorescence.[12][15]
Solution: Ensure thorough purification of your conjugate after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis are highly effective methods for separating the larger labeled biomolecule from the smaller, unbound dye.[16][]
Autofluorescence: Many biological samples contain endogenous molecules (e.g., collagen, NADH, chlorophyll (B73375) in rodent chow) that fluoresce, contributing to background.[12][18]
Solution: Always include an unstained control sample to establish a baseline for autofluorescence.[18] If your imaging system supports it, use spectral unmixing to computationally separate the specific Sulfo-Cy5 signal from the autofluorescence spectrum.[12]
Q3: My specific signal is weak or absent. What should I check?
A weak signal can result from issues with the click chemistry reaction, degradation of the dye, or problems with the imaging setup.
Troubleshooting Steps:
Inefficient Click Chemistry Reaction (CuAAC):
Inactive Catalyst: The Cu(I) catalyst is easily oxidized. Always use a freshly prepared solution of the reducing agent, sodium ascorbate (B8700270).[19] Using deoxygenated buffers can also help maintain the catalyst in its active state.[19]
Suboptimal Reagent Concentrations: Ensure you are using an appropriate molar excess of the Sulfo-Cy5 azide over your alkyne-modified molecule. A 2- to 10-fold molar excess is a common starting point.[20]
Copper Sequestration: If your biomolecule (e.g., a protein with many histidine residues) chelates copper, it can inhibit the reaction.[19] Using a copper ligand like THPTA can protect the copper ion and improve reaction efficiency.[19]
Dye Degradation:
Photobleaching: Cyanine dyes can be susceptible to photobleaching upon prolonged exposure to light. Store the dye and labeled conjugates in the dark.[7] During imaging, minimize exposure time and laser power.
Oxidation: Reactive oxygen species generated during the CuAAC reaction can degrade the dye. Using a protective ligand like THPTA in excess (e.g., 5:1 ligand-to-copper ratio) can mitigate this.[19]
Instrument Settings:
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for Sulfo-Cy5 (Ex: ~647 nm, Em: ~663 nm).[21]
Suboptimal Gain/Exposure: While increasing detector gain or exposure time can boost a weak signal, it will also amplify background noise. Optimize these settings using a positive control sample to find the best balance.[12]
Experimental Protocols & Workflows
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with Sulfo-Cy5 azide using a CuAAC reaction.
This protocol is a general guideline for labeling an alkyne-modified protein.[19][20] Optimization may be required for your specific application.
Reagents:
Alkyne-modified biomolecule
Sulfo-Cy5 Azide (10 mM stock in water or DMSO)
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
THPTA Ligand (100 mM stock in water)
Sodium Ascorbate (100 mM stock in water, must be prepared fresh )
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure (Example for 100 µL final volume):
In a microcentrifuge tube, combine your alkyne-modified biomolecule (e.g., to a final concentration of 100 µM) and reaction buffer to a volume of 83 µL.
Add 1 µL of 10 mM Sulfo-Cy5 Azide stock solution (final concentration: 100 µM). Note: A 2-10x molar excess of azide is often recommended.[20]
In a separate tube, premix the catalyst: 1 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. This creates a 1:5 copper-to-ligand ratio which helps protect the dye.[19]
Add the 6 µL of the premixed catalyst to the main reaction tube.
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
Mix gently and incubate at room temperature for 1-4 hours, protected from light.
Proceed immediately to purification.
Recommended Reagent Concentrations:
Reagent
Stock Concentration
Typical Final Concentration
Purpose
Sulfo-Cy5 Azide
10 mM
100-500 µM (2-10x molar excess)
Fluorescent Label
Copper (CuSO₄)
20 mM
50-100 µM
Catalyst
THPTA
100 mM
250-500 µM (5x excess to Cu)
Copper Ligand / Protectant
Sodium Ascorbate
100 mM (Fresh)
1-10 mM
Reducing Agent
Protocol: Purification using Size-Exclusion Chromatography
This is a standard method to remove small molecules like unreacted dye and catalyst components from your larger, labeled protein conjugate.[16]
Materials:
Sephadex G-25 desalting column
Purification Buffer (e.g., PBS, pH 7.2-7.4)
Collection tubes
Procedure:
Equilibrate the desalting column with 3-5 column volumes of purification buffer according to the manufacturer's instructions.
Carefully load the entire volume of your click chemistry reaction mixture onto the top of the column resin.
Allow the sample to enter the resin bed completely.
Add purification buffer to the top of the column to begin elution.
Collect fractions as the colored, labeled protein conjugate moves through the column. It will elute first as it is larger than the unreacted dye.
The smaller, unreacted Sulfo-Cy5 azide will be retained longer and elute in later fractions.
Combine the fractions containing the purified, labeled protein. Confirm purity and determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Common mistakes to avoid in Sulfo-Cy5 azide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Sulfo-Cy5 azide (B8109...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Sulfo-Cy5 azide (B81097) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and what is it used for?
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules in various applications, including in vivo and in vitro imaging.[1] It contains an azide group that allows it to be conjugated to molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[2][3] It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.[2] The sulfonate groups on the dye enhance its water solubility, which is beneficial for labeling delicate proteins that might be sensitive to organic co-solvents.[4]
Q2: How should I store and handle Sulfo-Cy5 azide?
Proper storage is crucial to maintain the stability and reactivity of Sulfo-Cy5 azide.
Powder Form: Store at -20°C in the dark, desiccated. It can be stable for up to 24 months under these conditions.[4][5][6] For transportation, it can be kept at room temperature for up to three weeks.[4][5][6]
Stock Solutions: Prepare stock solutions in anhydrous DMSO or water.[7][8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Freshly prepared solutions are always recommended as the compound can be unstable in solution.[8]
Q3: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for Sulfo-Cy5 azide labeling?
The primary difference lies in the requirement of a copper catalyst.
CuAAC: This method requires a copper(I) catalyst to proceed efficiently.[3][9] It is a robust and widely used method. However, the copper catalyst can be toxic to cells, which is a consideration for live-cell imaging applications.[3][10]
SPAAC: This reaction does not require a copper catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[11] The reaction is driven by the ring strain of a cyclooctyne (B158145) (like DBCO or BCN), which reacts specifically with the azide.[11]
Troubleshooting Guides
Low or No Labeling Efficiency
One of the most common issues encountered is a low yield of the fluorescently labeled product. This can be due to several factors related to the reagents, reaction conditions, or the biomolecule itself.
Q4: I am getting a low yield in my CuAAC reaction. What are the possible causes and solutions?
// Catalyst Path
Catalyst_Sol1 [label="Use fresh Sodium Ascorbate (B8700270)\n to reduce Cu(II) to Cu(I) in situ.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Catalyst_Sol2 [label="Ensure sufficient ligand (e.g., THPTA)\n to protect catalyst and enhance solubility.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Catalyst_Sol3 [label="Degas reaction mixture to prevent\n oxidation of Cu(I).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reagents Path
Reagents_Sol1 [label="Check for degradation of Sulfo-Cy5 azide\n due to improper storage.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Reagents_Sol2 [label="Verify the presence and reactivity\n of the alkyne group on your biomolecule.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Reagents_Sol3 [label="Ensure correct stoichiometry of reactants.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Path
Conditions_Sol1 [label="Optimize pH (typically around 7.4).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Conditions_Sol2 [label="Increase reaction time or temperature\n if steric hindrance is a factor.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Conditions_Sol3 [label="Check for interfering substances in the buffer\n (e.g., high concentrations of chloride, Tris).[12]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Biomolecule Path
Biomolecule_Sol1 [label="Confirm the concentration and purity\n of your alkyne-modified biomolecule.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Biomolecule_Sol2 [label="Ensure solubility of the biomolecule\n in the reaction buffer.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
The active catalyst is Cu(I), which can be oxidized to inactive Cu(II).[9] It is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[7][9] Always use a freshly prepared solution of sodium ascorbate.[7]
Catalyst Degradation/Precipitation
A ligand such as THPTA is recommended to protect the copper catalyst from oxidation and improve its solubility in aqueous buffers.[7] A 5:1 ligand-to-copper ratio is commonly used.[7]
Oxygen Interference
Oxygen can oxidize the Cu(I) catalyst.[12] Degassing the reaction mixture by bubbling with an inert gas like argon or nitrogen can help minimize this.[9]
Degraded Reagents
Improper storage of Sulfo-Cy5 azide or the alkyne-modified biomolecule can lead to degradation. Ensure they are stored correctly and consider using a fresh batch.
Suboptimal Reaction Buffer
The pH of the reaction buffer can influence the reaction rate. A pH of around 7.4 is generally optimal. Buffers containing high concentrations of chloride or Tris can interfere with the copper catalyst and should be avoided.[12]
Steric Hindrance
Bulky groups near the azide or alkyne can hinder the reaction.[9] Increasing the reaction time or temperature may help overcome this.[9]
Incorrect Stoichiometry
An incorrect ratio of azide to alkyne can result in a low yield. It is common to use a slight excess of one of the components, often the less critical or more soluble one, to drive the reaction.
Q5: My copper-free (SPAAC) reaction is not working. What should I check?
Potential Cause
Troubleshooting Steps
Reagent Instability
Strained cyclooctynes like DBCO and BCN can be unstable, especially in acidic conditions or during long-term storage.[11] Ensure proper storage and handling of your cyclooctyne-modified molecule.
Solubility Issues
Poor solubility of either the azide or the cyclooctyne in the reaction buffer can significantly slow down the reaction.[11] If necessary, a co-solvent like DMSO can be used, but keep the final concentration low to avoid denaturing proteins.[11]
Steric Hindrance
Similar to CuAAC, bulky molecules near the reactive groups can impede the reaction.[11]
Incorrect Stoichiometry
An inappropriate ratio of azide to cyclooctyne will lead to incomplete labeling. Optimize the molar ratio of the reactants.
High Background Fluorescence
High background can obscure the specific signal from your labeled biomolecule, leading to poor signal-to-noise ratios in imaging experiments.
Q6: I am observing high background fluorescence in my imaging experiment. How can I reduce it?
// Unbound Dye Path
UnboundDye_Sol1 [label="Improve purification method\n(e.g., size-exclusion chromatography, dialysis).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
UnboundDye_Sol2 [label="Increase the number and duration\n of washing steps.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nonspecific Binding Path
NonspecificBinding_Sol1 [label="Use an appropriate blocking buffer\n(e.g., BSA, serum).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
NonspecificBinding_Sol2 [label="Optimize the concentration of the\n Sulfo-Cy5 conjugate.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Autofluorescence Path
Autofluorescence_Sol1 [label="Use an unstained control to set the\n baseline for background.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Autofluorescence_Sol2 [label="For in vivo studies, consider using\n chlorophyll-free rodent chow.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Dye Aggregation Path
DyeAggregation_Sol1 [label="Ensure the labeled biomolecule is fully\n solubilized before use.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DyeAggregation_Sol2 [label="The sulfonate groups on Sulfo-Cy5 help reduce\n aggregation, but high labeling ratios can still be an issue.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DyeAggregation -> DyeAggregation_Sol1;
DyeAggregation -> DyeAggregation_Sol2;
}
enddot
Caption: Decision tree for troubleshooting high background fluorescence.
Potential Cause
Troubleshooting Steps
Unbound Fluorophore
Incomplete removal of unreacted Sulfo-Cy5 azide after the labeling reaction is a major cause of high background.[1] Use a robust purification method such as size-exclusion chromatography (e.g., desalting columns) or dialysis to effectively separate the labeled biomolecule from the free dye.[13]
Non-Specific Binding
The Sulfo-Cy5 conjugate may bind to unintended targets.[1] Using a blocking buffer (e.g., bovine serum albumin or serum from the host species of the secondary antibody) before applying the labeled molecule can help reduce non-specific interactions.
Tissue Autofluorescence
Some biological tissues have endogenous fluorophores that can contribute to background signal.[1] Including an unstained control sample is crucial to determine the level of autofluorescence and set the appropriate imaging parameters. For in vivo imaging in rodents, standard chow containing chlorophyll (B73375) can cause autofluorescence in the gut; switching to a purified, chlorophyll-free diet can mitigate this.[1]
Instrumental Noise
The imaging system itself can be a source of background noise.[1] Optimize the imaging settings, such as detector gain and exposure time, using your unstained control to maximize the signal-to-noise ratio.[1]
Experimental Protocols
General Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a starting point and should be optimized for your specific protein and application.
1. Reagent Preparation:
Alkyne-Modified Protein: Prepare a stock solution of your protein in a suitable buffer like PBS, pH 7.4.
Sulfo-Cy5 Azide Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water.[7]
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[7]
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.[7]
Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in water immediately before use.[7]
2. Reaction Setup (Example for a 100 µL reaction):
Component
Stock Concentration
Volume to Add
Final Concentration
Alkyne-Modified Protein
Varies
Varies
10-50 µM
Sulfo-Cy5 Azide
10 mM
1 µL
100 µM
CuSO₄
20 mM
1 µL
200 µM
THPTA
100 mM
5 µL
5 mM
Sodium Ascorbate
100 mM
10 µL
10 mM
Reaction Buffer (e.g., PBS)
-
To 100 µL
-
Note: These are starting concentrations and may require optimization. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.[13]
3. Reaction Procedure:
In a microcentrifuge tube, combine the alkyne-modified protein, Sulfo-Cy5 azide, and reaction buffer.
In a separate tube, premix the CuSO₄ and THPTA solutions. Add this premix to the reaction tube.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Mix gently by pipetting.
Incubate the reaction at room temperature for 1-4 hours, protected from light.[7]
4. Purification:
Remove unreacted dye and catalyst components by purifying the labeled protein using a desalting column (size-exclusion chromatography).[13]
5. Analysis:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy5 (around 646 nm).
Technical Support Center: Sulfo-Cy5 Azide Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the reaction efficiency...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the reaction efficiency of Sulfo-Cy5 azide (B81097) in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with Sulfo-Cy5 azide?
A1: For most bioconjugation applications involving CuAAC, a pH range of 7.0 to 8.0 is recommended as a starting point.[1] While the CuAAC reaction is generally tolerant of a wide pH range, maintaining a slightly basic to neutral pH is often optimal for balancing reaction speed and the stability of the biomolecules involved.[1]
Q2: How does pH affect the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with Sulfo-Cy5 azide?
A2: The pH can have a significant effect on the reaction rates of SPAAC.[2] This is often due to changes in the charge state and electronic properties of the reactants.[2] A pH range of 7.0 to 8.5 is a good starting point for most SPAAC reactions involving peptides and other biomolecules.[3][4] It is advisable to perform a pH screen to determine the optimal condition for your specific substrates.[4]
Q3: Is the fluorescence of Sulfo-Cy5 azide conjugates sensitive to pH?
A3: No, Sulfo-Cy5 and its conjugates are reported to be pH-insensitive across a broad range, typically from pH 4 to pH 10.[5][6] This stability is a significant advantage as it ensures that changes in fluorescence intensity during an experiment are due to the extent of labeling rather than fluctuations in environmental pH.
Q4: Can the choice of buffer impact the reaction efficiency?
A4: Yes, the buffer system can influence the reaction rate. For SPAAC reactions, HEPES buffer has been shown to yield higher rate constants compared to Phosphate-Buffered Saline (PBS) at the same pH.[3][4] For CuAAC, it is important to avoid buffers that can chelate copper ions, such as Tris buffers at high concentrations, as this can slow down the reaction.[7] Also, ensure that buffers are free of sodium azide, as it will compete with the Sulfo-Cy5 azide.[4][8]
Q5: My reaction efficiency is low. Could pH be the cause?
A5: Suboptimal pH is a common reason for low reaction efficiency.[9] If your pH is too low (acidic), the reaction rate may be significantly reduced. Conversely, a pH that is too high (basic) can potentially damage your biomolecules. It is crucial to optimize the pH for your specific experimental setup.
Data Presentation: Recommended Reaction Conditions
1.5 µL of 10 mM Sulfo-Cy5 Azide (final concentration: 150 µM)
Buffer of a specific pH to bring the volume to 85 µL.
In a separate tube, premix the catalyst:
1 µL of 20 mM CuSO₄
5 µL of 100 mM THPTA
Add 6 µL of the premixed catalyst to each reaction tube.
Initiate the reactions by adding 10 µL of freshly prepared 100 mM sodium ascorbate to each tube.
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
3. Analysis:
Analyze the reaction efficiency at each pH using an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning, HPLC, or mass spectrometry.
Compare the fluorescence intensity or the amount of labeled product across the different pH conditions to determine the optimum.
Mandatory Visualization
Caption: Workflow for pH optimization of a Sulfo-Cy5 azide click chemistry reaction.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Labeling
Suboptimal pH.
Perform a pH optimization experiment as described in the protocol. For CuAAC, ensure the pH is between 7.0 and 8.0. For SPAAC, a range of 7.0-8.5 is generally recommended.[1][3][4]
Buffer contains interfering substances.
Ensure your buffer is free of primary amines (like Tris) if using NHS esters, and free of sodium azide which competes with the Sulfo-Cy5 azide.[4][8][9]
Inconsistent Results
pH of the reaction mixture is not stable or consistent.
Use a buffer with sufficient buffering capacity at the desired pH. Prepare fresh buffers for each experiment.
Degradation of Biomolecule
pH is too high or too low for your biomolecule's stability.
Test the stability of your biomolecule across the pH range you are screening before performing the labeling reaction. Choose a pH that maintains both biomolecule integrity and acceptable reaction efficiency.
Precipitation in Reaction
pH is affecting the solubility of your biomolecule or reagents.
Ensure all components are soluble at the tested pH. A small amount of a compatible organic co-solvent (e.g., DMSO) can sometimes help, but its effect on reaction rate should be considered.[8]
Technical Support Center: Purification of Sulfo-Cy5 Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the effective removal of unconjugated...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the effective removal of unconjugated Sulfo-Cy5 azide (B81097) from labeled protein and oligonucleotide samples.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unconjugated Sulfo-Cy5 azide after a labeling reaction?
It is crucial to remove any free or unconjugated Sulfo-Cy5 azide for several key reasons:
Accurate Quantification: The presence of free dye will lead to an overestimation of the degree of labeling (DOL), resulting in inaccurate measurements of your labeled biomolecule's concentration and labeling efficiency.[1]
Reduced Background Signal: Unbound dye can cause high background fluorescence in various applications, such as microscopy and flow cytometry, which lowers the signal-to-noise ratio and can lead to misleading results.[1]
Prevention of Downstream Interference: Free dye can interfere with subsequent experimental steps and assays.[1]
Q2: What are the most common methods for removing unconjugated Sulfo-Cy5 azide?
The most prevalent methods for purifying labeled biomolecules from small molecules like unconjugated dyes are based on the significant size difference between the biomolecule and the dye. The primary techniques include:
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and highly effective method that separates molecules based on their size.[1]
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on differential diffusion rates.[2]
Ethanol (B145695) Precipitation: This method is particularly useful for the purification of labeled oligonucleotides.[3][4]
Q3: Which purification method should I choose for my sample?
The choice of purification method depends on several factors, including the nature of your biomolecule (protein or oligonucleotide), sample volume, and the required purity. The table below provides a general comparison to aid in your decision-making process.
Change the dialysis buffer at least 3 times to ensure efficient removal of the unconjugated dye.[10][15] A common schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then dialyze overnight.
Recover the Sample:
Carefully remove the tubing from the buffer and recover your purified sample.
Protocol 3: Ethanol Precipitation of Oligonucleotides
This protocol is effective for purifying labeled oligonucleotides that are 18 nucleotides or longer.[4]
To your oligonucleotide sample, add 1/10th volume of 3 M NaOAc (pH 5.2).[6]
Add 2.5 to 3 volumes of cold 100% ethanol.
Precipitate the Oligonucleotide:
Vortex the mixture briefly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.[11] For very dilute samples, overnight incubation at -20°C is recommended.[6]
Pellet the Oligonucleotide:
Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[6]
Carefully decant the supernatant, which contains the unconjugated Sulfo-Cy5 azide.
Wash the Pellet:
Add 500 µL of cold 70% ethanol to the pellet.
Centrifuge at >12,000 x g for 5-10 minutes at 4°C.
Carefully remove the supernatant.
Dry and Resuspend:
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
Resuspend the purified oligonucleotide pellet in an appropriate RNase-free buffer.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unconjugated Sulfo-Cy5 azide.
Troubleshooting Decision Tree
A decision tree for troubleshooting common purification issues.
Detailed Troubleshooting Scenarios
Issue 1: Low recovery of the labeled biomolecule after purification.
Possible Cause (SEC): The biomolecule may be interacting non-specifically with the chromatography resin.[1]
Troubleshooting Tip: Modify the buffer composition, for instance, by increasing the salt concentration to minimize ionic interactions. Ensure the selected resin is appropriate for your biomolecule's properties.[1]
Possible Cause (Dialysis): The Molecular Weight Cut-Off (MWCO) of the dialysis membrane might be too large, causing the loss of your biomolecule.[1]
Troubleshooting Tip: Select a dialysis membrane with a smaller MWCO to ensure the retention of your biomolecule.[1] Always check that the membrane is intact before use.
Possible Cause (Ethanol Precipitation): Incomplete precipitation of the oligonucleotide.
Troubleshooting Tip: Ensure the correct ratio of sodium acetate and cold ethanol is used. For dilute samples, extending the incubation time at -20°C overnight can improve recovery.[6] The addition of a carrier like glycogen (B147801) can also enhance precipitation efficiency.[6]
Issue 2: Incomplete removal of unconjugated Sulfo-Cy5 azide.
Possible Cause (SEC): The column may be overloaded, or the resolution is insufficient.[1]
Troubleshooting Tip: Reduce the volume of the sample applied to the column.[1] If the problem persists, consider using a larger column or processing the sample a second time through a fresh column.[19]
Possible Cause (Dialysis): The dialysis time may be too short, or there were not enough buffer changes.[1]
Troubleshooting Tip: Increase the duration of dialysis and the number of buffer changes. Using a significantly larger volume of dialysis buffer will also improve the efficiency of free dye removal.[1]
Possible Cause (Ethanol Precipitation): The washing steps were not sufficient to remove all the free dye.
Troubleshooting Tip: Ensure the pellet is properly washed with 70% ethanol. A second wash step may be necessary to remove all traces of the unconjugated dye.
Issue 3: The purified protein appears to have aggregated or precipitated.
Possible Cause: The buffer conditions after purification may not be optimal for your protein's stability. High concentrations of the labeled protein can also lead to aggregation.
Troubleshooting Tip: Ensure the final buffer used for elution (in SEC) or dialysis is appropriate for your protein. Consider adding stabilizing agents, such as glycerol (B35011) or a non-ionic detergent, if your protein is prone to aggregation. If you observe aggregation after conjugation, optimizing the molar ratio of dye to protein during the labeling reaction might be necessary.[20]
By following these guidelines and protocols, you can effectively remove unconjugated Sulfo-Cy5 azide from your samples, leading to more accurate and reliable results in your downstream applications.
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye widely used in click chemistry for fluorescent labeling.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you might encounter with Sulfo-Cy5 azide, focusing on aggregation and its impact on experimental outcomes.
Issue 1: Precipitation or Visible Aggregates in Sulfo-Cy5 Azide Stock Solution
Question: I've prepared a stock solution of Sulfo-Cy5 azide in an aqueous buffer (e.g., PBS), and I observe precipitation or a color change from blue to a purplish or less intense blue. What is happening and how can I fix it?
Answer: This is a common sign of Sulfo-Cy5 azide aggregation. Cyanine dyes, including Sulfo-Cy5, are prone to forming aggregates, particularly H-aggregates, in aqueous solutions at high concentrations. These aggregates have different spectral properties and are often less fluorescent than the monomeric dye.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitated Sulfo-Cy5 azide stock solution.
Detailed Solutions:
Disaggregation:
Organic Solvents: Adding an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can disrupt the hydrophobic interactions that drive aggregation.[1] Start by adding small amounts (e.g., 10% v/v) and gradually increase until the solution clears. A 1:1 mixture of aqueous buffer and organic solvent is often effective.
Gentle Warming: Warming the solution to 30-40°C can help dissolve aggregates. Avoid excessive heat, as it can degrade the dye.
Filtration: After attempting disaggregation, filter the solution through a 0.2 µm syringe filter to remove any remaining insoluble particles.
Prevention:
Lower Concentration: Prepare a new stock solution at a lower concentration. While Sulfo-Cy5 azide is water-soluble, its tendency to aggregate increases with concentration.[2]
Buffer Choice: Use buffers with lower ionic strength, as high salt concentrations can promote aggregation.[3][4]
Storage: Aliquot the stock solution into single-use volumes and store at -20°C. This minimizes freeze-thaw cycles which can promote aggregation.
Issue 2: Low or No Fluorescence Signal in Labeled Conjugates
Question: My click chemistry reaction seems to have worked, but the final purified conjugate shows a weak or no fluorescent signal. What could be the cause?
Answer: Low fluorescence can be due to several factors, including dye aggregation on the biomolecule, photobleaching, or issues with the labeling density.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signal in Sulfo-Cy5 azide conjugates.
Detailed Solutions:
Over-labeling and Self-Quenching: A high degree of labeling (DOL) can lead to fluorescence quenching, where closely packed dye molecules interact and dissipate energy as heat instead of light.[5] The optimal DOL for most antibodies is typically between 2 and 10.[6]
Solution: Reduce the molar ratio of Sulfo-Cy5 azide to your biomolecule in the labeling reaction.
Inefficient Labeling: A low DOL will naturally result in a weak signal.
Solution: Refer to the detailed click chemistry protocols in Section 3 to optimize your reaction conditions. Ensure all reagents are fresh, especially the sodium ascorbate (B8700270) solution.
Photobleaching: Cyanine dyes are susceptible to photobleaching upon exposure to light.
Solution: Protect the dye stock solution and all reaction mixtures from light by using amber tubes or wrapping them in foil. Minimize light exposure during purification and analysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and why is it sulfonated?
A1: Sulfo-Cy5 azide is a fluorescent dye with an azide functional group that allows it to be conjugated to molecules containing an alkyne group via click chemistry.[7][8] The "Sulfo-" prefix indicates that it has sulfonate groups, which are added to increase its water solubility and reduce its tendency to aggregate in aqueous buffers.[8][]
Q2: What are the signs of Sulfo-Cy5 azide aggregation?
A2: The primary sign of aggregation is a change in the absorption spectrum. The monomeric form of Sulfo-Cy5 has an absorption maximum around 647 nm.[10] When it forms H-aggregates, a new, blue-shifted absorption peak appears at a lower wavelength, typically around 600 nm.[3][4] This can be accompanied by a decrease in fluorescence intensity and visible precipitation in concentrated solutions.
Q3: At what concentration does Sulfo-Cy5 azide start to aggregate?
A3: The exact concentration depends on the buffer composition (pH, ionic strength) and temperature. However, as a general guideline, cyanine dyes can start to show signs of aggregation at concentrations above 10 µM in aqueous solutions.[2] It is recommended to work with the lowest effective concentration possible.
Q4: Can I use organic solvents to dissolve and store Sulfo-Cy5 azide?
A4: Yes, Sulfo-Cy5 azide is soluble in organic solvents like DMSO and DMF.[10] Preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous reaction buffer is a common strategy to avoid aggregation that can occur when dissolving the solid dye directly in an aqueous buffer at high concentrations.
Q5: How can I remove aggregates from my Sulfo-Cy5 azide-labeled biomolecule?
A5: Size-exclusion chromatography (SEC) is an effective method for removing aggregates.[10] Aggregates are larger than the monomeric conjugate and will therefore elute earlier from the column.
Q6: Does aggregation of Sulfo-Cy5 azide affect the efficiency of click chemistry?
A6: Yes, aggregation can reduce the efficiency of click chemistry. The azide groups within the aggregate may be sterically hindered and less accessible to react with the alkyne-modified biomolecule, potentially leading to lower labeling yields.
Section 3: Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein
This protocol provides a general procedure for labeling an alkyne-modified protein with Sulfo-Cy5 azide.
Materials:
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
Size-exclusion chromatography (SEC) column for purification
Procedure:
Prepare Stock Solutions:
Sulfo-Cy5 Azide (10 mM): Dissolve the required amount of Sulfo-Cy5 azide in anhydrous DMSO.
CuSO₄ (20 mM): Dissolve CuSO₄ in deionized water.
THPTA (100 mM): Dissolve THPTA in deionized water.
Sodium Ascorbate (100 mM): Prepare this solution fresh in deionized water immediately before use.
Labeling Reaction:
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.
Add Sulfo-Cy5 azide stock solution to the protein solution to achieve a 5- to 10-fold molar excess of dye over protein.
Add the THPTA solution to the reaction mixture at a final concentration that is 5 times the final copper concentration.
Add the CuSO₄ solution to a final concentration of 50-100 µM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
Incubate the reaction for 1-2 hours at room temperature, protected from light.
Purification:
Purify the labeled protein from unreacted dye and catalyst components using an SEC desalting column equilibrated with your desired storage buffer (e.g., PBS).
Collect the fractions containing the colored, labeled protein.
Characterization:
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Sulfo-Cy5 (~647 nm, A_max).
Calculate the concentration of the dye using the Beer-Lambert law:
Technical Support Center: Optimizing Sulfo-Cy5 Azide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting Sulfo-Cy5 azide (B81097) labeling experime...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting Sulfo-Cy5 azide (B81097) labeling experiments. Whether you are employing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, this resource offers detailed protocols, quantitative data, and solutions to common issues.
This section addresses specific issues that may arise during your Sulfo-Cy5 azide labeling experiments.
Q1: My labeling efficiency is low or nonexistent. What are the common causes and solutions?
A: Low labeling efficiency is a frequent issue with several potential causes depending on the click chemistry method used.
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Inactive Catalyst: The Cu(I) catalyst is prone to oxidation. Ensure your sodium ascorbate (B8700270) solution is freshly prepared and use deoxygenated buffers to minimize this.[1]
Suboptimal Reagent Concentrations: Empirically determine the optimal concentrations of your alkyne-containing molecule and Sulfo-Cy5 azide. A slight excess of the azide may be necessary, especially for dilute biomolecule solutions.[1]
Copper Sequestration: If your biomolecule, such as a protein with histidine residues, can chelate copper, it may inhibit the reaction. Consider increasing the copper and ligand concentration.[1]
Steric Hindrance: The alkyne or azide group on your biomolecule may be inaccessible. Using a longer linker on your azide or alkyne, or performing the reaction under denaturing conditions (with DMSO, for example), may help.[1]
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Suboptimal Reagent Choice: The reactivity of the cyclooctyne (B158145) (e.g., DBCO, BCN) is a critical factor. Less reactive cyclooctynes can lead to slow kinetics.[2]
Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal for your specific reactants.[2] For instance, reactions in HEPES buffer have shown higher rate constants compared to PBS.[3]
Low Reactant Concentration: Lower reactant concentrations will lead to a slower reaction rate.[2]
Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the reaction.[2]
Q2: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
A: High background fluorescence can obscure your signal and is typically caused by:
Unreacted Sulfo-Cy5 Azide: Ensure thorough purification after the labeling reaction to remove all non-conjugated dye. Methods like size-exclusion chromatography are effective.[1]
Non-specific Binding: While Sulfo-Cy5 is generally water-soluble, which minimizes non-specific binding, hydrophobic interactions can still occur.[1] For cellular imaging, implementing proper blocking steps is recommended.[1]
Q3: The fluorescence of my final conjugate seems to be quenched or decreased. What could be the reason?
A: A decrease in fluorescence can be attributed to:
Dye Degradation: In CuAAC reactions, reactive oxygen species generated during the reaction can degrade cyanine (B1664457) dyes.[1] To mitigate this, use a sufficient excess of a protective ligand like THPTA (a 5:1 ligand-to-copper ratio is common), minimize the reaction time, and use the lowest effective copper concentration.[1]
Precipitation: If reagents become insoluble during the reaction, it can lead to aggregation and quenching. Ensure all components remain soluble at the reaction temperature, especially when using organic co-solvents like DMSO.[1]
Q4: Can the reaction conditions in CuAAC affect the Sulfo-Cy5 azide dye?
A: Yes, the presence of copper ions and potential reactive oxygen species can lead to the degradation of cyanine dyes.[1] It is crucial to use a stabilizing ligand and the minimum effective copper concentration to minimize these effects.[1]
Quantitative Data Summary
The following tables summarize the recommended starting concentrations and incubation parameters for both CuAAC and SPAAC reactions with Sulfo-Cy5 azide. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Table 1: Recommended Reaction Conditions for CuAAC with Sulfo-Cy5 Azide
Parameter
Recommended Starting Range
Notes
Copper (CuSO₄) Concentration
50 - 250 µM
Start at the lower end (50-100 µM) to minimize potential dye degradation.[4]
Ligand (THPTA) Concentration
5-fold molar excess over copper
A higher ratio can be tolerated and offers better protection against reactive oxygen species.[4]
Sodium Ascorbate Concentration
1 - 5 mM
A fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[4][5]
Sulfo-Cy5 Azide Concentration
1.5 to 2-fold molar excess over the alkyne
The optimal ratio may need to be determined empirically.[4]
Incubation Time
30 minutes - 4 hours
Monitor reaction progress if possible. Longer times may be needed for dilute samples.[4]
pH
7.0 - 8.0
CuAAC is generally tolerant of a wide pH range.[4]
Table 2: Recommended Reaction Conditions for SPAAC with Sulfo-Cy5 Azide
Parameter
Recommended Starting Range
Notes
DBCO/BCN Reagent Concentration
10-50 µM
Titration is recommended to find the optimal balance between signal and background.[5]
Sulfo-Cy5 Azide Concentration
1.1 to 1.5-fold molar excess over the cyclooctyne
A slight excess of one reactant can ensure the complete consumption of the other.[2]
Incubation Time
30 minutes - 4 hours
Shorter incubation times are a key advantage of the rapid kinetics of SPAAC. Can range from minutes to several hours depending on reactants.[2][5]
Temperature
Room Temperature or 37°C
The reaction proceeds efficiently at physiological temperatures.[5]
pH
7.0 - 8.5
Higher pH values generally increase reaction rates, except in HEPES buffer.[3][6]
Experimental Protocols
Below are detailed methodologies for performing CuAAC and SPAAC labeling with Sulfo-Cy5 azide.
This protocol outlines the labeling of a DBCO-modified protein with Sulfo-Cy5 azide.
1. Reagent Preparation:
Sulfo-Cy5 Azide Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water. Store at -20°C, protected from light.[4]
DBCO-modified Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL).
2. Reaction Setup:
In a reaction tube, combine the DBCO-modified protein with Sulfo-Cy5 azide. A molar excess of 2-4 fold of the Sulfo-Cy5 azide over the protein is a recommended starting point.[4]
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[4]
3. Incubation:
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[4][7] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[4]
4. Purification:
Remove the unreacted Sulfo-Cy5 azide by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[4]
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5).[4]
Visualizations
The following diagrams illustrate the experimental workflow for optimizing incubation time and a troubleshooting guide for common issues.
How to handle non-specific binding of Sulfo-Cy5 azide
Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked ques...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Sulfo-Cy5 azide, with a primary focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and what are its primary applications?
Sulfo-Cy5 azide is a water-soluble, bright, far-red fluorescent dye. The azide group allows it to be conjugated to molecules containing a terminal alkyne via a copper(I)-catalyzed click chemistry reaction (CuAAC) or to cyclooctyne-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). Its sulfonate groups enhance its water solubility, which is intended to reduce non-specific binding. It is commonly used for labeling proteins, nucleic acids, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. The far-red emission is advantageous as it minimizes interference from the natural autofluorescence of biological samples.[1]
Q2: What are the common causes of non-specific binding of Sulfo-Cy5 azide?
Non-specific binding of Sulfo-Cy5 azide can arise from several factors:
Hydrophobic Interactions: Although sulfonated, the cyanine (B1664457) dye core can still have hydrophobic regions that interact non-specifically with cellular components like membranes and proteins.
Electrostatic Interactions: The charged nature of the dye can lead to electrostatic binding to oppositely charged molecules or surfaces within the cell or tissue.
Click Chemistry Reaction Issues: In copper-catalyzed reactions (CuAAC), the copper catalyst itself can sometimes mediate non-specific interactions between the dye and proteins.[2]
High Dye Concentration: Using an excessive concentration of Sulfo-Cy5 azide increases the likelihood of non-specific binding.
Insufficient Washing: Failure to thoroughly wash away unbound dye is a major contributor to high background signal.
Inadequate Blocking: Not effectively blocking non-specific binding sites on cells or tissues can lead to unwanted dye accumulation.
Q3: How can I differentiate between non-specific binding and autofluorescence?
It is crucial to include proper controls in your experiment. An unstained sample (cells or tissue that has not been incubated with Sulfo-Cy5 azide) should be imaged using the same settings as your experimental samples. Any signal detected in this control is due to autofluorescence. If you observe significantly higher background in your negative control (e.g., cells that have the alkyne modification but are incubated with the click reaction cocktail lacking the copper catalyst, or cells without the alkyne modification incubated with the full reaction mix), this is indicative of non-specific binding of the Sulfo-Cy5 azide.
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence is a common issue that can obscure your specific signal. The following troubleshooting guide provides a systematic approach to identify and resolve the source of the problem.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Detailed Troubleshooting Steps:
Potential Cause
Recommended Solution
High Autofluorescence
Include an unstained control to assess the level of autofluorescence. If high, consider using autofluorescence quenching reagents or spectral unmixing during image acquisition.[3]
Excessive Dye Concentration
Perform a concentration titration of Sulfo-Cy5 azide to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.
Insufficient Washing
Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Incorporate a mild non-ionic detergent, such as 0.1% Tween-20 or Triton X-100, in your wash buffer to help remove non-specifically bound dye.
Inadequate Blocking
Optimize your blocking step by titrating the concentration of the blocking agent and the incubation time. Consider switching to a different blocking agent. See the table below for a comparison of common blocking agents.
Copper Catalyst-Mediated Binding
In CuAAC reactions, non-specific binding can be copper-dependent.[2] Ensure you are using a copper-chelating ligand like THPTA. In your negative control (cells without the alkyne), include all components of the click reaction to assess for copper-mediated non-specific binding.
Comparison of Common Blocking Agents
Blocking Agent
Recommended Concentration
Incubation Time
Advantages
Disadvantages
Bovine Serum Albumin (BSA)
1-5% (w/v) in PBS
30-60 min at RT or overnight at 4°C
Readily available, relatively inexpensive, generally effective.
Can sometimes be a source of background if not of high purity. May not be suitable for all antibody-based detection systems.
Normal Goat Serum (or serum from the secondary antibody host species)
5-10% (v/v) in PBS
30-60 min at RT
Highly effective as it contains a mixture of proteins that can block a wide range of non-specific sites.
More expensive than BSA. Must be chosen based on the host species of any secondary antibodies to avoid cross-reactivity.
Casein/Non-fat Dry Milk
1-5% (w/v) in PBS or TBS
30-60 min at RT
Inexpensive and effective for many applications.
Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, interfering with avidin-biotin detection systems.[4]
Commercial Blocking Buffers
Varies by manufacturer
Varies by manufacturer
Often optimized for low background and high signal-to-noise ratio. Can be protein-free.
Generally more expensive.
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with Sulfo-Cy5 Azide (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified proteins in fixed and permeabilized cultured cells.
Experimental Workflow
Caption: A general workflow for intracellular staining with Sulfo-Cy5 azide.
Materials:
Alkyne-modified cells on coverslips
Phosphate-Buffered Saline (PBS), pH 7.4
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 3% BSA in PBS)
Sulfo-Cy5 azide stock solution (10 mM in DMSO)
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
Technical Support Center: Sulfo-Cy5 Azide & Reducing Agents
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and use of Sulfo-Cy5 azide (B81097) in the presence of common laboratory reducing agents. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and use of Sulfo-Cy5 azide (B81097) in the presence of common laboratory reducing agents.
Frequently Asked Questions (FAQs)
Q1: Can I perform a copper-catalyzed click chemistry reaction with Sulfo-Cy5 azide in a buffer containing a reducing agent like DTT or TCEP?
A1: It is strongly discouraged to have thiol-based reducing agents like Dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) present during the labeling reaction. These agents can interfere with the reaction and, more importantly, degrade the cyanine (B1664457) dye structure, leading to a loss of fluorescence.[1][2][3][4] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and is generally more compatible with azide chemistry.[5][6] However, even TCEP can reversibly quench Cy5 fluorescence at millimolar concentrations by forming a covalent adduct with the dye's polymethine bridge.[7][8] Therefore, for optimal performance, it is best to remove all reducing agents before initiating the click reaction.
Q2: Why is my fluorescence signal weak or absent after labeling my protein with Sulfo-Cy5 azide? My protein buffer contains DTT.
A2: The weak or absent signal is likely due to the degradation of the Sulfo-Cy5 dye by DTT.[1][2][4] DTT is a strong reducing agent that can chemically reduce the polymethine chain of cyanine dyes, like Cy5, converting them into a non-fluorescent form.[9] This effect adversely impacts the dye's fluorescent properties, leading to inaccurate quantification and low signal.[1][3]
Q3: What is the recommended reducing agent to use for disulfide bond reduction prior to labeling with Sulfo-Cy5 azide?
A3: TCEP is the preferred reducing agent when working with Sulfo-Cy5 azide and other fluorophores for bioconjugation.[5][10] Unlike DTT, TCEP is a phosphine-based reductant that is odorless, more stable against air oxidation, and effective over a broader pH range.[5][11] Crucially, while it can quench Cy5 fluorescence at high concentrations, it does not irreversibly degrade the dye in the same manner as thiol-based agents.[7][8] However, it is critical to remove excess TCEP before labeling, especially if your workflow involves maleimide (B117702) chemistry downstream, as TCEP can react with maleimides.[5]
Q4: How can I remove reducing agents from my sample before adding Sulfo-Cy5 azide?
A4: Excess reducing agents can be efficiently removed using standard laboratory techniques such as desalting columns (e.g., spin columns or gravity-flow columns like PD-10) or through buffer exchange using centrifugal concentrators.[5][12] These methods separate the protein from low-molecular-weight components like DTT or TCEP based on size exclusion. This step is critical to ensure the stability of the dye and the efficiency of the subsequent labeling reaction.[5]
Troubleshooting Guide
Problem: Low or No Sulfo-Cy5 Fluorescence Signal Post-Labeling
This troubleshooting flowchart helps diagnose potential causes for poor labeling outcomes.
Caption: Troubleshooting flowchart for low Sulfo-Cy5 fluorescence.
Data Summary: Reducing Agent Compatibility
The following table summarizes the compatibility of common reducing agents with Sulfo-Cy5 azide based on their chemical properties and interaction with cyanine dyes.
Reducing Agent
Chemical Class
Recommended Use with Sulfo-Cy5 Azide
Key Considerations
TCEP
Phosphine
Recommended (with removal)
Odorless and stable.[5] Does not contain thiols. Can reversibly quench Cy5 at >1 mM concentrations.[8] Must be removed prior to maleimide chemistry.[5]
DTT
Thiol
Not Recommended
Adversely affects Cy5 fluorescence and stability.[1][2][4] Can lead to complete signal loss. Unstable and prone to oxidation.[13]
BME
Thiol
Not Recommended
Similar to DTT, it is a thiol-based agent expected to degrade cyanine dyes. Pungent odor.
Experimental Protocols
Protocol 1: Removal of DTT or TCEP Prior to Click Chemistry Labeling
This protocol describes the removal of a reducing agent from a protein sample using a desalting spin column.
Materials:
Protein sample containing a reducing agent (e.g., in a buffer with 1-5 mM DTT or TCEP).
Desalting spin column (e.g., with a molecular weight cutoff appropriate for the protein).
Column Equilibration: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the click chemistry reaction buffer.
Sample Loading: Load your protein sample onto the center of the packed resin bed in the column.
Centrifugation: Place the column into a collection tube and centrifuge according to the manufacturer's protocol. The centrifugal force moves the high-molecular-weight protein through the column faster than the low-molecular-weight reducing agent.
Collection: The purified protein will be in the eluate in the collection tube, now in the desired reaction buffer and free of the reducing agent. The reducing agent is retained in the column resin.
Proceed to Labeling: The cleaned protein sample is now ready for the Sulfo-Cy5 azide labeling reaction as described in Protocol 2.
Protocol 2: General Protocol for Sulfo-Cy5 Azide Labeling
This protocol provides a general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14]
Workflow Diagram:
Caption: General workflow for copper-catalyzed Sulfo-Cy5 azide labeling.
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (with reducing agent removed) and the Sulfo-Cy5 Azide stock solution. A 2- to 10-fold molar excess of the azide dye over the protein is a common starting point.[14]
Catalyst Addition: Add the premixed copper/ligand solution to the reaction. A final copper concentration of 50-100 µM is often used.[14]
Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
Purification: Following incubation, remove the excess unreacted dye and catalyst components using a desalting column or dialysis to yield the purified, fluorescently labeled protein.
Technical Support Center: Optimizing Copper Catalyst Concentration for Sulfo-Cy5 Azide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing copper catalyst concentration for Sulfo-Cy5 azide (B81097) reactions, a key step in bioconjuga...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing copper catalyst concentration for Sulfo-Cy5 azide (B81097) reactions, a key step in bioconjugation and labeling studies. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a Sulfo-Cy5 azide reaction?
A1: For most bioconjugation applications involving Sulfo-Cy5 azide, a starting copper(I) concentration in the range of 50 µM to 100 µM is recommended.[1][2] It is crucial to use the lowest effective concentration to minimize potential degradation of the Sulfo-Cy5 dye while still achieving a high reaction rate.[1] Optimization for your specific substrates may be necessary.[1]
Q2: What is the best source of copper for this reaction, and do I need a reducing agent?
A2: The most common and convenient method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), to the active copper(I) state.[1][3] This is typically achieved using a reducing agent like sodium ascorbate (B8700270).[1][3] This approach is favored because copper(I) salts can be unstable and prone to oxidation.[3] It is critical to use a freshly prepared solution of sodium ascorbate for efficient reduction.[1]
Q3: Why is a ligand necessary for the reaction, and which one should I use?
A3: Ligands are essential for stabilizing the active Cu(I) catalytic species, which prevents its oxidation to the inactive Cu(II) state and accelerates the reaction.[1][3] For reactions in aqueous environments, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1] Ligands also play a protective role by minimizing the generation of reactive oxygen species (ROS) that can damage biomolecules and the fluorescent dye.[1]
Q4: Can the reaction conditions affect the fluorescence of my Sulfo-Cy5 azide?
A4: Yes, the presence of copper ions and potential reactive oxygen species (ROS) generated during the reaction can lead to the degradation of cyanine (B1664457) dyes like Sulfo-Cy5, resulting in decreased fluorescence.[1] To mitigate these effects, it is critical to use a stabilizing ligand and the minimum effective copper concentration.[1]
Q5: How can I purify the final Sulfo-Cy5 labeled product?
A5: Purification methods should be chosen based on the properties of the labeled biomolecule. Common techniques include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation (e.g., with ethanol (B145695) or acetone (B3395972) for oligonucleotides).[1]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or No Product Yield
Inactive catalyst
Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time. Use deoxygenated buffers to minimize the oxidation of the Cu(I) catalyst.[1][4]
Sub-optimal reagent concentrations
Optimize the concentrations of your alkyne-containing molecule and Sulfo-Cy5 azide. An excess of one reagent may be necessary. For low concentrations of the alkyne biomolecule, a larger excess of the azide dye may be required for a fast reaction.[1][5]
Copper sequestration
If your biomolecule (e.g., a protein with histidine residues) chelates copper, it can inhibit the reaction. Consider increasing the ligand concentration or using a copper-free click chemistry approach if possible.[1]
Steric hindrance
The alkyne or azide moiety on your biomolecule may be inaccessible. Consider using a longer linker on your azide or alkyne or performing the reaction under denaturing conditions (e.g., with DMSO).[1][3]
Decreased Fluorescence of Final Product
Dye degradation
This can be caused by reactive oxygen species (ROS) generated during the reaction. Ensure a sufficient excess of a protective ligand like THPTA is used (a 5:1 ligand-to-copper ratio is common). Minimize reaction time and use the lowest effective copper concentration.[1]
High Background Fluorescence
Unreacted Sulfo-Cy5 azide
Ensure thorough purification after the reaction to remove all non-conjugated dye.[1]
Non-specific binding of the dye
While Sulfo-Cy5 is generally water-soluble, which minimizes this issue, proper blocking steps may be necessary for cellular imaging applications.[1]
Precipitation During Reaction
Reagent insolubility
If using organic co-solvents like DMSO, ensure all components remain soluble at the reaction temperature. Some azides may precipitate, and gentle heating might be required to redissolve them.[1]
Experimental Protocols
Recommended Reagent Concentrations & Ratios
Reagent
Recommended Concentration/Ratio
Notes
Copper (CuSO₄) Concentration
50 - 250 µM
Start at the lower end (50-100 µM) to minimize potential dye degradation.[1][6]
Ligand (THPTA) Concentration
5-fold molar excess over copper
A higher ratio can be tolerated and offers better protection against ROS.[1][5]
Sodium Ascorbate Concentration
1 - 5 mM
A fresh solution is critical for efficient reduction of Cu(II) to Cu(I).[1][2]
Sulfo-Cy5 Azide Concentration
1.5 to 2-fold molar excess over the alkyne
The optimal ratio may need to be determined empirically.[1]
Reaction Time
30 minutes - 4 hours
Monitor reaction progress if possible. Longer times may be needed for dilute samples.[1]
pH
7.0 - 8.0
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally tolerant of a wide pH range.[1]
Example Protocol for a 100 µL Reaction
This protocol provides a starting point and should be optimized for your specific application.
Reagent Preparation:
Biomolecule-Alkyne Stock Solution: Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
Sulfo-Cy5 Azide Stock Solution: Prepare a 10 mM stock solution in DMSO or water.[2]
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[1]
THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.[1]
Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in water.[1]
Reaction Setup:
In a microcentrifuge tube, combine the following in order:
Biomolecule-Alkyne (to a final concentration of, for example, 100 µM)
Buffer to bring the volume to 85 µL.
1 µL of 10 mM Sulfo-Cy5 Azide (final concentration: 100 µM).
In a separate tube, premix the catalyst:
1 µL of 20 mM CuSO₄
5 µL of 100 mM THPTA
Add the 6 µL of the premixed catalyst to the reaction tube.
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).
Mix gently by pipetting or brief vortexing.
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal time may vary.[1]
Purify the labeled product using an appropriate method (e.g., size-exclusion chromatography).[1]
Visualizations
Caption: Experimental workflow for Sulfo-Cy5 azide labeling.
Caption: Troubleshooting workflow for low-yield reactions.
Sulfo-Cy5 Azide Post-Labeling Technical Support Center
Welcome to the technical support center for Sulfo-Cy5 azide (B81097) post-labeling purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Sulfo-Cy5 azide (B81097) post-labeling purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful purification of your Sulfo-Cy5 azide-labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose to remove unreacted Sulfo-Cy5 azide?
A1: The optimal method depends on the size and stability of your labeled biomolecule, the required purity, sample volume, and available equipment. The most common methods are size-exclusion chromatography (SEC) and dialysis. For oligonucleotides, precipitation is also a common and effective method.[1]
Q2: What is the difference between a spin column (desalting) and traditional size-exclusion chromatography (SEC)?
A2: Both operate on the principle of size exclusion. Spin columns (e.g., Sephadex G-25) are a rapid form of SEC ideal for small sample volumes (up to ~130 µL), offering high-throughput capabilities.[2][3][4][5] Traditional SEC using a packed column provides higher resolution and is suitable for larger volumes, often used as a final polishing step.[6][7]
Q3: When is dialysis a better choice than a spin column?
A3: Dialysis is preferable for larger sample volumes where some sample dilution is acceptable. It's a gentle method that's effective at buffer exchange and removing small molecules, but it is significantly more time-consuming than spin columns, often requiring several hours to overnight with multiple buffer changes for efficient dye removal.[2][8][9][10]
Q4: My labeling reaction (Click Chemistry) failed or has a very low yield. What could be the cause?
A4: For copper-catalyzed reactions (CuAAC), common issues include an inactive catalyst (use freshly prepared sodium ascorbate), suboptimal reagent concentrations, or copper chelation by your biomolecule. For strain-promoted reactions (SPAAC), ensure your buffers are free of sodium azide, which can compete with your target molecule.[1][11][12] Steric hindrance at the labeling site can also be a factor in both cases.[1]
Q5: How do I determine the success of my labeling and purification?
A5: After purification, you should calculate the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule. This is done by measuring the absorbance of your conjugate at 280 nm (for protein) and ~650 nm (for Cy5). An optimal DOL for most antibodies is typically between 2 and 10.[13] A very high DOL (>8-10) can lead to fluorescence quenching.[2][13]
Ensure buffers are amine-free (for NHS chemistry) and azide-free (for SPAAC). Use freshly prepared reagents for CuAAC. Consider a longer linker on your alkyne or azide to overcome steric hindrance.[1]
Over-labeling: High DOL can cause self-quenching of the fluorophores.[2][19]
Calculate the DOL. If it is too high (e.g., >10 for an antibody), reduce the molar ratio of Sulfo-Cy5 azide to your biomolecule in the labeling reaction.[2][13]
Free Dye Detected After Purification
Inefficient Purification: The chosen method was not suitable, the column was overloaded, or dialysis was insufficient.[2]
Repeat the purification step. For spin columns, consider passing the eluate through a second column.[2] For dialysis, increase the dialysis time and the frequency of buffer changes.[2][8] Ensure the SEC resin has the appropriate fractionation range for your biomolecule.[2]
Precipitation of Biomolecule During Labeling/Purification
High Degree of Labeling: Over-labeling can alter the solubility of the protein, leading to aggregation.[19]
Reduce the molar excess of the dye in the labeling reaction.
Solvent Effects: If using organic co-solvents like DMSO to dissolve the dye, the final concentration may be too high for your protein's stability.
Keep the final concentration of organic solvents low (typically <10%). Sulfo-Cy5 azide is water-soluble, which should minimize this issue.[]
Decreased Fluorescence of Final Product
Dye Degradation (CuAAC): Reactive oxygen species generated during the copper-catalyzed reaction can degrade cyanine (B1664457) dyes.[1]
Use a stabilizing ligand like THPTA, minimize the copper concentration, and keep the reaction time as short as possible.[1]
Experimental Protocols & Workflows
Protocol 1: Purification using a Spin Column (Size-Exclusion Chromatography)
This method is ideal for rapid purification of small sample volumes (e.g., 50-130 µL).
Methodology:
Prepare the Column: Invert the spin column sharply several times to resuspend the resin. Remove the top cap, then snap off the bottom closure.
Equilibration: Place the column in a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer. Discard the flow-through. Add 300-400 µL of your desired buffer (e.g., PBS) to the column and centrifuge again. Repeat this wash step at least two more times.[2][3]
Load Sample: After the final wash, place the column in a new, clean collection tube. Carefully apply the entire volume of your labeling reaction mixture to the center of the resin bed.
Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains your purified, labeled biomolecule. The smaller, unreacted Sulfo-Cy5 azide molecules are retained by the resin.[2]
A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Alexa Fluor 647 Azide for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorophore is critical. This guide provides an objective comparison of two popular red-emitt...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorophore is critical. This guide provides an objective comparison of two popular red-emitting azide-functionalized dyes, Sulfo-Cy5 azide (B81097) and Alexa Fluor 647 azide, to inform selection for copper-catalyzed click chemistry applications.
Both Sulfo-Cy5 azide and Alexa Fluor 647 azide are widely used for their bright fluorescence in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples. Their azide group enables covalent attachment to alkyne-modified proteins via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. However, differences in their photophysical properties and performance characteristics can significantly impact experimental outcomes.
Quantitative Data Summary
The following table summarizes the key photophysical properties of Sulfo-Cy5 azide and Alexa Fluor 647 azide. These parameters are crucial for determining the brightness and potential for signal generation in fluorescence-based assays.
Property
Sulfo-Cy5 Azide
Alexa Fluor 647 Azide
Excitation Maximum (nm)
~646
~650
Emission Maximum (nm)
~662
~665
Molar Extinction Coefficient (cm⁻¹M⁻¹)
~250,000
~239,000
Quantum Yield
~0.28
~0.33
Brightness (Ext. Coeff. x QY)
~70,000
~78,870
Note: Exact values may vary slightly depending on the solvent and conjugation state.
Performance Comparison
Brightness: Based on the product of the molar extinction coefficient and quantum yield, Alexa Fluor 647 azide exhibits slightly higher intrinsic brightness than Sulfo-Cy5 azide. This can translate to a better signal-to-noise ratio and the ability to detect low-abundance proteins.
Water Solubility: The "Sulfo" designation in Sulfo-Cy5 indicates that it is sulfonated, which significantly improves its water solubility compared to the parent Cy5 dye. This is advantageous for labeling proteins in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein stability. Alexa Fluor 647 is also known for its good water solubility.
Experimental Workflow & Protocols
The following diagram and protocol outline the general workflow for labeling an alkyne-modified protein with either Sulfo-Cy5 azide or Alexa Fluor 647 azide using a copper-catalyzed click reaction.
Caption: General workflow for protein labeling via CuAAC click chemistry.
Detailed Experimental Protocol
This protocol provides a general framework for labeling an alkyne-modified protein. Optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Materials:
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
Sulfo-Cy5 azide or Alexa Fluor 647 azide
Anhydrous Dimethylsulfoxide (DMSO)
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
Copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), stock solution (e.g., 10 mM in DMSO)
Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, freshly prepared stock solution (e.g., 50 mM in water)
Desalting column for protein purification
Procedure:
Prepare Reagents:
Dissolve the azide dye in DMSO to create a 10 mM stock solution.
Prepare stock solutions of CuSO₄, TBTA, and the reducing agent as indicated above.
Reaction Setup:
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in PBS.
Add the azide dye stock solution to achieve a 5- to 20-fold molar excess over the protein. The optimal ratio should be determined experimentally.
Add the TBTA ligand to a final concentration of 100 µM.
Add the reducing agent to a final concentration of 1 mM.
Initiate the reaction by adding the CuSO₄ solution to a final concentration of 1 mM. Gently vortex to mix.
Incubation:
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Purification:
Remove unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
Collect the protein-containing fractions.
Characterization:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~646 nm for Sulfo-Cy5 or ~650 nm for Alexa Fluor 647).
Conclusion
Both Sulfo-Cy5 azide and Alexa Fluor 647 azide are excellent choices for protein labeling in the far-red spectrum.
Sulfo-Cy5 azide offers high water solubility and is a cost-effective option, making it suitable for a wide range of applications.
Alexa Fluor 647 azide provides superior brightness and photostability, making it the preferred choice for demanding applications such as super-resolution microscopy, single-molecule imaging, and the detection of low-abundance targets.
The selection between these two dyes will ultimately depend on the specific requirements of the experiment, including the sensitivity needed, the imaging modality employed, and budgetary considerations. For most standard applications, Sulfo-Cy5 azide will perform admirably. However, for experiments pushing the limits of detection and requiring high photostability, the enhanced performance of Alexa Fluor 647 azide may be essential for success.
A Comparative Guide to the Photostability of Sulfo-Cy5 Azide and Other Cyanine Dames
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for labeling biomolecules is a critical decision that can significantly impact experimental outcomes. Among the plethora...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for labeling biomolecules is a critical decision that can significantly impact experimental outcomes. Among the plethora of available fluorophores, cyanine (B1664457) dyes are a popular choice for applications ranging from fluorescence microscopy to in vivo imaging. A key performance metric for these dyes, particularly in imaging applications that require prolonged or intense light exposure, is their photostability—the ability to resist photobleaching and maintain a strong fluorescent signal.
Executive Summary
Sulfo-Cy5 azide (B81097) is a sulfonated, water-soluble analog of Cy5 azide, offering enhanced hydrophilicity and reduced aggregation in aqueous environments.[1][] While spectrally similar to Cy5, its photostability is expected to be comparable. The Alexa Fluor series of dyes, including Alexa Fluor 647, are renowned for their superior photostability compared to traditional cyanine dyes like Cy5.[3] This enhanced stability is a result of chemical modifications that protect the fluorophore from photooxidation. Therefore, for applications demanding high photostability, Alexa Fluor 647 azide is generally the superior choice. Sulfo-Cy5 azide offers a balance of good brightness and water solubility, making it a suitable alternative to the more hydrophobic Cy5 azide.
Photophysical Properties Comparison
The selection of a fluorescent dye is often based on its spectral properties and brightness. The following table summarizes the key photophysical parameters of Sulfo-Cy5, Cy5, and Alexa Fluor 647.
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.
Photostability Comparison
While a direct quantitative comparison of the photobleaching rates of the azide derivatives is not available, the general trend in photostability for the parent fluorophores is as follows:
Alexa Fluor 647 > Sulfo-Cy5 ≈ Cy5
The enhanced photostability of Alexa Fluor 647 is a significant advantage in experiments requiring long exposure times, such as single-molecule imaging or time-lapse microscopy. The sulfonation of Cy5 to produce Sulfo-Cy5 primarily improves its water solubility and reduces aggregation, which can indirectly enhance its performance in aqueous buffers, but does not fundamentally alter its photobleaching mechanism.[1]
Experimental Protocol for Measuring Photostability
To obtain reliable and directly comparable photostability data for Sulfo-Cy5 azide and other cyanine dye azides, a standardized experimental protocol is essential. The following method describes a typical procedure for quantifying the photobleaching of fluorescent dyes conjugated to a biomolecule.
Objective: To quantify and compare the photostability of different cyanine dye azides by measuring the decrease in their fluorescence intensity over time upon continuous illumination.
Materials:
Sulfo-Cy5 azide, Cy5 azide, and Alexa Fluor 647 azide
Alkyne-modified biomolecule (e.g., oligonucleotide or protein)
Copper(II)-TBTA complex for CuAAC click chemistry
Phosphate-buffered saline (PBS), pH 7.4
Fluorescence microscope equipped with a stable light source (e.g., laser), appropriate filter sets, and a sensitive camera
Microscope slides and coverslips
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
Dye Conjugation:
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate each azide dye to the alkyne-modified biomolecule.
Purify the dye-conjugated biomolecules to remove any unconjugated dye.
Sample Preparation:
Immobilize the dye-conjugated biomolecules on a microscope slide.
Prepare a control slide with no biomolecules to measure background fluorescence.
Instrumentation Setup:
Turn on the fluorescence microscope and allow the light source to stabilize.
Select the appropriate filter set for the cyanine dyes (e.g., excitation ~640 nm, emission ~670 nm).
Set the imaging parameters (e.g., laser power, exposure time, camera gain) and keep them constant for all samples.
Image Acquisition:
Focus on a region of interest (ROI) on the sample slide.
Acquire a time-lapse series of images of the same ROI at a constant frame rate.
Continue acquiring images until the fluorescence signal has significantly decreased.
Data Analysis:
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
Subtract the background fluorescence measured from the control slide.
Normalize the intensity values by dividing each intensity value by the initial intensity at time zero.
Plot the normalized intensity as a function of time for each dye.
Fit the photobleaching curve to a single exponential decay function: I(t)/I(0) = exp(-kt), where 'k' is the photobleaching rate constant.
Calculate the photobleaching half-life (t₁₂) using the formula: t₁₂ = ln(2) / k.
Compare the t₁₂ values for each dye. A longer half-life indicates higher photostability.
Experimental Workflow
Caption: Experimental workflow for comparing cyanine dye photostability.
A Researcher's Guide to Far-Red Fluorescent Azide Probes: Alternatives to Sulfo-Cy5 Azide
In the expanding world of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling and imaging experiments. For researchers utilizing copper-catalyzed or strain-...
Author: BenchChem Technical Support Team. Date: December 2025
In the expanding world of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling and imaging experiments. For researchers utilizing copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), far-red fluorescent azides are indispensable tools for visualizing biomolecules in cells and tissues. Sulfo-Cy5 azide (B81097) has long been a popular choice in this spectral range, valued for its brightness and water solubility. However, a growing number of alternative far-red azide probes are now commercially available, each with its own set of photophysical properties and performance characteristics. This guide provides an objective comparison of prominent alternatives to Sulfo-Cy5 azide, supported by experimental data and detailed protocols to assist researchers in making an informed decision for their specific application.
Performance Comparison of Far-Red Fluorescent Azide Probes
The ideal far-red fluorescent azide should exhibit high brightness, exceptional photostability, and good water solubility, while maintaining a high quantum yield and a large extinction coefficient. Below is a compilation of key photophysical properties for Sulfo-Cy5 azide and several commercially available alternatives. It is important to note that direct, side-by-side comparisons under identical experimental conditions are not always available in the literature. Therefore, the data presented here is compiled from various manufacturer datasheets and scientific publications.
High photostability and thermal stability, excellent fluorescence quantum yield.[6][7][8]
CF647 Azide
~650
~665
~240,000
Not specified
Bright and highly photostable.
Dy-647 Azide
~653
~672
~250,000
Not specified
Bright solid-state emission, spectrally similar to Cy5.[9]
AZDye 647 Azide
~648
~671
~270,000
Not specified
Water-soluble, pH-insensitive, and spectrally similar to Alexa Fluor 647.[10][11]
Note: The quantum yield of fluorescent dyes can be influenced by their local environment, including conjugation to biomolecules. The values presented are for the free dye in aqueous solution unless otherwise stated. Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.
Experimental Protocols
To facilitate the direct comparison of these probes in a laboratory setting, detailed protocols for a typical click chemistry labeling experiment in cultured cells followed by analysis via fluorescence microscopy and flow cytometry are provided below.
Protocol 1: Fluorescent Labeling of Alkyne-Modified Biomolecules in Cultured Cells via Click Chemistry
This protocol describes the labeling of newly synthesized proteins incorporating an alkyne-containing amino acid analog, L-azidohomoalanine (AHA), with a far-red fluorescent azide.
Materials:
Mammalian cells cultured on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).
Fixative solution (e.g., 4% paraformaldehyde in PBS).
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate).
Nuclear counterstain (e.g., DAPI).
Fluorescence microscope or flow cytometer.
Procedure:
Metabolic Labeling:
Culture cells to the desired confluency.
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.
Cell Fixation and Permeabilization:
Wash the cells twice with PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Wash the cells twice with PBS.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
Wash the cells twice with PBS.
Click Reaction:
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:
430 µL of PBS
10 µL of 50 mM CuSO₄
10 µL of a 10 mM stock solution of the far-red fluorescent azide in DMSO
50 µL of a freshly prepared 100 mM solution of sodium ascorbate (B8700270) in water.
Remove the PBS from the cells and add the click reaction cocktail.
Incubate for 30 minutes at room temperature, protected from light.
Washing and Counterstaining:
Wash the cells three times with PBS.
If desired, counterstain the nuclei with DAPI for 5 minutes.
Wash the cells twice with PBS.
Imaging and Analysis:
For microscopy, mount the coverslips and image using appropriate filter sets for the far-red dye and DAPI.
For flow cytometry, resuspend the cells in PBS and analyze using a cytometer equipped with a laser suitable for exciting the far-red dye (e.g., 633 nm or 640 nm).
Protocol 2: Comparative Photostability Assay
This protocol allows for the direct comparison of the photostability of different far-red fluorescent azide-labeled samples.
Materials:
Labeled cells on glass-bottom dishes prepared as in Protocol 1.
Fluorescence microscope with a high-intensity light source (e.g., laser scanning confocal).
Image analysis software.
Procedure:
Sample Preparation: Prepare replicate samples for each far-red fluorescent azide being tested, following Protocol 1.
Image Acquisition:
Locate a field of view with labeled cells for each sample.
Using identical imaging parameters (laser power, exposure time, gain, and objective), acquire a time-lapse series of images. For example, capture an image every 30 seconds for 10 minutes.
Data Analysis:
For each time point, measure the mean fluorescence intensity of a defined region of interest (e.g., the entire cell or a specific subcellular structure) for multiple cells.
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time zero).
Plot the normalized fluorescence intensity as a function of time for each far-red dye.
The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.
Visualizing the Workflow and a Relevant Biological Pathway
To further aid in the conceptual understanding of the experimental process and its applications, the following diagrams have been generated using the DOT language.
Experimental workflow for labeling proteins with fluorescent azides.
Simplified MAPK signaling pathway leading to cell proliferation.
The study of signaling pathways, such as the MAPK pathway depicted above, often involves monitoring changes in protein expression or post-translational modifications. By using metabolic labeling with an alkyne-containing amino acid and subsequent click chemistry with a far-red fluorescent azide, researchers can specifically visualize and quantify the synthesis of new proteins in response to growth factor stimulation, providing insights into the dynamics of signal transduction.
Conclusion
The selection of a far-red fluorescent azide probe is a critical step in the design of click chemistry-based labeling experiments. While Sulfo-Cy5 azide remains a reliable choice, alternatives such as Alexa Fluor 647 azide and ATTO 647N azide offer potential advantages in terms of photostability and quantum yield. The provided data table and experimental protocols offer a framework for researchers to objectively compare these probes and select the most suitable reagent for their specific needs, ultimately leading to higher quality and more reproducible data in their research endeavors.
A Researcher's Guide to Validating Sulfo-Cy5 Azide Labeling Efficiency: HPLC vs. Alternatives
In the fields of proteomics, drug development, and molecular imaging, the precise conjugation of fluorescent dyes like Sulfo-Cy5 azide (B81097) to biomolecules is paramount. Sulfo-Cy5 azide is a water-soluble, far-red fl...
Author: BenchChem Technical Support Team. Date: December 2025
In the fields of proteomics, drug development, and molecular imaging, the precise conjugation of fluorescent dyes like Sulfo-Cy5 azide (B81097) to biomolecules is paramount. Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe frequently attached to proteins, peptides, or nucleic acids via "click chemistry."[1][2] Validating the efficiency of this labeling reaction is a critical quality control step to ensure experimental reproducibility and accuracy. An inefficient reaction can lead to weak signals, while excessive labeling can cause fluorescence quenching and loss of biological activity.[3]
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common validation techniques: UV-Vis Spectrophotometry, SDS-PAGE, and Mass Spectrometry. We present detailed experimental protocols, comparative data, and visual workflows to help researchers select the most appropriate method for their needs.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful analytical technique for assessing the purity of bioconjugates. It separates molecules based on their hydrophobicity. In this context, it effectively separates the successfully labeled protein (more hydrophobic due to the dye) from the unlabeled protein and the highly polar, water-soluble Sulfo-Cy5 azide free dye. This method provides a quantitative measure of purity, which is a direct indicator of labeling efficiency.[4]
Experimental Protocol: RP-HPLC Analysis
System Preparation:
HPLC System: A standard analytical HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used for protein separations.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
Detection Wavelength: Monitor at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5 dye).[2][5]
Sample Preparation:
Post-labeling, it is recommended to remove the majority of free dye using a desalting column or dialysis to avoid overloading the analytical column.[3]
Dilute a small aliquot of the purified conjugate solution in Mobile Phase A to a final concentration of approximately 0.1-0.5 mg/mL.
Chromatographic Run:
Injection Volume: 10-20 µL.
Flow Rate: 0.8-1.0 mL/min.
Gradient:
0-5 min: 5% Mobile Phase B
5-25 min: Linear gradient from 5% to 95% Mobile Phase B
25-30 min: 95% Mobile Phase B
30-35 min: Return to 5% Mobile Phase B and equilibrate for the next run.
Data Analysis:
Integrate the peak areas in the chromatogram detected at 647 nm.
The labeling efficiency or purity is calculated by dividing the peak area of the labeled conjugate by the total area of all dye-containing peaks (conjugate + free dye).[4]
While HPLC provides a detailed purity profile, other methods offer different advantages, such as speed, simplicity, or the type of information generated.
UV-Vis Spectrophotometry (Degree of Labeling)
This is the most common and rapid method for estimating the average number of dye molecules conjugated to each protein molecule, a ratio known as the Degree of Labeling (DOL) or Dye-to-Protein (F/P) ratio.[3][6] The calculation uses the Beer-Lambert law and requires absorbance measurements of the protein and the dye.
Purification: Completely remove all non-conjugated Sulfo-Cy5 azide from the labeled protein using gel filtration (e.g., G-25 column) or extensive dialysis. This step is crucial for accuracy.[3][8]
Absorbance Measurement:
Using a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λmax, ~647 nm (A_max).
If the absorbance is above 2.0, dilute the sample with a known dilution factor and re-measure.[3]
Calculations:
A correction factor (CF) is required because the dye also absorbs light at 280 nm.[8][9] The CF for Cy5 dyes is typically around 0.05.
SDS-PAGE separates proteins based on their molecular weight. For fluorescently labeled proteins, this technique provides a powerful visual confirmation of conjugation.[10][11] The labeled protein will appear as a fluorescent band at the expected molecular weight, while any residual free dye will run at the dye front.
Experimental Protocol: SDS-PAGE Analysis
Sample Preparation: Mix the labeled protein with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.
Electrophoresis: Load the prepared sample, along with an unlabeled protein control and a molecular weight marker, onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to standard procedures.
Imaging:
After electrophoresis, place the gel directly onto a fluorescence gel imager.
Use an excitation source and emission filter appropriate for Cy5 (e.g., ~635 nm excitation, ~670 nm emission).
Capture the fluorescent image. The primary band should correspond to the molecular weight of the target protein.
Semi-Quantitative Analysis: The intensity of the fluorescent band can provide a semi-quantitative estimate of labeling. By running serial dilutions of a known concentration of the conjugate, a standard curve can be generated to estimate the amount of labeled protein in the sample.
Mass Spectrometry (MS)
Mass spectrometry is the most definitive method for validating bioconjugation. It provides the exact molecular weight of the conjugate, confirming the covalent attachment of the dye and revealing the distribution of labeled species (i.e., the population of proteins with 1, 2, 3, or more dyes attached).[12]
Experimental Protocol: MS Workflow
Sample Preparation: The labeled protein must be thoroughly desalted and purified to remove any non-volatile salts or detergents that can interfere with ionization. This can be done using HPLC or specialized buffer exchange columns.
Analysis:
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for large biomolecules.
Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected protein conjugate.
Data Interpretation:
The raw ESI-MS spectrum will show a series of peaks with different charge states. Deconvolute this spectrum to obtain the zero-charge mass of the protein.
Compare the mass of the unlabeled protein control with the labeled sample. The mass shift should correspond to the mass of the Sulfo-Cy5 azide molecule (MW ≈ 833 Da) multiplied by the number of attached dyes.[2][7]
A successful reaction will show a distribution of peaks corresponding to the protein + 1 dye, protein + 2 dyes, etc.
Comparative Summary
The choice of validation method depends on the specific experimental requirements, available equipment, and desired level of detail.
Feature
RP-HPLC
UV-Vis (DOL)
SDS-PAGE
Mass Spectrometry (MS)
Primary Information
Purity of conjugate
Average dyes per protein
Visual confirmation of labeling
Exact mass & distribution of species
Quantitation Level
Quantitative
Quantitative (Average)
Semi-Quantitative / Qualitative
Highly Quantitative & Definitive
Separates Free Dye?
Yes
No (requires pre-purification)
Yes
Yes (by mass difference)
Throughput
Medium (~30-40 min/sample)
High (<5 min/sample)
Medium (~2-3 hours/gel)
Low (>1 hour/sample)
Equipment
HPLC/UHPLC System
UV-Vis Spectrophotometer
Gel Electrophoresis & Imager
ESI Mass Spectrometer
Expertise Required
Moderate
Low
Low-Moderate
High
Pros
Accurate purity assessment. Resolves different species.
Fast, simple, and accessible.
Simple visual confirmation.
Provides most detailed information. Confirms covalent linkage.
Cons
Requires method development. Slower throughput.
Provides only an average value. Prone to error from impurities.
Not highly quantitative. Lower resolution.
Expensive equipment. Requires high expertise and extensive sample prep.
Visualizing the Process
The following diagrams illustrate the experimental workflow and a comparison of the validation methods.
Caption: General workflow for labeling a biomolecule with Sulfo-Cy5 azide and subsequent validation.
Caption: Comparison of validation methods based on information detail versus accessibility.
A Comparative Guide to the Quantum Yield of Sulfo-Cy5 Azide and DyLight 650
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. The quantum yie...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. The quantum yield, a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the photophysical properties, with a focus on the quantum yield, of two widely used far-red fluorescent dyes: Sulfo-Cy5 azide (B81097) and DyLight 650.
Data Presentation: Photophysical Properties
The following table summarizes the key quantitative data for Sulfo-Cy5 azide and DyLight 650 to facilitate a direct comparison.
Note: While a specific quantum yield for DyLight 650 is not consistently published, it is widely marketed as a high quantum yield dye, suggesting its fluorescence efficiency is a key performance feature.[3]
The fluorescence quantum yield of a compound is typically determined using a comparative method, as detailed by Williams et al. This involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.
Materials:
Spectrofluorometer
UV-Vis Spectrophotometer
1 cm path length quartz cuvettes
Volumetric flasks and pipettes
Solvent (e.g., ethanol, spectroscopic grade)
Fluorescence Standard (e.g., Cresyl Violet or Oxazine 1 in ethanol)
Test compound (Sulfo-Cy5 azide or DyLight 650)
Procedure:
Selection of a Suitable Standard: A standard with a well-characterized quantum yield and spectral properties that overlap with the test sample should be chosen. For the far-red region, Cresyl Violet (Φ = 0.54 in ethanol) or Oxazine 1 (Φ = 0.11 in ethanol) are suitable choices.[1][2]
Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard in the same solvent.
Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
Fluorescence Measurements: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test compound and the standard. The excitation wavelength should be the same for both the sample and the standard.
Data Analysis:
Integrate the area under the emission curve for each fluorescence spectrum.
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
Determine the slope of the linear fit for each plot.
Quantum Yield Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
η_test and η_std are the refractive indices of the solvents used for the test sample and the standard. If the same solvent is used, this term becomes 1.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of fluorescence quantum yield using the comparative method.
Caption: Experimental workflow for quantum yield determination.
This guide provides a foundational comparison and a detailed protocol to aid researchers in making informed decisions for their specific experimental needs. The choice between Sulfo-Cy5 azide and DyLight 650 will depend on the specific requirements for fluorescence brightness and the overall experimental design.
A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Cy5 Azide for Fluorescent Labeling
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of a fluorescent reporter is paramount to experimental success. Among the plethora of options, cyanine (B1664...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of a fluorescent reporter is paramount to experimental success. Among the plethora of options, cyanine (B1664457) dyes, particularly in their azide-functionalized forms, are workhorses for labeling alkyne-modified biomolecules via click chemistry. This guide provides an objective comparison of two widely used Cy5-based azide (B81097) dyes: Sulfo-Cy5 azide and Cy5 azide, focusing on their relative brightness and practical application.
The primary distinction between Sulfo-Cy5 azide and its non-sulfonated counterpart, Cy5 azide, lies in the presence of one or more sulfonate groups on the indolenine rings of the Sulfo-Cy5 core structure. This seemingly minor chemical modification has significant implications for the dye's physical properties and, consequently, its performance in aqueous biological systems. While both dyes share nearly identical spectral characteristics, the enhanced water solubility of Sulfo-Cy5 azide can lead to improved brightness and reduced non-specific binding in many applications.[1][2][3]
Quantitative Comparison of Photophysical Properties
The data suggests that the core spectral properties of the two dyes are largely comparable.[2] However, the significantly higher water solubility of Sulfo-Cy5 azide is a key differentiator.[1][3] This property can prevent the formation of dye aggregates in aqueous buffers, which often leads to fluorescence quenching and can result in a brighter and more consistent signal, particularly at higher labeling densities on biomolecules.
Experimental Protocols
To provide a framework for an objective in-house comparison, the following detailed experimental protocols are provided for labeling an alkyne-modified protein and subsequently measuring the relative fluorescence brightness.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing an alkyne-bearing unnatural amino acid with either Sulfo-Cy5 azide or Cy5 azide.
Materials:
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
Size-exclusion chromatography column (e.g., PD-10) for purification.
Procedure:
Prepare Dye Stock Solutions:
Dissolve Sulfo-Cy5 azide in deionized water to a final concentration of 10 mM.
Dissolve Cy5 azide in anhydrous DMSO to a final concentration of 10 mM.
Reaction Setup:
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
Add the azide dye stock solution to the protein solution to achieve a 5-10 fold molar excess of dye to protein.
Prepare Catalyst Premix:
In a separate tube, mix CuSO₄ and THPTA stock solutions to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA in the reaction mixture.
Initiate the Reaction:
Add the freshly prepared sodium ascorbate stock solution to the protein-dye mixture to a final concentration of 5 mM.
Immediately add the CuSO₄/THPTA premix to the reaction.
Incubation:
Incubate the reaction at room temperature for 1-2 hours, protected from light.
Purification:
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
Collect the protein-containing fractions.
Protocol 2: Determination of Relative Fluorescence Brightness
This protocol outlines the steps to compare the fluorescence brightness of the labeled proteins.
Materials:
Purified Sulfo-Cy5-labeled protein and Cy5-labeled protein.
UV-Vis spectrophotometer.
Fluorometer.
Quartz cuvettes.
Procedure:
Determine Protein Concentration and Degree of Labeling (DOL):
Measure the absorbance of the purified labeled protein solutions at 280 nm (for protein) and ~650 nm (for Cy5).
Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Prepare Samples for Fluorescence Measurement:
Prepare a series of dilutions of each labeled protein in PBS, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
Fluorescence Measurement:
For each dilution, measure the fluorescence emission spectrum using an excitation wavelength of ~640 nm.
Integrate the area under the emission curve for each spectrum.
Data Analysis:
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Sulfo-Cy5 and Cy5 labeled proteins.
The slope of the resulting line is proportional to the fluorescence brightness. A steeper slope indicates a brighter conjugate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of Sulfo-Cy5 azide and Cy5 azide.
Caption: Experimental workflow for comparing the fluorescence brightness of Sulfo-Cy5 azide and Cy5 azide.
Conclusion
Both Sulfo-Cy5 azide and Cy5 azide are excellent choices for fluorescently labeling biomolecules through click chemistry. While their core photophysical properties are similar, the superior water solubility of Sulfo-Cy5 azide offers a significant advantage in aqueous environments by minimizing aggregation-induced quenching. This can translate to brighter, more reliable, and more reproducible results, especially when working with sensitive proteins or when a high degree of labeling is desired. For applications where the use of organic co-solvents is not a concern and for labeling less sensitive biomolecules, Cy5 azide remains a cost-effective and viable option. Ultimately, the choice between these two dyes should be guided by the specific requirements of the experiment, including the nature of the biomolecule being labeled and the desired final buffer conditions.
A Researcher's Guide to Confirming Covalent Labeling with Sulfo-Cy5 Azide
This guide provides a comprehensive comparison of methods to confirm successful covalent labeling of target proteins with Sulfo-Cy5 azide (B81097), a popular fluorescent probe for bioorthogonal click chemistry. We will e...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of methods to confirm successful covalent labeling of target proteins with Sulfo-Cy5 azide (B81097), a popular fluorescent probe for bioorthogonal click chemistry. We will explore alternative labeling strategies and present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their experimental design.
Introduction to Sulfo-Cy5 Azide and Covalent Labeling
Sulfo-Cy5 azide is a water-soluble, near-infrared fluorescent dye containing an azide functional group. This azide moiety allows for its covalent attachment to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a terminal alkyne. The most common reaction for this conjugation is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency and specificity. Confirmation of this covalent bond is a critical step to ensure the reliability of downstream applications such as protein tracking, localization, and quantification.
Comparative Analysis of Labeling Confirmation Techniques
The successful covalent attachment of Sulfo-Cy5 azide to a target protein can be confirmed using several orthogonal methods. Below is a comparison of common techniques, highlighting their advantages and disadvantages.
Confirmation Method
Principle
Advantages
Disadvantages
Typical Throughput
In-gel Fluorescence Scanning
Detection of fluorescently labeled proteins directly within a polyacrylamide gel (SDS-PAGE).
Simple, direct visualization of labeling; allows for molecular weight assessment.
Can be non-quantitative; may have high background if excess probe is not removed.
Moderate
Western Blotting
Immunodetection of a tagged target protein followed by detection of the fluorescent probe at the same molecular weight.
High specificity; confirms labeling of the correct target protein.
Requires a specific antibody for the target protein; more time-consuming.
Low to Moderate
Mass Spectrometry (MS)
Detection of the mass shift in the target protein or its peptides corresponding to the addition of the Sulfo-Cy5 azide molecule.
Provides definitive confirmation of covalent modification and can identify the exact site of labeling.
Requires specialized equipment and expertise; can be low-throughput.
Low
Fluorescence Polarization (FP)
Measures the change in the polarization of emitted light from the fluorescent probe upon binding to a larger protein.
Homogeneous assay (no separation needed); can be used for quantitative binding analysis.
Requires a purified protein; may not be suitable for all protein-probe combinations.
High
Flow Cytometry
Measures the fluorescence of individual cells that have been treated with the labeling reagents.
High-throughput analysis of cell populations; can be used for in-cell labeling confirmation.
Indirect confirmation of protein-specific labeling; requires cell-based assays.
High
Experimental Workflow for Covalent Labeling and Confirmation
The following diagram illustrates a typical experimental workflow for labeling a target protein with Sulfo-Cy5 azide and subsequently confirming the covalent modification.
A typical workflow for covalent labeling and confirmation.
Detailed Experimental Protocols
Protocol 1: In-gel Fluorescence Confirmation of Sulfo-Cy5 Azide Labeling
Objective: To visualize the fluorescently labeled protein in an SDS-PAGE gel.
Materials:
Labeled protein sample
Unlabeled protein sample (negative control)
Laemmli sample buffer
Polyacrylamide gel (appropriate percentage for the target protein)
SDS-PAGE running buffer
Fluorescence gel scanner with appropriate excitation/emission filters for Cy5 (e.g., ~650 nm excitation, ~670 nm emission)
Procedure:
To 20 µL of your labeled protein sample, add 5 µL of 4x Laemmli sample buffer. Do the same for your unlabeled control.
Heat the samples at 95°C for 5 minutes.
Load the samples onto the polyacrylamide gel. Include a pre-stained protein ladder.
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Carefully remove the gel from the cassette and place it directly onto the imaging surface of the fluorescence gel scanner.
Scan the gel using the Cy5 settings. A fluorescent band at the expected molecular weight of the target protein in the labeled sample lane, which is absent in the unlabeled control, confirms successful labeling.
(Optional) After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
Protocol 2: Western Blot Confirmation
Objective: To confirm that the fluorescent signal co-localizes with the target protein identified by a specific antibody.
Materials:
Labeled protein sample
Unlabeled protein sample
SDS-PAGE and Western blotting equipment
PVDF or nitrocellulose membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody specific to the target protein
HRP-conjugated secondary antibody
Chemiluminescent substrate
Fluorescence and chemiluminescence imaging system
Procedure:
Run an SDS-PAGE gel with your labeled and unlabeled samples as described in Protocol 1.
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
After transfer, place the membrane in the imaging system and scan for Cy5 fluorescence to visualize the labeled protein.
Proceed with the standard Western blot protocol:
a. Block the membrane for 1 hour at room temperature.
b. Incubate with the primary antibody overnight at 4°C.
c. Wash the membrane three times with TBST.
d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Wash the membrane three times with TBST.
Add the chemiluminescent substrate and image the membrane for the chemiluminescent signal.
Overlay the fluorescence image (from step 3) and the chemiluminescence image. Co-localization of the Cy5 signal and the antibody signal at the same molecular weight confirms specific labeling of the target protein.
Alternative Covalent Labeling Strategies
While Sulfo-Cy5 azide is a powerful tool, several alternative strategies for covalent protein labeling exist. The choice of method often depends on the specific application, the nature of the target protein, and the available resources.
Reaction between an azide and a strained alkyne (e.g., DBCO) without a copper catalyst.
Copper-free, making it suitable for live-cell imaging; high specificity.
Slower reaction kinetics compared to CuAAC; cyclooctynes can be bulky.
Maleimide Chemistry
Reaction between a maleimide-functionalized probe and a cysteine residue on the protein.
Fast and efficient reaction at neutral pH; does not require genetic modification if accessible cysteines are present.
Can be non-specific if multiple accessible cysteines exist; the resulting thioether bond can be reversible under certain conditions.
N-Hydroxysuccinimide (NHS) Ester Chemistry
Reaction between an NHS ester-functionalized probe and primary amines (lysine residues and the N-terminus).
Simple and robust chemistry.
Can be non-specific due to the abundance of lysine (B10760008) residues on the protein surface.
Click Chemistry Reaction Mechanism
The core of the labeling strategy with Sulfo-Cy5 azide is the CuAAC reaction. This diagram illustrates the catalytic cycle.
The catalytic cycle of the CuAAC reaction.
By following these protocols and considering the available alternatives, researchers can confidently confirm the covalent labeling of their target proteins with Sulfo-Cy5 azide and generate reliable data for their downstream applications.
Comparative
A Comparative Guide to Sulfo-Cy5 Azide for Fluorescence Microscopy
Sulfo-Cy5 azide (B81097) is a water-soluble fluorescent probe widely used in biological imaging. As an analog of the popular Cy5 dye, it is compatible with a vast range of standard fluorescence instrumentation.[1] Its az...
Author: BenchChem Technical Support Team. Date: December 2025
Sulfo-Cy5 azide (B81097) is a water-soluble fluorescent probe widely used in biological imaging. As an analog of the popular Cy5 dye, it is compatible with a vast range of standard fluorescence instrumentation.[1] Its azide group allows for covalent attachment to biomolecules through "click chemistry," a class of highly selective and efficient reactions ideal for labeling proteins, nucleic acids, and glycans in cellular environments.[2][3][4] This guide provides a comprehensive comparison of Sulfo-Cy5 azide's performance against its primary alternative, Alexa Fluor 647 azide, and details its application in various microscopy setups.
The key advantages of Sulfo-Cy5 azide include its high water solubility due to sulfonate groups, which minimizes non-specific binding and allows for labeling reactions in purely aqueous conditions without organic co-solvents.[1][5] This makes it particularly suitable for labeling delicate proteins that are prone to denaturation.[5]
Data Presentation: Performance Metrics
The selection of a fluorescent dye is critical for achieving high-quality imaging results. The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it emits light).[6] Photostability, or resistance to photobleaching, is crucial for capturing clear images over time. Below is a comparison of Sulfo-Cy5 azide and its common alternative, Alexa Fluor 647 azide.
Property
Sulfo-Cy5 Azide
Alexa Fluor 647 Azide
Notes
Excitation Max (nm)
~646 - 647
~650
Both dyes are well-suited for excitation with a 633 nm He-Ne laser or a 635 nm red diode laser.[2]
Emission Max (nm)
~662 - 665
~668
Spectra are virtually identical, allowing use of the same standard Cy5 filter sets.[2][7]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)
~250,000 - 271,000
~270,000
Both dyes exhibit very strong light absorption capabilities.
Fluorescence Quantum Yield (Φ)
~0.28
~0.33
Alexa Fluor 647 is slightly brighter in terms of quantum efficiency.[1][8]
Photostability
Good
Excellent
Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5 and its derivatives.[7][9][10]
Water Solubility
Very High
High
Both are sulfonated, hydrophilic dyes suitable for aqueous labeling.[1][5]
Summary:
While both dyes are spectrally similar and exhibit high brightness, Alexa Fluor 647 demonstrates superior photostability, making it a better choice for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or super-resolution microscopy.[7][9][10] However, Sulfo-Cy5 azide offers a highly effective and cost-efficient option for many standard fluorescence microscopy applications, particularly where high water solubility is paramount.[]
Experimental Protocols
A primary application of Sulfo-Cy5 azide is the visualization of metabolically labeled biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry. The following protocol provides a general workflow for labeling and imaging cell surface glycans.
Protocol: Fluorescent Labeling of Cell Surface Glycans via CuAAC
This two-step method involves metabolically incorporating an alkyne-modified sugar into cell surface glycans, followed by the click reaction with Sulfo-Cy5 azide.
Materials:
Cells of interest cultured on glass-bottom dishes or coverslips
Copper (II) Sulfate (CuSO₄) (10 mM stock in sterile water)
Copper-coordinating ligand (e.g., THPTA) (50 mM stock in sterile water)
Reducing Agent (e.g., Sodium Ascorbate) (100 mM stock in sterile water, must be made fresh )
4% Paraformaldehyde (PFA) in PBS for fixation
DAPI solution for nuclear counterstaining (optional)
Procedure:
Metabolic Labeling:
Culture cells to the desired confluency.
Add the alkyne-modified sugar to the culture medium at a final concentration of 25-50 µM.
Incubate for 24-48 hours to allow metabolic incorporation into cell surface glycans.
Cell Preparation:
Gently wash the cells three times with cold PBS to remove residual media.
Click Reaction Cocktail Preparation (per 1 mL):
In a microcentrifuge tube, prepare the click reaction cocktail. Add reagents in the following order to avoid precipitation:
950 µL of PBS with 1% BSA
10 µL of CuSO₄ stock (final concentration: 100 µM)
10 µL of THPTA ligand stock (final concentration: 500 µM)
1-10 µL of Sulfo-Cy5 Azide stock (final concentration: 1-10 µM)
Vortex briefly.
Immediately before use, add 20 µL of fresh Sodium Ascorbate stock (final concentration: 2 mM).
Labeling Reaction:
Aspirate the PBS from the cells and add the click reaction cocktail.
Incubate for 15-30 minutes at room temperature, protected from light.
Washing:
Aspirate the reaction cocktail and wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
Fixation and Staining:
Fix the cells with 4% PFA for 15 minutes at room temperature.
Wash twice with PBS.
(Optional) If desired, counterstain nuclei with DAPI for 5 minutes.
Wash twice more with PBS.
Imaging:
Mount the coverslip on a microscope slide with an appropriate mounting medium.
Image the cells using a fluorescence microscope (e.g., confocal) with filter sets appropriate for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~662 nm) and DAPI (if used).
Mandatory Visualization
Diagrams created with Graphviz illustrate key workflows and relationships.
Caption: Experimental workflow for labeling biomolecules using click chemistry.
Caption: Logical relationship of reactants in a CuAAC click chemistry reaction.
A Head-to-Head Comparison: Sulfo-Cy5 Azide Versus Key Competitors for Fluorescent Labeling
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent dyes, selecting the optimal tool for biomolecule labeling is a critical decision that impacts experimental s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent dyes, selecting the optimal tool for biomolecule labeling is a critical decision that impacts experimental success and budget allocation. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5 azide (B81097) against its primary competitors, offering a clear comparison of performance metrics, cost-effectiveness, and detailed experimental protocols to inform your selection process.
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe widely utilized in bioconjugation through "click chemistry."[1][2] Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling sensitive biomolecules like proteins and oligonucleotides in aqueous environments.[2][3] This guide will compare Sulfo-Cy5 azide with other popular fluorescent dyes in the same spectral region, primarily Alexa Fluor 647 azide, as well as other alternatives such as APDye Fluor 647 and CF®647 dyes.
Performance and Cost: A Quantitative Comparison
The selection of a fluorescent dye is often a balance between performance characteristics and cost. Key metrics for performance include the extinction coefficient (a measure of how well the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[4]
Below is a summary of the key quantitative data for Sulfo-Cy5 azide and its common alternatives. Prices are approximate and can vary between suppliers and based on the quantity purchased.
Dye
Excitation Max (nm)
Emission Max (nm)
Extinction Coefficient (cm⁻¹M⁻¹)
Quantum Yield
Approx. Price (USD/1mg)
Approx. Price (USD/5mg)
Approx. Price (USD/25mg)
Sulfo-Cy5 Azide
~647
~662-671
~250,000 - 271,000
~0.28
$150
$406
$911
Alexa Fluor 647 Azide
~650
~665
~239,000
~0.33
$684 (for 0.5mg)
-
-
APDye Fluor 647 Azide
~648
~671
~270,000
Not specified
$179
$450
$1,460
CF®647 Azide
~650
~665
Not specified
Not specified
$348
-
-
DyLight 649 Azide
~655
~670
Not specified
Not specified
Discontinued
-
-
Note: Data is compiled from multiple sources.[5][6][7][8][9][10][11] Pricing is subject to change and may not reflect current market values.
Experimental Protocols: A Practical Guide to Application
The primary application for these azide-functionalized dyes is their covalent attachment to biomolecules via click chemistry. This can be achieved through two main pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol with Sulfo-Cy5 Azide
This protocol describes the labeling of an alkyne-modified biomolecule with Sulfo-Cy5 azide.
Dissolve Sulfo-Cy5 azide in anhydrous DMSO to a concentration of 10 mM.
Prepare a 20 mM stock solution of CuSO₄ in water.
Prepare a 100 mM stock solution of THPTA in water.
Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
Reaction Setup:
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
Add the Sulfo-Cy5 azide stock solution to the biomolecule solution. A 1.5 to 5-fold molar excess of the azide over the alkyne is a common starting point.
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used.
Add the premixed copper/ligand solution to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
Incubation:
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time can be determined empirically.
Purification:
Remove unreacted dye and catalyst components by purifying the labeled biomolecule using a suitable method, such as size-exclusion chromatography.
Analysis:
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).
SPAAC offers a copper-free alternative, which is advantageous for in vivo applications where copper toxicity is a concern.[] This protocol outlines the labeling of an azide-modified biomolecule with a DBCO-functionalized dye (a common strained alkyne).
Materials:
Azide-modified biomolecule
DBCO-functionalized fluorescent dye
Reaction buffer (e.g., PBS, pH 7.4)
Purification method as appropriate for the biomolecule
Procedure:
Reaction Setup:
Dissolve the azide-modified biomolecule in the reaction buffer.
Add the DBCO-functionalized dye to the biomolecule solution. A 2 to 10-fold molar excess of the DBCO reagent is a typical starting point.
Incubation:
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light. Reaction times for SPAAC are generally longer than for CuAAC.
Purification:
Purify the labeled biomolecule to remove any unreacted dye.
Visualizing the Workflow and Selection Process
To further clarify the experimental process and the decision-making involved in selecting a fluorescent dye, the following diagrams are provided.
CuAAC Experimental Workflow Diagram.
Illustrative Signaling Pathway with Labeled Protein.
Fluorescent Dye Selection Logic Diagram.
Concluding Remarks
The choice between Sulfo-Cy5 azide and its alternatives depends on a careful consideration of experimental needs and budgetary constraints. Sulfo-Cy5 azide and its analogs like APDye Fluor 647 offer a cost-effective solution with high brightness and excellent water solubility, making them a strong choice for a wide range of applications.[5][7] Alexa Fluor 647 azide, while more expensive, is renowned for its superior photostability and high quantum yield, which may be critical for demanding imaging applications.[11] Ultimately, the data and protocols presented in this guide aim to empower researchers to make an informed decision that best suits their scientific goals.
Navigating the Crowded Spectrum: A Guide to Sulfo-Cy5 Azide in Multi-Color Imaging
For researchers, scientists, and drug development professionals venturing into the vibrant world of multi-color fluorescence imaging, the choice of fluorophores is paramount. The far-red fluorescent probe, Sulfo-Cy5 azid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals venturing into the vibrant world of multi-color fluorescence imaging, the choice of fluorophores is paramount. The far-red fluorescent probe, Sulfo-Cy5 azide (B81097), offers a compelling option for its brightness and utility in bioorthogonal click chemistry. However, its integration into multi-color experiments requires careful consideration of its spectral properties to avoid the common pitfall of spectral overlap and bleed-through. This guide provides an objective comparison of Sulfo-Cy5 azide with other popular fluorophores, supported by experimental data and detailed protocols, to enable robust and reliable multi-color imaging studies.
Sulfo-Cy5 azide is a water-soluble and bright fluorescent dye that is readily amendable for labeling biomolecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a cornerstone of click chemistry.[1][2] Its excitation and emission maxima in the far-red region of the spectrum (typically around 646 nm and 662 nm, respectively) are advantageous for minimizing autofluorescence from biological samples.[1][2][3] However, when used in concert with other fluorophores, the emission tail of one dye can inadvertently excite another, or its emission can "bleed through" into an adjacent detection channel, leading to false-positive signals and compromised data integrity.
Spectral Compatibility at a Glance
To facilitate the selection of appropriate fluorophore combinations, the following tables summarize the key spectral properties of Sulfo-Cy5 azide and other commonly used fluorescent dyes. Understanding these properties is the first step in designing a successful multi-color imaging experiment.
Fluorophore
Excitation Max (nm)
Emission Max (nm)
Quantum Yield
Molar Extinction Coefficient (M⁻¹cm⁻¹)
Sulfo-Cy5 azide
~647
~663
~0.28
~271,000
FITC
~495
~518
~0.92
~71,000
TRITC
~547
~572
-
-
Texas Red
~596
~615
~0.93
~85,000
Alexa Fluor 488
~496
~519
0.92
71,000
Alexa Fluor 555
~555
~565
-
150,000
Alexa Fluor 594
~590
~617
0.66
73,000
Minimizing Spectral Crosstalk: A Quantitative Look
Spectral overlap can be a significant challenge. The degree of this overlap dictates the potential for bleed-through. While qualitative assessment of spectral curves is helpful, a quantitative approach provides a more precise measure of potential crosstalk.
Fluorophore Pair
Emission Bleed-through into Sulfo-Cy5 Channel (%)
Excitation Crosstalk by Sulfo-Cy5 Emitter (%)
Alexa Fluor 555 / Sulfo-Cy5
Low
Minimal
Alexa Fluor 594 / Sulfo-Cy5
Moderate
Low
TRITC / Sulfo-Cy5
High
Moderate
Texas Red / Sulfo-Cy5
High
Moderate
FITC / Alexa Fluor 488 / Sulfo-Cy5
Minimal
Minimal
Table 2: Estimated Spectral Overlap and Bleed-through with Sulfo-Cy5. This table provides a qualitative estimation of potential bleed-through based on spectral proximity. Actual bleed-through will depend on the specific microscope filters and settings used. "Emission Bleed-through" refers to the emission of the first fluorophore being detected in the channel for Sulfo-Cy5. "Excitation Crosstalk" refers to the emission from Sulfo-Cy5 exciting the second fluorophore.
Experimental Workflow: Combining Immunofluorescence and Click Chemistry
A robust protocol that integrates immunofluorescence for protein detection with click chemistry for labeling other biomolecules is crucial for successful multi-color imaging. The following is a detailed methodology for a typical experiment.
A Head-to-Head Comparison: Sulfo-Cy5 Azide Versus Other Fluorescent Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe for bioorthogonal labeling is a critical decision that directly impacts the quality and reliability of exper...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe for bioorthogonal labeling is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive review and comparison of Sulfo-Cy5 azide (B81097) with other commercially available fluorescent azide probes, focusing on their performance in bioorthogonal reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe that has gained popularity for its utility in labeling biomolecules in aqueous environments.[1][2] The presence of sulfonate groups enhances its hydrophilicity, which can reduce non-specific binding and aggregation when labeling proteins and other biomolecules.[2] This guide will delve into the quantitative performance metrics of Sulfo-Cy5 azide and its counterparts, provide detailed experimental protocols for their comparative evaluation, and offer visual workflows to aid in experimental design.
Quantitative Performance Metrics: A Comparative Analysis
The effectiveness of a fluorescent probe is determined by several key photophysical and chemical parameters. These include its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), brightness (proportional to the product of molar extinction coefficient and quantum yield), photostability, and the kinetics of its bioorthogonal reaction.
Below are tables summarizing the available quantitative data for Sulfo-Cy5 azide and a selection of other far-red fluorescent azide probes. It is important to note that direct comparisons can be challenging as reported values may vary depending on the experimental conditions (e.g., solvent, pH, and conjugation state).
Table 1: Photophysical Properties of Selected Far-Red Fluorescent Azide Probes
Probe
Excitation Max (nm)
Emission Max (nm)
Molar Extinction Coefficient (cm⁻¹M⁻¹)
Quantum Yield (Φ)
Brightness*
Sulfo-Cy5 Azide
~646
~662
~250,000 - 271,000
~0.20 - 0.28
~50,000 - 75,880
Cy5 Azide
~649
~670
~250,000
~0.20
~50,000
Alexa Fluor 647 Azide
~650
~665
~239,000
~0.33
~78,870
CF647 Azide
~650
~665
~240,000
~0.33
~79,200
DyLight 649 Azide
~654
~673
~250,000
Not widely reported
-
*Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. Data is compiled from various commercial and literature sources and should be used as a guide.
Table 2: Comparative Reaction Kinetics of Azide Probes in Click Chemistry
Reaction Type
Azide Probe
Alkyne Partner
Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Key Features
CuAAC
Terminal Alkynes (general)
General Azides
1 - 100
Fast kinetics, but requires a copper catalyst which can be cytotoxic.[3]
SPAAC
Sulfo-Cy5 Azide
DBCO
~0.6 - 1.0 (estimated for aryl azides)
High reactivity for a copper-free reaction, ideal for live-cell imaging.[4]
SPAAC
Sulfo-Cy5 Azide
BCN
~0.06 - 0.1 (estimated for aryl azides)
Smaller and more hydrophilic than DBCO, but with slower kinetics.[4]
Experimental Protocols
To ensure a fair and accurate comparison of different fluorescent azide probes, it is crucial to employ standardized experimental protocols. The following sections provide detailed methodologies for key comparative experiments.
Protocol 1: Determination of Brightness of Labeled Proteins
Objective: To compare the relative brightness of different fluorescent azide probes when conjugated to a model protein.
Materials:
Protein of interest with a terminal alkyne modification (e.g., BSA-alkyne).
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
Prepare a fresh solution of the azide-functionalized fluorescent probe in DMSO or water at a concentration of 10 mM.
In a microcentrifuge tube, combine the protein solution with a 5-fold molar excess of the azide probe.
Prepare a fresh catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
Add the catalyst premix to the protein-azide mixture to a final copper concentration of 100 µM.
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
Incubate the reaction for 1 hour at room temperature, protected from light.
Purification:
Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.
Determination of Degree of Labeling (DOL):
Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye.
Calculate the protein concentration and the dye concentration to determine the DOL.
Brightness Measurement:
Prepare serial dilutions of the labeled proteins with the same DOL in PBS.
Measure the fluorescence intensity of each dilution using a fluorometer or plate reader with appropriate excitation and emission wavelengths.
Plot fluorescence intensity versus protein concentration and compare the slopes of the resulting lines to determine the relative brightness of the conjugates.
Protocol 2: Photostability Assay
Objective: To compare the photostability of different fluorescent azide probes under continuous illumination.
Materials:
Solutions of fluorescent azide probes at the same concentration in PBS.
Fluorescence microscope with a stable light source (e.g., LED or laser).
sCMOS or CCD camera.
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
Sample Preparation:
Prepare a solution of each fluorescent azide probe in PBS at a concentration that gives a good signal without saturation.
Place a drop of each solution on a microscope slide and cover with a coverslip.
Image Acquisition:
Place the slide on the microscope stage and focus on the sample.
Continuously illuminate the sample using a consistent light intensity.
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
Data Analysis:
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
Normalize the initial fluorescence intensity of each probe to 100%.
Plot the normalized fluorescence intensity as a function of time. The probe that retains its fluorescence for a longer duration is considered more photostable.[5]
Visualizing Workflows and Decision Making
The choice of a fluorescent azide probe depends on the specific application. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a decision-making process to guide researchers.
Caption: Workflow for protein labeling via CuAAC.
Caption: Workflow for live-cell imaging using SPAAC.
Caption: Decision tree for selecting a fluorescent azide probe.
Conclusion
The choice between Sulfo-Cy5 azide and other fluorescent probes is application-dependent. Sulfo-Cy5 azide offers the significant advantage of high water solubility, making it an excellent choice for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[6] However, for applications demanding the highest possible brightness and photostability, Alexa Fluor 647 azide may be a superior option, as it generally exhibits a higher quantum yield and greater resistance to photobleaching.[7] For live-cell imaging, where copper toxicity is a concern, the choice of the bioorthogonal reaction (SPAAC) is paramount, and the kinetics of the azide probe with the chosen cyclooctyne (B158145) should be a key consideration. By carefully evaluating the quantitative data and following standardized protocols for comparison, researchers can confidently select the most appropriate fluorescent azide probe to achieve high-quality, reproducible results.
Validating the Specificity of Sulfo-Cy5 Azide Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the specificity of fluorescent labeling is paramount for generating reliable and reproducible data. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the specificity of fluorescent labeling is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy5 azide (B81097) with two common alternatives, Alexa Fluor™ 647 azide and DyLight™ 650 azide, focusing on the validation of labeling specificity. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate fluorescent probe for your research needs.
Performance Comparison of Azide-Functionalized Far-Red Dyes
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is commonly used for labeling alkyne-modified biomolecules via click chemistry.[1][2] Its high water solubility, a result of its sulfonate groups, is a key feature that minimizes the need for organic co-solvents and can reduce non-specific binding.[] For a comprehensive evaluation, its properties are compared with those of spectrally similar alternatives, Alexa Fluor™ 647 azide and DyLight™ 650 azide.
High fluorescence intensity and photostability.[10]
Experimental Protocols for Validating Labeling Specificity
To ensure that the fluorescent signal observed is a true representation of the labeled target and not a result of non-specific binding or off-target reactions, rigorous validation is essential. The following protocols provide a framework for comparing the specificity of Sulfo-Cy5 azide and its alternatives.
Protocol 1: SDS-PAGE Analysis of Labeled Proteins
This protocol is designed to visually assess the specificity of protein labeling by separating labeled proteins from unreacted dye and identifying any non-specific protein labeling.
Materials:
Alkynylated protein of interest
Sulfo-Cy5 azide, Alexa Fluor™ 647 azide, and DyLight™ 650 azide
In separate microcentrifuge tubes, prepare labeling reactions for each fluorescent azide.
To 100 µg of alkynylated protein in PBS, add a 5-fold molar excess of the respective fluorescent azide.
Add THPTA to a final concentration of 1 mM.
Initiate the reaction by adding a freshly prepared solution of CuSO₄ (final concentration 100 µM) and sodium ascorbate (final concentration 1 mM).
Incubate for 1-2 hours at room temperature, protected from light.
Sample Preparation for SDS-PAGE:
To a portion of each labeling reaction, add 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
Include a negative control of the alkynylated protein that has not been subjected to the click reaction.
Electrophoresis and Imaging:
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
Without staining the gel with Coomassie or other protein stains, visualize the fluorescently labeled proteins using a gel imager equipped with the appropriate excitation and emission filters for the Cy5 channel.
Analysis:
Compare the fluorescent banding patterns for each dye. A specific label will show a distinct band corresponding to the molecular weight of the target protein.
The presence of multiple bands may indicate non-specific labeling of protein contaminants, while a smear could suggest protein aggregation or degradation. The intensity of the background in the lane can also be an indicator of unreacted dye or non-specific binding to the gel matrix.
Protocol 2: Flow Cytometry Analysis of Cell Surface Labeling
This protocol assesses the specificity of cell surface labeling by quantifying the signal-to-noise ratio of labeled versus unlabeled cells.
Materials:
Cells with surface-expressed alkyne-modified glycans (e.g., cells treated with an alkyne-bearing sugar)
Control cells without alkyne-modified glycans
Sulfo-Cy5 azide, Alexa Fluor™ 647 azide, and DyLight™ 650 azide
Click chemistry reagents (as in Protocol 1)
Flow cytometry buffer (e.g., PBS with 1% BSA)
Flow cytometer with a 633/640 nm laser
Procedure:
Cell Preparation:
Harvest both alkyne-labeled and control cells and wash with PBS.
Resuspend the cells at a concentration of 1x10⁶ cells/mL in flow cytometry buffer.
Labeling Reaction:
To 100 µL of cell suspension, add the click chemistry reaction mix containing one of the fluorescent azides (e.g., 50 µM final concentration).
Incubate for 30-60 minutes at room temperature, protected from light.
Washing and Analysis:
Wash the cells three times with flow cytometry buffer to remove unreacted dye.
Resuspend the cells in 500 µL of flow cytometry buffer and analyze on a flow cytometer.
Data Analysis:
For each dye, compare the geometric mean fluorescence intensity (gMFI) of the alkyne-labeled cells (signal) to the gMFI of the control cells (noise).
Calculate the signal-to-noise ratio (S/N) by dividing the gMFI of the labeled cells by the gMFI of the control cells. A higher S/N ratio indicates greater labeling specificity.
Visualizing Experimental Workflows and Chemical Reactions
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
Comparative workflow for validating labeling specificity.
By following these protocols and considering the comparative data, researchers can make an informed decision on the most suitable far-red fluorescent azide for their specific application and rigorously validate the specificity of their labeling results. This ensures the generation of high-quality, reliable data for advancing scientific discovery and therapeutic development.
A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. IRDye 800CW for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorescent dye is critical for achieving high-quality, reproducible data. This guide provides an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorescent dye is critical for achieving high-quality, reproducible data. This guide provides an objective, data-driven comparison of two popular NIR fluorophores: Sulfo-Cy5 azide (B81097) and IRDye 800CW. We will delve into their spectral properties, chemical characteristics, and labeling methodologies to assist you in selecting the optimal dye for your specific application.
Sulfo-Cy5 azide exhibits excitation and emission maxima in the far-red region of the spectrum, around 646 nm and 662 nm, respectively.[1][2] In contrast, IRDye 800CW operates further into the near-infrared, with an excitation maximum of approximately 774 nm and an emission maximum around 789 nm in an aqueous environment like PBS.[3][4] This longer wavelength profile of IRDye 800CW is particularly advantageous for deep-tissue and in vivo imaging, as it minimizes interference from tissue autofluorescence.
In terms of brightness, which is a function of both molar extinction coefficient and quantum yield, Sulfo-Cy5 azide demonstrates a higher fluorescence quantum yield (around 0.28) compared to IRDye 800CW (around 0.08 in PBS, and can be up to 0.12 when conjugated to proteins like HSA in fetal bovine serum).[1][2][2] However, both dyes possess very high molar extinction coefficients, contributing to their bright signals.[1][2][3]
Chemical Properties and Stability
Both Sulfo-Cy5 azide and IRDye 800CW are sulfonated dyes, which imparts excellent water solubility and reduces non-specific binding.[3][5] This hydrophilicity is beneficial for labeling biomolecules in aqueous buffers without the need for organic co-solvents that could denature sensitive proteins.
In terms of stability, both dyes are generally considered photostable, a crucial attribute for imaging applications that require prolonged or repeated light exposure.[6][7] IRDye 800CW, in particular, has been extensively used for in vivo imaging, which speaks to its robustness in complex biological environments.[8] When stored as a solid, both dyes are stable for extended periods when protected from light and moisture.[3][9] In solution, IRDye 800CW dissolved in DMSO is reported to be stable for up to two weeks at -20°C.[3] Similarly, Sulfo-Cy5 azide solutions can be stored for about a month at -20°C.[9]
Labeling Chemistries: Attaching the Dyes to Your Molecule of Interest
The primary difference in the application of these two dyes lies in their reactive groups. Sulfo-Cy5 azide is designed for "click chemistry," a highly efficient and specific bioorthogonal reaction.[9] It readily reacts with molecules containing an alkyne group, typically through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers excellent control over the site of labeling.
On the other hand, IRDye 800CW is commonly available with an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[3][10] This is a widely used and well-established method for protein and antibody labeling. IRDye 800CW is also available in a maleimide form for specific reaction with thiol groups.
Experimental Protocols: A Guide to Antibody Labeling
Below are detailed protocols for labeling an antibody with Sulfo-Cy5 azide (via click chemistry, assuming the antibody has been modified to contain an alkyne group) and IRDye 800CW NHS ester.
Protocol 1: Antibody Labeling with Sulfo-Cy5 Azide via Click Chemistry
This protocol assumes the antibody has been pre-modified with an alkyne group.
Materials:
Alkyne-modified antibody in a copper-free buffer (e.g., PBS, pH 7.4)
Dissolve Sulfo-Cy5 azide in anhydrous DMSO to a concentration of 10 mM.
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
Prepare a 20 mM stock solution of CuSO₄ in water.
Prepare a 100 mM stock solution of THPTA in water.
Prepare the Click-IT® Catalyst: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it sit for a few minutes.
Reaction Setup:
To your alkyne-modified antibody solution, add the Sulfo-Cy5 azide stock solution to achieve a desired molar excess (e.g., 5-10 fold excess of dye to antibody).
Add the pre-mixed Click-IT® catalyst to the reaction mixture.
Initiate the reaction by adding the sodium ascorbate stock solution.
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
Protocol 2: Antibody Labeling with IRDye 800CW NHS Ester
Materials:
Antibody in an amine-free buffer (e.g., PBS, pH 8.5)
IRDye 800CW NHS ester
Anhydrous DMSO
Desalting column for purification
Procedure:
Prepare Antibody:
Ensure the antibody is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) and at a pH of 8.5. If necessary, exchange the buffer using a desalting column or dialysis.
Prepare Dye Stock Solution:
Allow the vial of IRDye 800CW NHS ester to warm to room temperature.
Dissolve the dye in anhydrous DMSO to a concentration of 10-20 mg/mL. This solution should be used immediately.[3]
Reaction Setup:
Calculate the required amount of dye. A general guideline is to use a 5- to 20-fold molar excess of dye to antibody.
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[3]
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for IRDye 800CW). A correction factor may be needed for the dye's contribution to the 280 nm absorbance.[3]
Conclusion: Making the Right Choice
Both Sulfo-Cy5 azide and IRDye 800CW are high-performance fluorescent dyes suitable for a wide range of applications. The choice between them will largely depend on the specific requirements of your experiment.
Choose Sulfo-Cy5 azide if:
Your application requires the specificity and efficiency of click chemistry.
You are working in the far-red region of the spectrum.
A higher quantum yield is a critical factor for your imaging setup.
Choose IRDye 800CW if:
Your research involves deep-tissue or in vivo imaging where minimizing autofluorescence is paramount.
You are utilizing standard amine-reactive labeling protocols with NHS esters.
Your imaging system is optimized for the 800 nm channel.
By carefully considering the spectral properties, chemical reactivity, and the specific demands of your experimental design, you can confidently select the fluorescent dye that will yield the most reliable and informative results.
A Comparative Guide to Determining the Degree of Labeling for Sulfo-Cy5 Azide Conjugates
For researchers, scientists, and drug development professionals working with bioconjugates, the accurate determination of the degree of labeling (DOL) is a critical quality control parameter. The DOL, which represents th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals working with bioconjugates, the accurate determination of the degree of labeling (DOL) is a critical quality control parameter. The DOL, which represents the average number of dye molecules conjugated to a biomolecule, directly impacts the performance of fluorescently labeled reagents in various applications. This guide provides a comprehensive comparison of Sulfo-Cy5 azide (B81097) with alternative fluorescent dyes and details the experimental protocol for accurately determining the DOL.
Performance Comparison of Click Chemistry-Compatible Dyes
Sulfo-Cy5 azide is a popular choice for fluorescent labeling via click chemistry due to its high water solubility and bright fluorescence in the far-red spectrum, which minimizes background fluorescence from biological samples.[1][2] However, several alternatives are available, each with distinct characteristics. The following table summarizes the key spectral properties of Sulfo-Cy5 azide and comparable dyes used in click chemistry applications.
Note: The correction factor for Alexa Fluor 647 azide is estimated based on the parent dye. It is always recommended to determine this value experimentally for the highest accuracy.
Experimental Protocol for Determining the Degree of Labeling (DOL)
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the dye.[3] The Beer-Lambert law is then applied to calculate the concentrations of the protein and the dye, and subsequently, their molar ratio.
Materials:
Purified Sulfo-Cy5 azide-protein conjugate
Purification buffer (e.g., PBS)
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein. This can be achieved by methods such as dialysis or gel filtration. The complete removal of free dye is essential for an accurate DOL determination.
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
Blank Measurement: Fill a quartz cuvette with the purification buffer used for the protein sample. Place the cuvette in the spectrophotometer and zero the instrument at both 280 nm and the maximum absorbance wavelength (λmax) of Sulfo-Cy5 (approximately 647 nm).
Sample Measurement:
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Sulfo-Cy5 (A_max).
If the absorbance reading is too high (generally > 2.0), dilute the sample with a known volume of the purification buffer and re-measure. Remember to account for this dilution factor in the calculations.
Calculations:
The degree of labeling can be calculated using the following formulas:
Concentration of the Dye (M):
[Dye] = A_max / (ε_dye * path length)
A_max: Absorbance of the conjugate at the λmax of Sulfo-Cy5.
ε_dye: Molar extinction coefficient of Sulfo-Cy5 (e.g., 250,000 cm⁻¹M⁻¹).[1][2]
path length: The path length of the cuvette (typically 1 cm).
Corrected Absorbance of the Protein at 280 nm (A_prot):
A_prot = A₂₈₀ - (A_max * CF₂₈₀)
A₂₈₀: Absorbance of the conjugate at 280 nm.
A_max: Absorbance of the conjugate at the λmax of Sulfo-Cy5.
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is approximately 0.04).[3][5]
Concentration of the Protein (M):
[Protein] = A_prot / (ε_prot * path length)
A_prot: Corrected absorbance of the protein at 280 nm.
ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 cm⁻¹M⁻¹).
path length: The path length of the cuvette (typically 1 cm).
Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow for DOL determination and the underlying click chemistry reaction.
Caption: Experimental workflow for determining the Degree of Labeling (DOL).
Proper Disposal of Sulfo-Cy5 Azide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Sulfo-Cy5 azide (B81097) are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidelines for the safe handling and disposal of Sulfo-Cy5 azide (B81097) are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper management of Sulfo-Cy5 azide waste, addressing the specific hazards associated with both its fluorescent dye nature and its azide functional group.
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe widely used in biomedical research for "click chemistry" applications.[1][2][3][4] While an invaluable tool, its proper disposal requires careful consideration of its chemical properties. The primary hazards stem from the azide group, which can form explosive metal azides and the highly toxic hydrazoic acid under certain conditions.[5][6] Therefore, untreated Sulfo-Cy5 azide waste must never be poured down the drain.[7]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal steps should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Sulfo-Cy5 azide involves a two-stage process: the deactivation of the hazardous azide group followed by the proper disposal of the resulting fluorescent dye waste.
Stage 1: Deactivation of the Azide Group
Organic azides should be converted to a more stable derivative, such as an amine, before disposal.[5] A common and effective method for the reduction of organic azides is treatment with a reducing agent like triphenylphosphine (B44618) or a thiol. The following protocol is a general guideline and should be performed with caution.
Experimental Protocol: Deactivation of Sulfo-Cy5 Azide
Preparation: In a chemical fume hood, prepare a solution of the Sulfo-Cy5 azide waste. Given its high water solubility, aqueous solutions are preferred.[2][3]
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer, add the Sulfo-Cy5 azide waste solution.
Reducing Agent Addition: Slowly add an excess of a reducing agent. A common choice is triphenylphosphine, which reacts with the azide to form a phosphazide (B1677712) intermediate that can then be hydrolyzed to an amine and triphenylphosphine oxide. Alternatively, a thiol such as dithiothreitol (B142953) (DTT) can be used.
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods to confirm the complete consumption of the starting azide.
Quenching: Once the reaction is complete, the deactivated solution can be prepared for waste collection.
Stage 2: Disposal of Deactivated Dye Waste
Once the azide has been deactivated, the remaining fluorescent dye waste must be disposed of as hazardous chemical waste.[8][9]
Waste Collection: Collect all deactivated Sulfo-Cy5 azide waste, including the reaction mixture and any contaminated materials (e.g., pipette tips, gloves), in a dedicated, leak-proof, and chemically compatible hazardous waste container.[8]
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("Deactivated Sulfo-Cy5 Waste" or similar), and list the primary components of the mixture.[8]
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8]
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]
Quantitative Data Summary
For quick reference, the key properties of Sulfo-Cy5 azide are summarized in the table below.
To further clarify the disposal process, the following diagrams illustrate the key decision points and the chemical transformation during deactivation.
Caption: A flowchart outlining the key steps for the proper disposal of Sulfo-Cy5 azide waste.
Caption: The chemical transformation during the deactivation of Sulfo-Cy5 azide to a less hazardous amine.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Sulfo-Cy5 azide, fostering a secure laboratory environment and maintaining compliance with regulatory standards.
Essential Safety and Operational Guidance for Handling Sulfo-Cy5 Azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides ess...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye commonly used in click chemistry applications.[1][2][3] Adherence to these guidelines is critical due to the potential hazards associated with the azide functional group.
Hazard Identification and Mitigation
Sulfo-Cy5 azide combines a cyanine (B1664457) dye with an azide group. While the dye itself requires careful handling to avoid staining and potential irritation, the primary hazard stems from the azide functional group.
Azide Compounds : Organic azides are potentially explosive and can be sensitive to heat, shock, or light.[4] A critical safety concern is the formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with acids.[5][6] Additionally, contact with heavy metals (such as lead, copper, silver, or mercury) can form highly unstable and shock-sensitive metal azides.[5][6] Therefore, using metal spatulas or allowing azide solutions to contact metal pipes (B44673) or equipment must be strictly avoided.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling Sulfo-Cy5 azide in both solid and solution forms.
Body Part
Required PPE
Specifications and Notes
Hands
Double-gloved chemical-resistant gloves
Nitrile or neoprene gloves are recommended.[8][9] Check manufacturer's data for breakthrough times.
Eyes/Face
Safety goggles and face shield
Goggles must be splash-proof. A face shield should be worn over the goggles, especially when handling the powder or concentrated solutions.[8][9]
Body
Laboratory coat and chemical-resistant apron
A fully buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes.[8][9]
Respiratory
Certified Chemical Fume Hood
All handling of the solid (powder) and volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Engineering Controls:
Designated Area: All work with Sulfo-Cy5 azide should be performed in a designated area within a laboratory.
Chemical Fume Hood: Weighing of the solid powder and preparation of solutions must be conducted in a certified chemical fume hood.[7][8]
Work Surface: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[7]
Experimental Protocol: Step-by-Step Handling
Preparation: Before handling, ensure all necessary PPE is worn correctly. Assemble all required non-metallic equipment, such as plastic or ceramic spatulas, glassware, and solutions.[7]
Weighing (Solid Form): In a chemical fume hood, carefully weigh the required amount of Sulfo-Cy5 azide powder using a plastic or ceramic spatula.[7] Avoid any actions that could generate dust.
Reconstitution: To create a stock solution, slowly add the desired solvent (e.g., water, DMF, or DMSO) to the vial containing the powder.[10] Cap the vial securely and mix gently by vortexing or inverting until fully dissolved.
Reaction Setup: When adding the Sulfo-Cy5 azide solution to a reaction mixture, do so slowly to avoid splashing. Ensure the reaction buffer is not acidic to prevent the formation of hydrazoic acid.[5]
Post-Handling: After use, decontaminate non-disposable equipment by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. Wash glassware thoroughly with soap and water.
Storage of Sulfo-Cy5 Azide
Proper storage is essential to maintain the stability and integrity of the compound.
Form
Storage Temperature
Conditions
Solid (Powder)
-20°C
Protect from light.[1][10][11][12] Store in a tightly sealed container.
Stock Solution
-20°C or -80°C
Protect from light.[11] Aliquot to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste generated from handling Sulfo-Cy5 azide is considered hazardous and must be disposed of according to institutional and local regulations.
Solid Waste: Contaminated consumables, including gloves, pipette tips, and weighing paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous liquid waste container. Crucially, azide-containing waste streams must be kept separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid. [4][5] Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6]
Emergency Procedures
Spills:
Small Spill (in fume hood): Carefully sweep up solid material, avoiding dust creation.[6] Absorb liquid spills with an inert absorbent material.[13] Collect all cleanup materials in a labeled hazardous waste container.
Large Spill: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) office.[14]
Accidental Exposure:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[6]
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Caption: Workflow for the safe handling of Sulfo-Cy5 azide.